2,4,8,10-Tetraoxaspiro[5.5]undecane
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,8,10-tetraoxaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2-9-5-8-1)3-10-6-11-4-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCSUUSPRCDKBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COCO1)COCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059566 | |
| Record name | 2,4,8,10-Tetraoxaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126-54-5 | |
| Record name | 2,4,8,10-Tetraoxaspiro[5.5]undecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4,8,10-Tetraoxaspiro(5.5)undecane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentaerythritol diformal | |
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| Record name | Pentaerythritol diformal | |
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| Record name | 2,4,8,10-Tetraoxaspiro[5.5]undecane | |
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| Record name | 2,4,8,10-Tetraoxaspiro[5.5]undecane | |
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| Record name | 2,4,8,10-tetraoxaspiro[5.5]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.357 | |
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| Record name | 2,4,8,10-Tetraoxaspiro(5.5)undecane | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASD36945W2 | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2,4,8,10-Tetraoxaspiro[5.5]undecane: Synthesis, Structure, and Applications
This technical guide provides a comprehensive overview of 2,4,8,10-tetraoxaspiro[5.5]undecane, a unique spirocyclic compound with significant potential in various scientific domains. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, structural characteristics, and applications.
Introduction: Unveiling the Spirocyclic Core
This compound, also known by its common name pentaerythritol diformal, is a bicyclic organic molecule featuring a central quaternary carbon atom common to two 1,3-dioxane rings.[1][2][3][4][5] Its rigid, three-dimensional structure, a hallmark of spirocyclic systems, has garnered increasing interest in medicinal chemistry and materials science. The unique spatial arrangement of its atoms imparts distinct physicochemical properties that can be leveraged in the design of novel molecules.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] Its structure is characterized by the spiro fusion of two six-membered rings, each containing two oxygen atoms.
Molecular Structure:
Caption: 2D representation of this compound structure.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the acid-catalyzed reaction of pentaerythritol with a formaldehyde source, typically paraformaldehyde. This reaction is a classic example of acetal formation.
Optimized, Solvent-Free Synthesis Protocol
A highly efficient and rapid synthesis method has been developed, which obviates the need for solvents and significantly reduces reaction times from hours to minutes, with yields reported to be greater than 90%.[6]
Experimental Protocol:
-
Reagents:
-
Pentaerythritol (powdered)
-
Paraformaldehyde
-
Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
-
-
Procedure:
-
In a suitable reaction vessel, combine powdered pentaerythritol, paraformaldehyde (a slight excess), and a catalytic amount of an acid catalyst.
-
Heat the mixture with stirring. The mixture will initially form a paste and then a slurry as the temperature increases.
-
Continue heating to approximately 110-150°C. The slurry will turn into a clear liquid.
-
Maintain this temperature for a short period (up to 10 minutes) until the reaction is complete, indicated by the cessation of ebullition.
-
The molten product can be cooled to yield the crude crystalline solid.
-
Purification can be achieved by recrystallization from a suitable solvent such as petroleum ether.
-
Causality of Experimental Choices:
-
Solvent-Free Conditions: The elimination of a solvent simplifies the workup procedure, reduces waste, and decreases energy consumption, making the process more environmentally friendly and scalable.[6]
-
Acid Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of formaldehyde, thereby activating it for nucleophilic attack by the hydroxyl groups of pentaerythritol.
-
Excess Paraformaldehyde: A slight excess of paraformaldehyde ensures the complete conversion of pentaerythritol to the diformal derivative.
-
Temperature Control: The reaction temperature is maintained within a specific range to ensure a reasonable reaction rate without causing decomposition of the reactants or product.
Structural Elucidation and Physicochemical Properties
The unambiguous identification and characterization of this compound are performed using a combination of spectroscopic techniques and physical property measurements.
Spectroscopic Data
| Technique | Observed Data |
| ¹H NMR | Due to the high symmetry of the molecule, the proton NMR spectrum is expected to be simple. The methylene protons of the two equivalent 1,3-dioxane rings would give rise to specific signals. While a definitive spectrum for the parent compound is not readily available in the literature, analysis of its derivatives suggests characteristic shifts for the axial and equatorial protons of the dioxane rings.[7][8] |
| ¹³C NMR | The carbon NMR spectrum is also simplified by the molecule's symmetry. Key signals would include the spiro carbon, the methylene carbons of the dioxane rings, and the acetal carbons. For derivatives, these signals have been successfully assigned using 1D and 2D NMR techniques.[7][8][9] |
| Infrared (IR) | The IR spectrum would be characterized by the absence of a broad O-H stretching band (indicating the consumption of the starting pentaerythritol) and the presence of strong C-O stretching bands characteristic of the acetal groups. PubChem lists FTIR spectra for the compound in its crystalline phase.[1] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₂O₄[2][3][4][5] |
| Molecular Weight | 160.17 g/mol [1] |
| CAS Number | 126-54-5[2][3][4] |
| Appearance | White crystalline solid |
| Melting Point | 48-52 °C |
| Boiling Point | 80-83 °C at 1.5 mmHg[10] |
Applications in Research and Drug Development
The rigid, three-dimensional scaffold of spirocycles is increasingly recognized as a valuable motif in drug discovery. These structures can improve the pharmacological properties of a molecule by introducing conformational rigidity, which can lead to a better fit with biological targets.
A Scaffold for 3D-Rich Compound Libraries
This compound and its derivatives serve as excellent starting points for the synthesis of sp³-rich compound libraries. The introduction of functional groups onto the spirocyclic core allows for the exploration of chemical space in three dimensions, a departure from the often "flat" molecules prevalent in many screening collections. This is particularly relevant as the incorporation of spirocyclic motifs has been on the rise in clinical candidates and approved drugs.
Potential as a Protecting Group
The two 1,3-dioxane rings in this compound are acetals, which are well-established protecting groups for 1,3-diols. The formation of the spiroacetal from pentaerythritol effectively protects its four hydroxyl groups. The stability of the acetal linkage is pH-dependent; it is generally stable to basic and neutral conditions but can be cleaved under acidic conditions to regenerate the diol. This property makes it a potentially useful diol protecting group in multi-step organic synthesis.
Protecting Group Strategy Workflow:
Caption: Workflow illustrating the use of this compound as a protecting group.
Building Block for Advanced Materials
Derivatives of this compound, such as 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane, are valuable monomers for the synthesis of polyorthoesters and other polymers.[11] These materials can have applications in areas such as drug delivery and biodegradable plastics.
Conclusion
This compound is a fascinating molecule with a rich chemistry and a promising future in various scientific disciplines. Its efficient synthesis, well-defined three-dimensional structure, and the potential for derivatization make it an attractive building block for medicinal chemists and materials scientists. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, with the aim of fostering further research and innovation in this area.
References
- Lemaire, M., Jeminet, G., Cuer, A., Gourcy, J.-G., & Dauphin, G. (1994). 2- and 8-Functionalized 1,4,7,10-tetraoxaspiro [5.5] undecanes. Part 4. Conformational study by 1H and 13C NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (6), 1299-1304.
-
Sci-Hub. (n.d.). 2- and 8-Functionalized 1,4,7,10-tetraoxaspiro [5.5] undecanes. Part 4. Conformational study by 1H and 13C NMR spectroscopy. Retrieved from [Link]
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Poshkus, A. C. (1980). Synthesis of 2, 4, 8, 10-tetroxaspiro (5.5) undecane. NASA Technical Reports Server. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78951, this compound. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 2,4,8,10-Tetraoxaspiro[5.5]undecane from Pentaerythritol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,4,8,10-tetraoxaspiro[5.5]undecane, a valuable spiroketal, from the readily available starting material, pentaerythritol. This document delves into the underlying reaction mechanism, offers a detailed and optimized experimental protocol, discusses the critical role of catalysis, and presents methods for purification and characterization. The content is structured to provide not only a procedural methodology but also a deeper understanding of the chemical principles governing this transformation, empowering researchers to adapt and troubleshoot the synthesis effectively.
Introduction and Significance
This compound, also known as pentaerythritol diformal, is a bicyclic spiroketal with a unique and rigid structure. Its core, a spiro[5.5]undecane skeleton, is characterized by a central quaternary carbon atom shared by two 1,3-dioxane rings. This structural motif imparts notable chemical and physical properties, making it a valuable building block in various fields of chemical science.
The applications of this compound and its derivatives are diverse, ranging from polymer chemistry to materials science and pharmaceuticals. For instance, derivatives of this spiroketal have been utilized as crosslinking agents and monomers in the synthesis of specialized polymers and resins.[1] The rigid spirocyclic framework can impart desirable thermal and mechanical properties to polymeric materials. Furthermore, the spiroketal moiety is a key structural feature in a number of biologically active natural products, highlighting its relevance in medicinal chemistry and drug discovery.[2][3] The synthesis of this core structure from an inexpensive and abundant starting material like pentaerythritol is therefore a topic of significant interest.
The Chemical Transformation: An Overview
The synthesis of this compound from pentaerythritol is an acid-catalyzed acetalization reaction. Specifically, it involves the reaction of the four hydroxyl groups of pentaerythritol with a formaldehyde source, typically paraformaldehyde, to form two cyclic acetal rings.
Reaction Scheme:
The reaction proceeds in a stepwise manner, with the initial formation of a monoformal intermediate, which then undergoes a second intramolecular cyclization to yield the final spiroketal product.[4] The key to a successful and efficient synthesis lies in driving the equilibrium towards the product side, which is typically achieved by removing the water formed during the reaction.
Mechanistic Insights: The "Why" Behind the "How"
Understanding the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The acid-catalyzed formation of this compound from pentaerythritol and formaldehyde proceeds through a series of reversible steps, characteristic of acetal formation.
DOT Graph of the Reaction Mechanism:
Caption: Reaction mechanism for the synthesis of this compound.
Causality behind Experimental Choices:
-
Acid Catalyst: The protonation of the carbonyl oxygen of formaldehyde by the acid catalyst is the crucial first step. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl groups of pentaerythritol.[5] A variety of both Brønsted and Lewis acids can be employed, with common choices including sulfuric acid, p-toluenesulfonic acid, and various solid acid catalysts.[4][6] The choice of catalyst can influence reaction time and yield.
-
Formaldehyde Source: Paraformaldehyde, a solid polymer of formaldehyde, is often preferred over aqueous formaldehyde (formalin). The use of paraformaldehyde minimizes the introduction of water into the reaction mixture, which would otherwise shift the equilibrium back towards the starting materials.
-
Temperature: The reaction is typically carried out at elevated temperatures, often between 110°C and 150°C.[4] This provides the necessary activation energy for the reaction to proceed at a reasonable rate and also helps in the removal of the water byproduct, especially if the reaction is performed under conditions that allow for its distillation.
-
Solventless vs. Solvent-based: While the reaction can be performed in a high-boiling solvent to facilitate azeotropic removal of water, a significant advantage of this synthesis is that it can be conducted efficiently without a solvent.[7][8] This simplifies the workup procedure and reduces the environmental impact of the process.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where successful execution should yield a high purity product with the expected characteristics.
Materials and Equipment:
-
Pentaerythritol
-
Paraformaldehyde
-
Concentrated Sulfuric Acid (or other suitable acid catalyst)
-
Round-bottom flask equipped with a magnetic stirrer and a distillation apparatus (or a reflux condenser if not removing water azeotropically)
-
Heating mantle with temperature control
-
Petroleum ether (or other suitable recrystallization solvent)
-
Sodium carbonate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer and/or FT-IR spectrometer for product characterization
Step-by-Step Methodology:
DOT Graph of the Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine pentaerythritol and a slight molar excess of paraformaldehyde. For example, for every 1 mole of pentaerythritol, use approximately 2.1 to 2.2 moles of formaldehyde equivalent from paraformaldehyde.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., a few drops).
-
Reaction: Heat the mixture to a temperature between 110°C and 150°C with vigorous stirring.[4] The reaction is typically rapid, and the mixture will become a molten liquid. Maintain this temperature for a period ranging from 10 to 30 minutes.[4][8] The reaction can be monitored by observing the dissolution of the solid reactants.
-
Cooling and Initial Purification: Allow the reaction mixture to cool to room temperature. The product may solidify upon cooling.
-
Extraction: Extract the crude product with a suitable organic solvent such as petroleum ether.[4]
-
Washing: Wash the organic extract with a dilute aqueous solution of sodium carbonate to neutralize the acid catalyst, followed by a wash with water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Recrystallization: Recrystallize the resulting solid from a suitable solvent, such as methanol or petroleum ether, to obtain the purified this compound as a white crystalline solid.[4]
Data Presentation and Characterization
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Value | Rationale |
| Reactant Mole Ratio (Pentaerythritol:Formaldehyde) | 1 : 2.1-2.2 | A slight excess of formaldehyde drives the reaction to completion. |
| Catalyst | Sulfuric Acid (catalytic amount) | A strong protic acid efficiently catalyzes the acetalization.[4] |
| Temperature | 110-150 °C | Provides sufficient energy for the reaction and aids in water removal.[4] |
| Reaction Time | 10-30 minutes | The reaction is typically rapid under these conditions.[4][9] |
| Expected Yield | > 90% | This efficient synthesis is known for its high yields.[4][9] |
| Expected Melting Point | 46-50 °C | A key physical constant for product identification.[4] |
Characterization:
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy will provide characteristic signals corresponding to the unique chemical environment of the protons and carbons in the spiroketal structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will show the absence of a broad O-H stretching band from the starting pentaerythritol and the presence of characteristic C-O-C stretching frequencies of the acetal groups.
-
Melting Point Analysis: A sharp melting point in the expected range is a good indicator of purity.
Conclusion
The synthesis of this compound from pentaerythritol is a robust and high-yielding reaction that provides access to a valuable chemical building block. By understanding the acid-catalyzed mechanism and carefully controlling the reaction parameters, particularly temperature and the removal of water, researchers can reliably produce this spiroketal in high purity. The solventless nature of the optimized protocol further enhances its appeal from both an economic and environmental perspective. This guide provides the necessary theoretical and practical framework for the successful implementation of this synthesis in a research and development setting.
References
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NASA Technical Reports Server (NTRS). (1985). Synthesis of 2,4,8,10-tetroxaspiro5,5undecane. Retrieved from [Link]
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Parikh, K. D., et al. (2013). Acetalization of Carbonyl Compounds with Pentaerythritol Catalyzed by Metal(IV) Phosphates as Solid Acid Catalysts. Industrial & Engineering Chemistry Research, 52(27), 9377-9387. Retrieved from [Link]
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NASA Technical Reports Server (NTRS). (1979). An improved synthesis of 2,4,8,10-tetroxaspiro /5.5/ undecane /pentaerythritol diformal/. Retrieved from [Link]
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Wikipedia. (n.d.). 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. Retrieved from [Link]
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Telvekar, V. N. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Mini-Reviews in Organic Chemistry, 5(3), 226-241. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Preparation of benzannulated spiroketals by gold(III) catalyzed spirocyclization of alkynyl diols. Retrieved from [Link]
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An In-depth Technical Guide to 2,4,8,10-Tetraoxaspiro[5.5]undecane (CAS 126-54-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 2,4,8,10-Tetraoxaspiro[5.5]undecane, registered under CAS number 126-54-5. Also known by its common synonym, pentaerythritol diformal, this spirocyclic acetal is a derivative of pentaerythritol. This document delves into its chemical and physical properties, synthesis methodologies, spectral characterization, and known applications, with a particular focus on its role as a versatile building block in polymer and organic synthesis. Safety protocols and handling procedures are also detailed to ensure its proper use in a laboratory setting. While direct applications in drug development are not extensively documented, its unique structure offers potential as a rigid scaffold or a precursor for more complex molecules.
Chemical Identity and Properties
This compound is a bicyclic organic compound characterized by a central spiro carbon atom connecting two 1,3-dioxane rings.[1] This unique structure imparts a high degree of symmetry and rigidity to the molecule.
Nomenclature and Identifiers
-
Systematic IUPAC Name: this compound[1]
-
CAS Number: 126-54-5[1]
-
Synonyms: Pentaerythritol diformal, Pentaerythritol bisformal, Formaldehyde, cyclic diacetal with pentaerythritol[1][2]
-
Molecular Formula: C₇H₁₂O₄[2]
-
Molecular Weight: 160.17 g/mol [1]
-
InChI Key: BGCSUUSPRCDKBQ-UHFFFAOYSA-N[2]
-
SMILES: C1C2(COCO1)COCOC2[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental conditions, including solvent selection, reaction temperatures, and purification methods.
| Property | Value | Source |
| Appearance | White crystalline mass/powder | [4] |
| Melting Point | 48-52 °C | [4] |
| Boiling Point | 80-83 °C at 1.5 mmHg | [4] |
| Density (estimate) | 1.0894 g/cm³ | [4] |
| Refractive Index (estimate) | 1.4343 | [4] |
| Flash Point | 108 °C | [4] |
| Solubility | Soluble in various organic solvents. | Inferred from structure |
| Enthalpy of Sublimation (ΔsubH°) | 73 ± 2 kJ/mol | [2] |
Synthesis and Manufacturing
The primary route for the synthesis of this compound is the acid-catalyzed reaction of pentaerythritol with formaldehyde.[5] This reaction is a classic example of acetal formation, where two of the four hydroxyl groups of pentaerythritol react with two molecules of formaldehyde to form the spirocyclic structure.
Reaction Mechanism
The synthesis proceeds via a two-step acid-catalyzed mechanism for each dioxane ring formation. The key steps involve the protonation of the formaldehyde carbonyl group, followed by nucleophilic attack by a hydroxyl group of pentaerythritol, and subsequent dehydration to form the acetal linkage.
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Stereochemistry and conformational analysis of 2,4,8,10-Tetraoxaspiro[5.5]undecane
An In-Depth Technical Guide to the Stereochemistry and Conformational Analysis of 2,4,8,10-Tetraoxaspiro[5.5]undecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the stereochemical and conformational intricacies of this compound. This spiroketal, while simple in its unsubstituted form, presents a fascinating case study in stereoelectronic effects, primarily the anomeric and gauche effects, which dictate its three-dimensional structure and reactivity. Understanding these principles is paramount for the rational design of spiroketal-containing molecules in medicinal chemistry and materials science, where precise spatial arrangement of functional groups is critical for biological activity and material properties. This document synthesizes foundational concepts with experimental and computational findings to offer a detailed perspective for researchers in the field.
Introduction: The Significance of the Spiroketal Moiety
The this compound core is a distinctive structural motif characterized by a central spiro carbon atom connecting two 1,3-dioxane rings.[1][2][3] This arrangement is not merely a synthetic curiosity; spiroketals are integral components of numerous biologically active natural products.[4][5] The spiroketal fragment often plays a crucial role in the biological activity of these compounds, making a thorough understanding of their stereochemistry essential for drug development.[4][5] The unique stereoelectronic effects at play within the spiroketal moiety rigidly define its conformational preferences, which in turn govern the spatial orientation of substituents and their interactions with biological targets.
The parent compound, this compound, also known as pentaerythritol diformal, serves as a fundamental model for understanding the conformational behavior of more complex spiroketals.[1][6] Its symmetrical nature provides a clear canvas for dissecting the influence of the anomeric effect, a key stereoelectronic interaction in heterocyclic chemistry.
Stereoisomerism and Chirality
The stereochemistry of spiranes with six-membered rings has been the subject of extensive study.[7] In substituted derivatives of this compound, the potential for various forms of chirality arises. Besides the possibility of traditional chiral centers on substituents, the spirocyclic system itself can exhibit axial chirality.[7][8] This is due to the non-planar arrangement of the two rings and the presence of different substituents.
The inherent structure of the spiro[5.5]undecane skeleton can lead to a helical arrangement, resulting in P (plus) or M (minus) configurations.[7] Furthermore, in asymmetrically substituted systems, chiral axes can be defined, leading to a number of possible stereoisomers.[7]
Conformational Analysis: The Dominance of the Anomeric Effect
The conformational landscape of this compound is primarily governed by the anomeric effect. This stereoelectronic phenomenon describes the tendency of an electronegative substituent on a cyclohexane-like ring to occupy the axial position, despite potential steric hindrance, due to a stabilizing interaction between a lone pair on the ring heteroatom and the antibonding orbital of the C-substituent bond.[9]
In the case of this compound, each 1,3-dioxane ring can adopt a chair conformation. The relative orientation of the two rings can be described as axial-axial (ax-ax), axial-equatorial (ax-eq), or equatorial-equatorial (eq-eq), referring to the position of the oxygen atoms of one ring relative to the other.
The stability of these conformers is dictated by the number of anomeric interactions:
-
Axial-Axial (ax-ax): This conformation benefits from a double anomeric effect , where each oxygen atom in one ring is axial with respect to the other.[10] This results in two stabilizing anomeric interactions, making it the most stable conformer.[10][11]
-
Axial-Equatorial (ax-eq): This conformer experiences a single anomeric effect from the axial oxygen atom.[10]
-
Equatorial-Equatorial (eq-eq): This conformation does not exhibit any anomeric stabilization.[10]
Therefore, the order of stability for the conformers of this compound is:
ax-ax > ax-eq > eq-eq
This thermodynamic preference for the diaxial conformation is a hallmark of spiroketal chemistry and has significant implications for the design of molecules incorporating this scaffold.
Figure 1: Relative Stability of this compound Conformers.
Experimental and Computational Approaches to Analysis
A combination of experimental techniques and computational methods is employed to elucidate the stereochemistry and conformational preferences of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the conformational analysis of these molecules in solution.[7][8] Variable temperature NMR experiments can be used to study dynamic processes, such as ring flipping, and to determine the thermodynamic parameters of conformational equilibria.[7][8] Both ¹H and ¹³C NMR spectra provide valuable information about the symmetry and stereochemistry of the molecule.[12][13] For instance, the chemical shifts and coupling constants of the protons in the 1,3-dioxane rings are sensitive to their axial or equatorial orientation. Two-dimensional NMR techniques, such as COSY and NOESY, can be used to establish through-bond and through-space correlations, respectively, which aids in the definitive assignment of stereochemistry.[12][14]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous, high-resolution structural information in the solid state.[15] This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, providing a static picture of the molecule's preferred conformation in the crystalline form. Crystal structure data for several substituted this compound derivatives have confirmed the prevalence of the chair conformation for the 1,3-dioxane rings and the influence of substituents on the overall geometry.[16][17]
| Compound | Crystal System | Space Group | Key Conformational Feature | Reference |
| 3,9-Bis(2-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | Monoclinic | C2/c | 1,3-dioxane ring in chair conformation with phenyl substituent in equatorial position. | [16] |
| 3,9-Di-tert-butyl-2,4,8,10-tetraoxaspiro[5.5]undecane | Monoclinic | C2/c | Both six-membered rings adopt chair conformations with tert-butyl groups in equatorial positions. | [17] |
Computational Chemistry
Computational methods, such as density functional theory (DFT) and ab initio calculations, are invaluable for predicting the relative energies of different conformers and for visualizing the molecular orbitals involved in the anomeric effect.[18] These calculations can provide insights into the geometric parameters and energetic landscape of the molecule that may be difficult to probe experimentally.[18]
Figure 2: A generalized workflow for the computational analysis of spiroketal conformations.
Synthesis of the this compound Core
The synthesis of this compound and its derivatives is typically achieved through the acid-catalyzed condensation of pentaerythritol with an appropriate aldehyde or ketone.[7][16] This reaction generally proceeds under thermodynamic control, leading to the formation of the most stable spiroketal stereoisomer.[4][5]
Experimental Protocol: General Synthesis of Substituted 2,4,8,10-Tetraoxaspiro[5.5]undecanes
The following is a generalized procedure based on reported syntheses:[16]
-
Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine pentaerythritol, the desired aldehyde or ketone (2.2 equivalents), a suitable solvent (e.g., toluene), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.
-
Workup: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Separate the organic layer and wash it with water. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent in vacuo. The crude product can be purified by recrystallization or column chromatography.
Conclusion
The this compound system is a compelling example of how subtle stereoelectronic forces dictate molecular conformation. The pronounced stability of the diaxial conformer, driven by the double anomeric effect, is a key principle for any researcher working with spiroketal-containing molecules. A multi-faceted approach, combining high-resolution spectroscopic techniques, X-ray crystallography, and computational modeling, is essential for a thorough understanding of the stereochemical and conformational properties of these important structural motifs. The insights gained from studying this fundamental spiroketal provide a solid foundation for the rational design and development of novel therapeutics and advanced materials.
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The Enduring Scaffold: A Technical Guide to 2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives and Analogues in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2,4,8,10-tetraoxaspiro[5.5]undecane (TOSU) core, a unique and rigid bicyclic spiroketal, represents a fascinating and underexplored scaffold in medicinal chemistry. Its inherent three-dimensionality offers a distinct advantage in an era increasingly focused on navigating the complex topographies of biological targets. This technical guide provides a comprehensive overview of the synthesis, stereochemical intricacies, and burgeoning applications of TOSU derivatives and their analogues, offering field-proven insights for researchers engaged in the discovery and development of novel therapeutics.
The Architectural Appeal of the TOSU Scaffold
The TOSU core is constructed from two fused 1,3-dioxane rings, sharing a central quaternary carbon. This arrangement imparts significant conformational rigidity, a highly desirable trait in rational drug design. Unlike flexible aliphatic chains or flat aromatic systems, the TOSU scaffold presents substituents in well-defined spatial orientations, enabling more precise and high-affinity interactions with protein binding pockets. This structural pre-organization can lead to enhanced potency, selectivity, and improved pharmacokinetic properties.
The strategic placement of substituents at the C3 and C9 positions, as well as on the carbon atoms of the dioxane rings, allows for the creation of diverse molecular shapes and the presentation of pharmacophoric elements in distinct vectors. This versatility makes the TOSU scaffold a compelling starting point for the development of novel drugs targeting a wide array of biological targets.
Synthetic Strategies: Forging the TOSU Core and its Derivatives
The construction of the this compound skeleton is primarily achieved through the acid-catalyzed condensation of pentaerythritol with a suitable ketone or aldehyde. This classical approach remains a robust and efficient method for accessing the core structure.
General Synthesis of the Unsubstituted TOSU Core
A straightforward and high-yielding synthesis of the parent this compound involves the reaction of pentaerythritol with paraformaldehyde in the presence of an acid catalyst. An optimized, solvent-free method has been reported to drastically reduce reaction times from hours to minutes, with yields exceeding 90%[1][2][3].
Experimental Protocol: Synthesis of this compound [3]
-
Reactant Preparation: In a suitable reaction vessel, combine pentaerythritol, a slight excess of paraformaldehyde, and a catalytic amount of a strong acid catalyst (e.g., sulfuric acid).
-
Reaction: Heat the mixture to a temperature between 110°C and 150°C for a period of up to 10 minutes. The reaction can be monitored for the formation of water.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled. The product can be purified by recrystallization or distillation under reduced pressure.
Synthesis of Substituted TOSU Derivatives
The true synthetic utility of the TOSU scaffold lies in the ability to introduce a wide range of substituents, thereby modulating its physicochemical and biological properties. The condensation of pentaerythritol with non-symmetrical ketones is a common strategy to produce 3,3,9,9-tetrasubstituted derivatives[4][5].
General Procedure for the Synthesis of 3,3,9,9-Tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane Derivatives [4][5]
-
Reaction Setup: A mixture of pentaerythritol (1 equivalent), the desired non-symmetrical ketone (2 equivalents), and an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., benzene or toluene) is heated to reflux. A Dean-Stark apparatus is used to remove the water formed during the reaction.
-
Monitoring: The reaction is monitored by measuring the amount of water collected.
-
Neutralization and Extraction: Once the theoretical amount of water has been separated, the mixture is cooled, and the catalyst is neutralized with a base (e.g., sodium acetate). The organic layer is washed with water and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation, column chromatography, or recrystallization.
This methodology has been successfully employed to synthesize a variety of derivatives with diverse functional groups, allowing for a systematic investigation of their conformational behavior and potential applications[4][5].
Data Presentation: Physicochemical Properties of Selected TOSU Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Reference |
| This compound | C₇H₁₂O₄ | 160.17 | Crystalline Solid | [2][6] |
| 3,9-Dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane | C₉H₁₆O₄ | 188.22 | - | [7] |
| 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane | C₁₁H₁₆O₄ | 212.24 | Crystalline Solid | [8] |
Stereochemical Considerations: The Importance of 3D Architecture
The spirocyclic nature of the TOSU core introduces the possibility of complex stereoisomerism, including axial chirality, when asymmetrically substituted[4][5]. The conformational behavior of the two 1,3-dioxane rings can be influenced by the nature and size of the substituents at the C3 and C9 positions. Understanding and controlling the stereochemistry of TOSU derivatives is paramount for elucidating structure-activity relationships (SAR) and for the development of stereochemically pure drug candidates.
Variable temperature NMR experiments have been instrumental in studying the conformational dynamics of these molecules, revealing the presence of different diastereoisomers and the energy barriers to ring flipping[4][5]. This detailed structural information is crucial for computational modeling and for understanding how these molecules interact with their biological targets.
Visualization: Synthetic Pathway for Substituted TOSU Derivatives
Caption: General synthetic workflow for 3,3,9,9-tetrasubstituted TOSU derivatives.
Applications in Drug Discovery and Development
While the exploration of this compound derivatives in medicinal chemistry is still in its early stages, the broader class of spiroketals has shown significant promise. The TOSU scaffold, with its unique structural features, is a prime candidate for the development of novel therapeutics.
The TOSU Scaffold as a Privileged Core
The rigid, three-dimensional nature of the TOSU core makes it an attractive scaffold for presenting pharmacophoric groups in a precise and predictable manner. This is particularly advantageous for targeting protein-protein interactions and enzymes with well-defined binding sites.
A notable example of a spiro[5.5]undecane scaffold in drug development is a series of compounds with affinity for the μ-opioid and ORL1 receptors, which have potential applications in the treatment of pain and other conditions[4]. This demonstrates the potential of the broader spiro[5.5]undecane class, including the TOSU framework, in targeting challenging G-protein coupled receptors.
Analogues with Potent Biological Activity
While direct evidence for the anticancer activity of TOSU derivatives is limited, related spiroketal compounds have shown significant promise. For instance, Peniciketal A, a spiroketal isolated from a marine-derived fungus, has demonstrated potent anticancer effects against A549 lung cancer cells by inhibiting proliferation, migration, and invasion[9]. Mechanistic studies revealed that Peniciketal A induces cell cycle arrest at the G0-G1 phase and triggers apoptosis through the mitochondrial pathway[8][9]. Another study on diosgenin, a steroidal sapogenin containing a spiroketal moiety, showed that its derivatives exhibit significant anticancer activity against various human cancer cell lines by inducing apoptosis via caspase-3 and caspase-9 activation[10]. These findings highlight the potential of the spiroketal motif, and by extension the TOSU scaffold, as a source of novel anticancer agents.
Visualization: Proposed Mechanism of Action for Spiroketal Anticancer Agents
Caption: Simplified signaling pathway for a spiroketal anticancer agent.
A compelling case for the potential of spirocyclic structures in infectious disease is found in the development of dispiro-1,2,4,5-tetraoxane analogues as antimalarial agents. These compounds, which can be considered structural analogues of the TOSU core, have demonstrated potent in vitro and in vivo activity against Plasmodium falciparum. The proposed mechanism of action involves the iron-mediated cleavage of the endoperoxide bridge, generating reactive oxygen species that are toxic to the malaria parasite. Structure-activity relationship studies have shown that the substitution pattern on the cyclohexyl rings significantly influences the antimalarial potency.
TOSU Derivatives in Materials Science and Drug Delivery
Derivatives of this compound have also found applications in materials science, particularly in the synthesis of polymers for biomedical applications. 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU) is a key monomer in the production of polyorthoesters, a class of biodegradable polymers used in drug delivery systems[8]. The acid-labile nature of the orthoester linkages allows for the controlled release of encapsulated drugs in acidic environments, such as those found in tumors or lysosomes. Copolymers of DVTOSU have been investigated for loading drugs like indomethacin, highlighting the potential of the TOSU scaffold in creating advanced drug delivery vehicles[11].
Future Perspectives and Conclusion
The this compound scaffold presents a wealth of opportunities for medicinal chemists and drug discovery professionals. Its rigid, three-dimensional structure is well-suited for the design of potent and selective modulators of challenging biological targets. While the exploration of its full therapeutic potential is ongoing, the promising biological activities of related spiroketal compounds and the successful application of TOSU derivatives in drug delivery provide a strong rationale for continued investigation.
Future research should focus on the synthesis of diverse libraries of TOSU derivatives and their systematic evaluation in a broad range of biological assays. Elucidating the structure-activity relationships and mechanisms of action for any identified bioactive compounds will be crucial for optimizing their therapeutic potential. The development of stereoselective synthetic methods will also be essential for accessing enantiomerically pure derivatives and for understanding the role of stereochemistry in their biological activity.
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An In-depth Technical Guide to the Solubility of 2,4,8,10-Tetraoxaspiro[5.5]undecane in Common Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 2,4,8,10-Tetraoxaspiro[5.5]undecane (TOSU), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of TOSU's solubility, offers practical experimental protocols for its determination, and presents available data to inform solvent selection for synthesis, purification, and formulation.
Introduction: Understanding this compound
This compound, also known by synonyms such as pentaerythritol diformal, is a bicyclic spiroacetal. Its unique structure, derived from the reaction of pentaerythritol and formaldehyde, imparts specific physicochemical properties that govern its behavior in various solvents. A thorough understanding of its solubility is paramount for its effective application in diverse fields, including polymer chemistry and as a building block in organic synthesis.
Key Physicochemical Properties of TOSU:
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₄ | [1][2] |
| Molecular Weight | 160.17 g/mol | [1][3] |
| Melting Point | 48-55 °C | [3] |
| Boiling Point | 80-83 °C (at reduced pressure) | [3] |
| logP (Octanol-Water Partition Coefficient) | -0.5 to -0.019 | [1][4] |
The negative logP value indicates a hydrophilic nature, suggesting a preference for polar solvents over nonpolar ones. This is a critical starting point for predicting its solubility.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent. This principle is based on the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy of the solute-solvent interactions must be sufficient to overcome the solute-solute and solvent-solvent interactions.
The molecular structure of TOSU features four oxygen atoms within its two 1,3-dioxane rings. These oxygen atoms, with their lone pairs of electrons, can act as hydrogen bond acceptors. The overall molecule has a degree of polarity due to these electronegative oxygen atoms. However, the carbon skeleton is nonpolar. The balance between these polar and nonpolar regions dictates its solubility in different classes of organic solvents.
Polar Protic Solvents
Polar protic solvents, such as water and ethanol, have the ability to act as both hydrogen bond donors and acceptors. Given TOSU's capacity to accept hydrogen bonds, strong solute-solvent interactions are expected.
-
Water & Alcohols (e.g., Methanol, Ethanol): Qualitative data indicates that TOSU is "very soluble" in water and ethanol.[5] This high solubility is attributed to the formation of hydrogen bonds between the solvent's hydroxyl groups and the oxygen atoms of TOSU's ether linkages.
Polar Aprotic Solvents
Polar aprotic solvents, like acetone and ethyl acetate, possess dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds. However, they can act as hydrogen bond acceptors.
-
Acetone: TOSU is reported to be "very soluble" in acetone.[5] The polarity of the carbonyl group in acetone allows for favorable dipole-dipole interactions with the polar regions of the TOSU molecule.
Nonpolar Solvents
Nonpolar solvents, such as hexane and toluene, primarily interact through weak van der Waals forces.
Quantitative Solubility Data
While extensive quantitative solubility data for TOSU across a wide range of organic solvents is not widely published in a consolidated format, some qualitative descriptions are available:
| Solvent | Solvent Type | Reported Solubility | Source(s) |
| Water | Polar Protic | Very Soluble | [5] |
| Ethanol | Polar Protic | Very Soluble | [5] |
| Acetone | Polar Aprotic | Very Soluble | [5] |
For research and development purposes, it is often necessary to determine the precise solubility of TOSU in a specific solvent system at a given temperature. The following section provides a detailed protocol for this determination.
Experimental Determination of Solubility: A Practical Guide
The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent.[3] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then quantifying the amount of dissolved solute by evaporating the solvent.
Gravimetric Method Protocol
This protocol provides a step-by-step guide to determining the solubility of TOSU in a chosen organic solvent.
Caption: Workflow for Gravimetric Solubility Determination.
Causality Behind Experimental Choices:
-
Using Excess Solute: Ensures that the solution reaches saturation, a state of equilibrium where the rate of dissolution equals the rate of precipitation.
-
Constant Temperature and Agitation: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for accurate and reproducible results. Agitation helps to accelerate the attainment of equilibrium.
-
Syringe Filtration: Removes any undissolved microcrystals from the saturated solution, which would otherwise lead to an overestimation of solubility. Using a filter material compatible with the organic solvent (e.g., PTFE) is essential to avoid contamination.
-
Drying to a Constant Weight: Guarantees that all the solvent has been removed, and the final weight corresponds solely to the dissolved TOSU.
Conclusion and Recommendations
The available data and theoretical considerations indicate that this compound is a polar compound with high solubility in polar protic and aprotic solvents. For applications requiring dissolution, solvents such as water, ethanol, and acetone are excellent starting points. Conversely, for processes such as precipitation or recrystallization, less polar or nonpolar solvents may be more suitable.
For researchers and drug development professionals, it is highly recommended to experimentally determine the solubility of TOSU in the specific solvent systems and at the precise temperatures relevant to their processes. The provided gravimetric method offers a robust and reliable approach for obtaining this critical data. Future work in this area should focus on generating a comprehensive quantitative solubility database for TOSU in a wider array of common organic solvents to further aid in its application and development.
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ResearchGate. (2012). Solubilities of 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-dimethanol, α,α,α',α'-tetramethyl-3,9-dioxide in Selected Solvents. Retrieved from [Link]
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An In-depth Technical Guide to the Thermal Stability and Degradation of 2,4,8,10-Tetraoxaspiro[5.5]undecane
Abstract
This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of 2,4,8,10-Tetraoxaspiro[5.5]undecane (TOSU). As a fundamental building block in the synthesis of poly(ortho esters) and other advanced polymers, a thorough understanding of its thermal behavior is paramount for researchers, scientists, and drug development professionals. This document synthesizes theoretical knowledge with practical, field-proven experimental protocols to offer a self-validating framework for the investigation of TOSU. While direct, extensive experimental data for TOSU is limited in public literature, this guide draws upon data from structurally analogous compounds to provide robust predictive insights and detailed methodologies for its empirical characterization.
Introduction: The Significance of this compound (TOSU)
This compound, also known as pentaerythritol bisformal, is a spirocyclic diacetal with the chemical formula C₇H₁₂O₄.[1][2] Its unique spiro structure, featuring a central quaternary carbon atom common to two 1,3-dioxane rings, imparts notable chemical and physical properties. TOSU serves as a crucial monomer in the development of specialized polymers, particularly poly(ortho esters), which are valued for their biocompatibility and degradability, making them ideal for drug delivery systems and other biomedical applications. The thermal stability of TOSU is a critical parameter that dictates its storage, processing, and application conditions.
Predicted Thermal Stability of TOSU
While specific thermogravimetric data for the parent TOSU molecule is not extensively reported, analysis of structurally related compounds provides a strong basis for predicting its thermal behavior. Spirocyclic acetals are generally recognized for their thermal robustness.
For instance, a series of spiro polycycloacetals derived from lignin-based feedstocks and pentaerythritol have demonstrated high thermal stabilities, with 5% mass loss occurring in the temperature range of 343–370 °C.[3] Furthermore, a spiroborate ester of curcumin with a malonic acid-derived spiro ring system was found to be stable up to 287 °C, with initial decomposition observed between 280-321°C.[4] Based on these analogs, it is reasonable to infer that this compound possesses good thermal stability, with an onset of decomposition likely to be in a similar range under an inert atmosphere.
The thermal stability of pentaerythritol, a precursor to TOSU, is also noteworthy. While its decomposition temperature can be influenced by impurities, it is generally considered a thermally stable compound.[5] This inherent stability of the pentaerythritol core likely contributes to the overall thermal robustness of TOSU.
Table 1: Comparative Thermal Decomposition Data of Structurally Related Compounds
| Compound/Material Class | Onset of Decomposition (Td 5%) | Key Structural Features | Reference |
| Spiro Polycycloacetals | 343 – 370 °C | Spiroacetal polymer backbone | [3] |
| Spiroborate Ester of Curcumin | ~280 °C | Spiroborate ester structure | [4] |
| Pentaerythritol Tetranitrate (PETN) | ~160 °C (onset) | Pentaerythritol core with nitrate esters | [6] |
Experimental Protocols for Thermal Analysis of TOSU
To empirically determine the thermal stability and degradation profile of TOSU, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended. For the identification of degradation products, TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) are powerful techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset of decomposition, degradation temperature range, and residual mass of TOSU.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity TOSU into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert environment.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the percentage of mass loss as a function of temperature.
-
Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
-
Identify the temperature of maximum rate of decomposition from the derivative of the TGA curve (DTG curve).
-
Quantify the residual mass at the end of the experiment.
-
dot
Caption: Workflow for Differential Scanning Calorimetry (DSC) of TOSU.
Evolved Gas Analysis (EGA): TGA-MS and Py-GC-MS
Objective: To identify the chemical nature of the volatile products generated during the thermal decomposition of TOSU.
Methodology for TGA-MS:
-
Couple the gas outlet of the TGA instrument to the inlet of a mass spectrometer via a heated transfer line.
-
Perform a TGA experiment as described in section 3.1.
-
Simultaneously record the mass spectra of the evolved gases as a function of temperature.
-
Correlate the evolution of specific mass fragments with the mass loss steps observed in the TGA curve to identify the degradation products.
Methodology for Py-GC-MS:
-
Place a small amount of TOSU (typically in the microgram range) into a pyrolysis sample holder.
-
Rapidly heat the sample to a specific decomposition temperature (determined from TGA) in an inert atmosphere.
-
The volatile pyrolysis products are swept into a gas chromatograph for separation.
-
The separated components are then introduced into a mass spectrometer for identification.
Degradation Mechanisms of TOSU
The degradation of this compound can proceed through two primary pathways: hydrolytic degradation and thermal degradation.
Hydrolytic Degradation
In the presence of water and an acid catalyst, the acetal linkages in TOSU are susceptible to hydrolysis. This is a well-understood mechanism for acetals and ketals. The process is initiated by the protonation of one of the oxygen atoms in the 1,3-dioxane ring, followed by ring-opening to form a carbocation intermediate. Subsequent attack by water and further hydrolysis leads to the breakdown of the spiro structure, ultimately yielding pentaerythritol and formaldehyde.
dot
Caption: Simplified pathway for the acid-catalyzed hydrolytic degradation of TOSU.
Thermal Degradation
In the absence of water, the thermal degradation of TOSU under an inert atmosphere is expected to proceed through a more complex series of reactions, likely involving homolytic cleavage of C-O bonds within the dioxane rings. The exact mechanism and products would need to be elucidated using techniques like TGA-MS or Py-GC-MS. Based on the structure of TOSU, plausible initial degradation products could include formaldehyde, carbon monoxide, carbon dioxide, and various smaller hydrocarbon fragments resulting from the breakdown of the pentaerythritol core. The spirocyclic nature of the molecule may also lead to the formation of unique rearrangement products.
Conclusion
This compound is a thermally stable molecule, a property that is advantageous for its application in polymer synthesis. This guide has provided a predictive assessment of its thermal stability based on analogous compounds and has outlined detailed experimental protocols for its comprehensive thermal characterization. The primary degradation pathways are acid-catalyzed hydrolysis and high-temperature thermal decomposition. For researchers and developers working with TOSU, a thorough understanding and empirical verification of its thermal properties using the methodologies described herein are essential for ensuring the quality, stability, and safety of the resulting materials and products.
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Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. (2021). Polymer Chemistry. [Link]
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Kinetic Analysis of Thermal Decomposition of Spiroborate Ester of Curcumin with Malonic Acid. (2019). JETIR. [Link]
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Thermal Decomposition of Pentaerythritol Tetranitrate. (2013). ResearchGate. [Link]
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Solubilities of 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-dimethanol, α,α,α',α'-tetramethyl-3,9-dioxide in Selected Solvents. (2011). ResearchGate. [Link]
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Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens. (2022). MDPI. [Link]
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Understanding the Degradation of Spiro-OMeTAD-Based Perovskite Solar Cells at High Temperature. (2020). ResearchGate. [Link]
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Poly(carbonate acetal) vitrimers with enhanced thermal properties and closed-loop thermal recyclability derived from waste polycarbonate-derived polyaldehyde and pentaerythritol/erythritol/d-sorbitol. (2023). Green Chemistry. [Link]
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The Spiroketal Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development
Abstract
The spiroketal is a privileged structural motif, a cornerstone in the architecture of numerous biologically active natural products. Its rigid, three-dimensional conformation provides a unique scaffold for the precise spatial orientation of functional groups, making it a highly sought-after feature in the design of novel therapeutics. This in-depth technical guide provides a comprehensive exploration of the spiroketal core, from its historical discovery and the elucidation of its fundamental stereoelectronic principles to modern synthetic strategies and advanced characterization techniques. Tailored for researchers, scientists, and drug development professionals, this guide aims to bridge the gap between foundational knowledge and practical application, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.
Table of Contents
-
Introduction: The Enduring Allure of the Spiroketal
-
Part 1: A Journey Through Time: The Discovery and History of Spiroketals
-
1.1 Early Encounters: From Saponins to Pheromones
-
1.2 The Nobel-Winning Discovery of Avermectins
-
1.3 Spironolactone: A Landmark in Medicinal Chemistry
-
-
Part 2: The Anomeric Effect: The Stereoelectronic Linchpin of Spiroketal Stability
-
2.1 Historical Context and a Modern Perspective
-
2.2 The Energetic Tug-of-War: Gauging Stability
-
-
Part 3: The Architect's Toolkit: Modern Strategies for Spiroketal Synthesis
-
3.1 Thermodynamic vs. Kinetic Control: A Tale of Two Pathways
-
3.2 Experimental Protocol: Acid-Catalyzed Thermodynamic Spiroketalization
-
3.3 Experimental Protocol: Kinetically Controlled Spiroketalization
-
-
Part 4: Deciphering the Three-Dimensional Puzzle: Spectroscopic and Crystallographic Elucidation
-
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
4.2 Experimental Protocol: 1D and 2D NMR for Spiroketal Analysis
-
4.3 Mass Spectrometry (MS)
-
4.4 Experimental Protocol: High-Resolution Mass Spectrometry of Spiroketals
-
4.5 X-ray Crystallography
-
4.6 Experimental Protocol: Single-Crystal X-ray Diffraction
-
-
Part 5: Spiroketals in Action: Biological Significance and Therapeutic Applications
-
5.1 Ivermectin: A Paradigm of Antiparasitic Activity
-
5.2 Spironolactone: Modulating the Mineralocorticoid Receptor
-
5.3 Okadaic Acid: A Potent Probe of Cellular Phosphatases
-
-
References
Introduction: The Enduring Allure of the Spiroketal
The spiroketal motif, characterized by two heterocyclic rings sharing a single central carbon atom, is a recurring theme in the molecular tapestry of nature.[1] This structural feature is not a mere chemical curiosity; it is a testament to the evolutionary selection of a scaffold that confers significant biological advantages. From the antiparasitic potency of the avermectins to the hormonal modulation of spironolactone, spiroketal-containing compounds have left an indelible mark on human health and agriculture.[2][3] Their rigid, chiral framework provides a pre-organized platform for interacting with biological macromolecules, often with high affinity and specificity. For the medicinal chemist and drug development professional, understanding the nuances of spiroketal chemistry is not just an academic exercise but a critical component in the rational design of next-generation therapeutics. This guide will provide a deep dive into the core principles and practical methodologies that underpin the discovery and utilization of this remarkable chemical entity.
Part 1: A Journey Through Time: The Discovery and History of Spiroketals
The story of spiroketals is one of serendipitous discoveries, meticulous structural elucidation, and groundbreaking applications that have reshaped the landscape of medicine and chemical synthesis.
Early Encounters: From Saponins to Pheromones
The first recognition of the spiroketal moiety in natural products predates modern spectroscopic techniques, with early examples found in complex molecules like triterpenoid saponins and sapogenins before 1970.[1] As analytical methods advanced, so too did the discovery of spiroketals in a diverse array of natural sources, including the diarrheic shellfish poisoning (DSP) toxins like okadaic acid and a wide range of insect pheromones.[1]
The Nobel-Winning Discovery of Avermectins
A pivotal moment in the history of spiroketals came in the 1970s with the work of Satoshi Ōmura and William Campbell. In 1970, Ōmura isolated a novel strain of the soil bacterium Streptomyces avermitilis.[4] This bacterium was sent to Merck, where William Campbell and his team demonstrated its potent anthelmintic activity.[4] The active compounds, named avermectins, were found to be a family of macrocyclic lactones possessing a complex spiroketal core.[2] A derivative, ivermectin, was developed and approved for human use in 1987, proving to be a "wonder drug" in the fight against parasitic diseases like onchocerciasis (river blindness) and lymphatic filariasis.[4] This monumental discovery was recognized with the 2015 Nobel Prize in Physiology or Medicine, a testament to the profound impact of this spiroketal-containing natural product on global health.[4]
Spironolactone: A Landmark in Medicinal Chemistry
In the realm of synthetic medicinal chemistry, the development of spironolactone in 1957 by John A. Cella and his team at G. D. Searle & Co. marked a significant milestone.[5][6] This steroidal compound, featuring a spiro-fused γ-lactone, was designed as an antagonist of the mineralocorticoid receptor, leading to its widespread use as a potassium-sparing diuretic for treating conditions like high blood pressure and heart failure.[3][5] The synthesis of spironolactone demonstrated that the spiroketal motif could be strategically incorporated into a drug molecule to achieve a specific therapeutic effect.[5]
Part 2: The Anomeric Effect: The Stereoelectronic Linchpin of Spiroketal Stability
The three-dimensional structure and, consequently, the biological activity of spiroketals are profoundly influenced by a stereoelectronic phenomenon known as the anomeric effect . A thorough understanding of this effect is paramount for predicting the most stable conformation of a spiroketal and for designing synthetic routes that favor the desired stereoisomer.
Historical Context and a Modern Perspective
The term "anomeric effect" was first introduced in 1958, stemming from observations in carbohydrate chemistry by J. T. Edward and Raymond Lemieux in 1955.[7][8] They noted that an electronegative substituent at the anomeric carbon (C1) of a pyranose ring preferentially occupies the axial position, a counterintuitive finding from a purely steric standpoint.[7][9]
Two primary explanations for the anomeric effect have emerged:
-
Dipole-Dipole Repulsion: In the equatorial conformer, the dipoles of the ring heteroatom and the exocyclic electronegative substituent are partially aligned, leading to electrostatic repulsion. In the axial conformation, these dipoles are more opposed, resulting in a lower energy state.[8]
-
Hyperconjugation: This is the more widely accepted explanation. It involves a stabilizing interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the axial C-X bond (where X is the electronegative substituent).[10] This delocalization of electron density strengthens the molecule and lowers its overall energy.
The Energetic Tug-of-War: Gauging Stability
The stability of a spiroketal is a delicate balance between stabilizing anomeric effects and destabilizing steric interactions. In many cases, the most stable isomer is the one that maximizes anomeric stabilization, often adopting a conformation where both exocyclic C-O bonds are axial. However, bulky substituents on the rings can introduce significant steric strain, potentially favoring a conformation with one or even both C-O bonds in the equatorial position. This interplay between stereoelectronic and steric factors is a critical consideration in both the analysis of naturally occurring spiroketals and the design of synthetic targets.
Part 3: The Architect's Toolkit: Modern Strategies for Spiroketal Synthesis
The construction of the spiroketal core with precise stereochemical control is a classic challenge in organic synthesis. The choice of synthetic strategy is often dictated by whether the desired product is the thermodynamically most stable isomer or a less stable, kinetically favored one.
Thermodynamic vs. Kinetic Control: A Tale of Two Pathways
-
Thermodynamic Control: This approach relies on allowing the spiroketalization reaction to reach equilibrium, at which point the major product will be the most stable stereoisomer.[11] This is typically achieved through acid-catalyzed cyclization of a dihydroxy ketone precursor, where reversible hemiacetal and ketal formation allows for the erosion of less stable isomers.[11] The causality behind this choice is the desire to obtain the most stable product, which is often the naturally occurring isomer.
-
Kinetic Control: In contrast, kinetic control aims to form a specific, often less stable, spiroketal by ensuring the reaction is irreversible and proceeds through the lowest energy transition state.[11] This strategy is essential for accessing non-anomeric spiroketals or for situations where the thermodynamically favored product is not the desired one. Kinetically controlled spiroketalizations often employ specific reagents and conditions to direct the cyclization pathway.[7]
Diagram of Synthetic Control in Spiroketalization
Caption: Thermodynamic vs. Kinetic control in spiroketal synthesis.
Experimental Protocol: Acid-Catalyzed Thermodynamic Spiroketalization
This protocol describes a general procedure for the synthesis of a thermodynamically favored spiroketal from a dihydroxy ketone precursor.
Materials:
-
Dihydroxy ketone substrate
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Acid catalyst (e.g., camphorsulfonic acid (CSA), p-toluenesulfonic acid (PTSA))
-
Anhydrous magnesium sulfate (MgSO₄) or molecular sieves
-
Saturated sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the dihydroxy ketone (1.0 equiv) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Catalyst: Add a catalytic amount of CSA or PTSA (0.1-0.2 equiv) to the solution. The choice of catalyst and solvent may need to be optimized for specific substrates.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Workup: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired spiroketal.
Experimental Protocol: Kinetically Controlled Spiroketalization
This protocol outlines a method for a kinetically controlled spiroketalization using a glycal epoxide precursor, a strategy that allows for the formation of spiroketals with retention of configuration at the anomeric carbon.[7][12]
Materials:
-
Glycal epoxide substrate
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Lewis acid catalyst (e.g., titanium(IV) isopropoxide, Ti(Oi-Pr)₄)
-
Inert atmosphere apparatus (e.g., Schlenk line)
-
Quenching agent (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the glycal epoxide (1.0 equiv) in the anhydrous solvent.
-
Catalyst Addition: Cool the solution to the desired temperature (e.g., -78 °C) and add the Lewis acid catalyst (e.g., Ti(Oi-Pr)₄, 1.1 equiv) dropwise. The choice of Lewis acid and temperature is crucial for achieving high stereoselectivity.
-
Reaction Progression: Stir the reaction at the low temperature and monitor by TLC or LC-MS. These reactions are often rapid.
-
Quenching and Workup: Once the starting material is consumed, quench the reaction by the addition of saturated sodium bicarbonate solution. Allow the mixture to warm to room temperature, and then filter through a pad of Celite to remove titanium salts. Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting spiroketal by flash column chromatography on silica gel.
Part 4: Deciphering the Three-Dimensional Puzzle: Spectroscopic and Crystallographic Elucidation
The unambiguous determination of the structure and stereochemistry of spiroketals is a critical step in their study. A combination of modern analytical techniques is typically employed to achieve this.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including spiroketals.[6] Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments provide a wealth of information about the connectivity, stereochemistry, and conformation of the spiroketal core and its substituents.[13] Key diagnostic signals in the ¹³C NMR spectrum include the chemical shift of the spiroketal carbon, which typically appears in the range of 95-110 ppm. In ¹H NMR, the coupling constants between protons on the heterocyclic rings can provide valuable insights into their relative stereochemistry. The Nuclear Overhauser Effect (NOE) is particularly useful for determining through-space proximity of protons, which can help to establish the overall conformation of the molecule.[14]
Experimental Protocol: 1D and 2D NMR for Spiroketal Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the purified spiroketal in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can sometimes influence the observed conformation.
-
Ensure the sample is fully dissolved and free of particulate matter.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Optimize the spectral width and number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C. DEPT-135 and DEPT-90 experiments can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.
-
2D COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, helping to establish the connectivity of proton networks within the molecule.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protonated carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the carbon skeleton.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is essential for determining the relative stereochemistry and conformation of the spiroketal.
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce the connectivity and dihedral angles between protons.
-
Use the 2D spectra to systematically assign all proton and carbon resonances and to piece together the molecular structure.
-
Interpret the NOESY/ROESY cross-peaks to build a three-dimensional model of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of spiroketal compounds.[15] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the confident determination of the molecular formula.[16] Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, and the resulting fragmentation pattern can offer valuable structural information.[15]
Experimental Protocol: High-Resolution Mass Spectrometry of Spiroketals
Sample Preparation:
-
Prepare a dilute solution of the spiroketal (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The solvent should be compatible with the chosen ionization technique.
Instrumentation and Analysis:
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like many spiroketals, often resulting in the observation of protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or other cations.
-
Mass Analyzer: Utilize a high-resolution mass analyzer such as a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) instrument.
-
Data Acquisition: Acquire a full-scan mass spectrum to determine the accurate mass of the molecular ion.
-
Formula Determination: Use the accurate mass measurement to calculate the elemental composition using software that considers isotopic abundances.
-
Tandem MS (MS/MS): If further structural information is needed, perform a product ion scan on the isolated molecular ion. The fragmentation pattern can be used to identify characteristic substructures.
X-ray Crystallography
When a suitable single crystal of a spiroketal can be obtained, X-ray crystallography provides the most definitive and unambiguous determination of its three-dimensional structure, including absolute stereochemistry.[17] This technique involves diffracting X-rays off the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern that can be mathematically deconvoluted to generate a detailed atomic model.[18]
Experimental Protocol: Single-Crystal X-ray Diffraction
Crystal Growth:
-
This is often the most challenging step. Grow single crystals of the spiroketal that are of sufficient size (typically >0.1 mm in all dimensions) and quality (free from cracks and defects).[17]
-
Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution.[19]
Data Collection:
-
Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the phase problem to generate an initial electron density map. For small molecules, direct methods are commonly used.
-
Build an atomic model into the electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate molecular structure.
Part 5: Spiroketals in Action: Biological Significance and Therapeutic Applications
The rigid, three-dimensional nature of the spiroketal scaffold makes it an ideal pharmacophore for interacting with specific biological targets. The following examples highlight the diverse mechanisms by which spiroketal-containing molecules exert their profound biological effects.
Ivermectin: A Paradigm of Antiparasitic Activity
Ivermectin, a derivative of the avermectin family of natural products, is a potent anthelmintic drug that targets the nervous system of invertebrates.[2] Its mechanism of action involves binding to and activating glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of nematodes and arthropods.[2][20] This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the parasite.[2] The selectivity of ivermectin for invertebrates is due to the absence of GluCls in mammals and the drug's poor ability to cross the blood-brain barrier, where related channels are located.[2]
Signaling Pathway of Ivermectin Action
Caption: Mechanism of action of the spiroketal-containing drug, ivermectin.
Spironolactone: Modulating the Mineralocorticoid Receptor
Spironolactone is a synthetic steroid that functions as a competitive antagonist of the mineralocorticoid receptor (MR).[21] In the distal convoluted tubule of the kidney, the hormone aldosterone normally binds to the MR, leading to the reabsorption of sodium and water and the excretion of potassium.[22] Spironolactone blocks this interaction, resulting in increased excretion of sodium and water and retention of potassium, thereby acting as a potassium-sparing diuretic.[6]
Signaling Pathway of Spironolactone
Caption: Spironolactone's antagonism of the mineralocorticoid receptor.
Okadaic Acid: A Potent Probe of Cellular Phosphatases
Okadaic acid, a marine toxin, is a powerful inhibitor of serine/threonine protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[23] These enzymes play crucial roles in regulating a vast array of cellular processes by dephosphorylating key signaling proteins. By inhibiting these phosphatases, okadaic acid leads to the hyperphosphorylation of their substrates, disrupting cellular signaling pathways and causing effects such as diarrheic shellfish poisoning and tumor promotion.[7][23] Its high potency and selectivity have made it an invaluable tool for studying the roles of protein phosphatases in cell biology.[24]
Mechanism of Okadaic Acid Inhibition
Caption: Okadaic acid inhibits protein phosphatases, leading to hyperphosphorylation.
Conclusion and Future Vistas
The journey of the spiroketal, from its initial discovery in complex natural products to its central role in Nobel Prize-winning medicines, underscores its enduring importance in chemical and biological sciences. The stereoelectronic principles that govern its stability are now well-understood, and a sophisticated arsenal of synthetic strategies allows for the construction of ever-more complex and diverse spiroketal-containing molecules. As we look to the future, the spiroketal core will undoubtedly continue to be a source of inspiration for the development of novel therapeutics, diagnostics, and chemical probes. The continued exploration of natural product diversity, coupled with innovations in synthetic methodology and computational chemistry, will undoubtedly unveil new spiroketal scaffolds with unprecedented biological activities, further solidifying the legacy of this remarkable structural motif.
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Wolstenholme, J. B., & Dent, M. (2019). GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance. PLoS Pathogens, 15(1), e1007524. [Link]
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Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag. [Link]
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Potuzak, J. S., Moilanen, S. B., & Tan, D. S. (2006). Stereocontrolled synthesis of spiroketals via Ti(Oi-Pr)4-mediated kinetic spirocyclization of glycal epoxides with retention of configuration. Journal of the American Chemical Society, 128(6), 1792–1793. [Link]
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Verano, A. L., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry, 57(3-4), 279-291. [Link]
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Cohen, P., Holmes, C. F., & Tsukitani, Y. (1990). Okadaic acid: a new probe for the study of cellular regulation. Trends in Biochemical Sciences, 15(3), 98-102. [Link]
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Juaristi, E., & Cuevas, G. (1992). The anomeric effect. Tetrahedron, 48(24), 5019-5087. [Link]
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Bialojan, C., & Takai, A. (1988). Inhibitory effect of a marine-sponge toxin, okadaic acid, on protein phosphatases. Biochemical Journal, 256(1), 283–290. [Link]
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Hibbs, R. E., & Gouaux, E. (2011). Principles of activation and permeation in an anion-selective Cys-loop receptor. Nature, 474(7349), 54–60. [Link]
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Nonstop Neuron. (2020, September 9). Mechanism of action of Spironolactone [Video]. YouTube. [Link]
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Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]
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The Spiroketal Moiety: A Privileged Scaffold in Natural Products and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The spiroketal moiety, a unique structural motif characterized by two rings sharing a central tetrahedral carbon, is a recurring feature in a vast array of biologically active natural products.[1][2][3] This architectural complexity imparts a rigid three-dimensional conformation that is often crucial for specific molecular interactions with biological targets, rendering spiroketal-containing compounds highly valuable in the realm of drug discovery.[4] This in-depth technical guide provides a comprehensive overview of natural products containing the spiroketal moiety, intended for researchers, scientists, and professionals in drug development. The guide delves into the structural diversity, biosynthesis, and total synthesis of these fascinating molecules. Furthermore, it offers detailed, field-proven protocols for their isolation, purification, structural elucidation, and the evaluation of their biological activities, with a focus on providing practical, actionable insights for the laboratory setting.
Introduction: The Significance of the Spiroketal Core
The spiroketal unit is a privileged scaffold in medicinal chemistry, frequently found in natural products exhibiting a wide range of biological activities, including antibacterial, antifungal, antiparasitic, and anticancer properties.[1][2][5] Its inherent rigidity and defined spatial arrangement of functional groups allow for precise interactions with enzyme active sites and receptors. This guide will explore the multifaceted world of spiroketal natural products, from their origins in nature to their potential as therapeutic agents.
Structural Diversity of Spiroketal Natural Products
Spiroketal-containing natural products are a structurally diverse class of compounds, originating from various biosynthetic pathways, including polyketide, terpenoid, and polyether routes.[1][2][5] They can be classified based on the size of the constituent rings, the nature of the substituents, and the overall molecular architecture.
Table 1: Representative Classes of Spiroketal-Containing Natural Products
| Class | Example(s) | Source Organism(s) | Notable Biological Activity |
| Polyketides | Avermectins, Reveromycins, Spirofungins | Streptomyces sp. | Antiparasitic, Antifungal, Anticancer |
| Terpenoids | Leonuketal, Harperspinoids | Leonurus japonicus, Harperocallis flava | Vasorelaxant, Cytotoxic |
| Polyethers | Okadaic Acid, Spongistatins | Marine dinoflagellates, Sponges | Protein phosphatase inhibitor, Antitumor |
| Benzannulated Spiroketals | Griseofulvin | Penicillium griseofulvum | Antifungal |
This guide will focus on providing a holistic understanding of these molecules, from their creation in nature to their synthesis and evaluation in the laboratory.
Biosynthesis of Spiroketal Moieties
The formation of the spiroketal core in nature is a fascinating enzymatic process that often involves a cascade of reactions. Understanding these biosynthetic pathways is not only of fundamental scientific interest but also provides valuable insights for the development of biomimetic synthetic strategies and for the engineered biosynthesis of novel analogs.
General Biosynthetic Strategy: An Overview
The biosynthesis of spiroketals typically proceeds through the enzymatic oxidation of a linear polyketide or other precursor to form a dihydroxyketone. This intermediate then undergoes a spontaneous or enzyme-catalyzed intramolecular cyclization to form the spiroketal ring system. The stereochemistry of the final spiroketal is often under strict enzymatic control.
Figure 1: Generalized biosynthetic pathway to a spiroketal moiety.
Case Study: Elucidation of the Avermectin Biosynthetic Pathway
The avermectins, potent antiparasitic agents produced by Streptomyces avermitilis, are a prime example of complex spiroketal-containing natural products.[6][7] The elucidation of their biosynthetic pathway has been a landmark achievement in natural product chemistry and has paved the way for the generation of novel, more effective derivatives through genetic engineering.[7][8][9]
Experimental Workflow for Biosynthetic Pathway Elucidation:
The elucidation of a biosynthetic pathway, such as that of the avermectins, is a multi-step process that combines genetic, biochemical, and analytical techniques.[7][8][9]
Figure 3: Comparison of thermodynamic and kinetic approaches to spiroketal synthesis.
Case Study: Total Synthesis of Reveromycin A
The total synthesis of reveromycin A, a polyketide natural product with potent anticancer and antifungal activities, has been a subject of intense research. [10][11][12][13][14]Several elegant synthetic routes have been developed, showcasing a variety of strategies for the construction of its complex spiroketal core. [15][10] Protocol 2: Key Steps in the Total Synthesis of (-)-Reveromycin A (Illustrative Example)
The following outlines key transformations in a reported total synthesis of (-)-reveromycin A, highlighting the construction of the spiroketal core via a hetero-Diels-Alder reaction. [10]
-
Hetero-Diels-Alder Reaction:
-
A Lewis acid-catalyzed inverse electron demand hetero-Diels-Alder reaction between a chiral methylene pyran and a diene is employed to construct the 6,6-spiroketal core with high stereoselectivity. [10]
-
-
Hydroboration/Oxidation:
-
A subsequent hydroboration/oxidation of the resulting unsaturated spiroketal installs the required hydroxyl group with the desired stereochemistry. [10]
-
-
Side Chain Elaboration:
-
Final Deprotection:
-
Global deprotection of all protecting groups affords the final natural product, reveromycin A. [10]
-
Isolation and Structural Elucidation of Spiroketal Natural Products
The journey from a crude natural extract to a pure, structurally characterized spiroketal is a meticulous process that relies on a combination of chromatographic and spectroscopic techniques.
General Workflow for Isolation and Purification
The isolation of a target spiroketal from a complex natural product extract typically involves a multi-step purification strategy.
Figure 4: A general workflow for the isolation and purification of a spiroketal natural product.
Protocol 3: General Procedure for Isolation of a Spiroketal Natural Product using Column Chromatography
This protocol provides a general guideline for the initial fractionation of a crude natural product extract using low-pressure column chromatography. [16][17][18]
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude extract to be purified.
-
Prepare a slurry of the stationary phase (e.g., silica gel) in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the slurry, ensuring a uniform and air-free packing.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Adsorb the dissolved extract onto a small amount of the stationary phase.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
-
Elution:
-
Elute the column with a solvent system of increasing polarity (a solvent gradient). The choice of solvents will depend on the polarity of the target compound.
-
Collect fractions of the eluate in a systematic manner.
-
-
Fraction Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the desired spiroketal compound.
-
Combine the fractions containing the pure or enriched compound for further purification or characterization.
-
Structural Elucidation using Spectroscopic Techniques
Once a pure spiroketal compound has been isolated, its chemical structure is determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 4: Key NMR Experiments for Spiroketal Structure Elucidation
The following NMR experiments are essential for the complete structural and stereochemical assignment of a spiroketal natural product. [19][20][21][22][23]
-
1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule, as well as their chemical environment.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, revealing the connectivity of protons within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space interactions between protons, which is essential for determining the relative stereochemistry of the molecule, including the stereocenters within the spiroketal core. [23] Data Acquisition and Processing:
-
Modern NMR data acquisition involves the use of sophisticated pulse sequences and data processing techniques to enhance spectral resolution and sensitivity. [2][19][20]The acquired free induction decays (FIDs) are subjected to Fourier transformation, phasing, and baseline correction to obtain high-quality NMR spectra for analysis. [2][20]
Evaluation of Biological Activity
A critical aspect of natural product research is the evaluation of the biological activity of the isolated compounds. A variety of in vitro assays are employed to screen for potential therapeutic effects.
Common Biological Assays for Spiroketal Natural Products
Given the diverse biological activities of spiroketal-containing natural products, a range of assays are utilized to assess their potential.
Table 2: Common In Vitro Biological Assays
| Assay | Biological Activity | Principle |
| MTT Assay | Cytotoxicity | Measures the metabolic activity of cells as an indicator of cell viability. [24][25] |
| Broth Microdilution Assay | Antibacterial | Determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium. |
| Agar Well Diffusion Assay | Antifungal | Measures the zone of inhibition of fungal growth around a well containing the test compound. |
| Griess Assay | Anti-inflammatory | Quantifies the production of nitric oxide (NO), a key inflammatory mediator, by macrophages. [17][26] |
Protocol 5: MTT Assay for Determining Cytotoxicity
This protocol describes the use of the MTT assay to assess the cytotoxic effects of a spiroketal natural product on a cancer cell line. [24][25]
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight. [24]
-
-
Compound Treatment:
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. [25]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [25]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%). [24] Protocol 6: Griess Assay for Anti-inflammatory Activity
-
This protocol outlines the use of the Griess assay to measure the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells. [17][26][27]
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of the spiroketal compound for 1-2 hours. [17] * Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. [17][26] * Incubate for 24 hours. [17][26]
-
-
Griess Reaction:
-
Absorbance Measurement:
-
Data Analysis:
-
Quantify the nitrite concentration in the samples using a sodium nitrite standard curve.
-
Calculate the percentage of NO production inhibition for each concentration of the test compound.
-
Conclusion and Future Perspectives
Natural products containing the spiroketal moiety represent a rich and diverse source of biologically active compounds with significant therapeutic potential. This guide has provided a comprehensive overview of their structural diversity, biosynthesis, and chemical synthesis, along with detailed protocols for their isolation, characterization, and biological evaluation. The continued exploration of this fascinating class of molecules, coupled with advances in synthetic chemistry, metabolic engineering, and biological screening, will undoubtedly lead to the discovery and development of novel therapeutic agents for a wide range of diseases. The intricate three-dimensional architecture of the spiroketal core will continue to inspire chemists and biologists alike in the ongoing quest for new medicines.
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Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
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Schulman, M. D., et al. (1986). Studies on the biosynthesis of avermectins. Journal of antibiotics, 39(4), 525-533. [Link]
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Ikeda, H., & Ōmura, S. (2004). Avermectin: biochemical and molecular basis of its biosynthesis and regulation. Applied microbiology and biotechnology, 63(6), 626-634. [Link]
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Omura, S., & Ikeda, H. (1999). Avermectin: biochemical and molecular basis of its biosynthesis and regulation. The Journal of antibiotics, 52(11), 937-951. [Link]
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Yin, J., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural product reports, 35(1), 8-47. [Link]
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Smidt, L., et al. (2017). New tools for reconstruction and heterologous expression of natural product biosynthetic gene clusters. Natural product reports, 34(8), 963-989. [Link]
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Lv, Y., et al. (2020). Proteomining-Based Elucidation of Natural Product Biosynthetic Pathways in Streptomyces. Frontiers in microbiology, 11, 1599. [Link]
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Tan, D. S. (2010). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]
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El Sous, M., et al. (2006). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. ARKIVOC, 2006(7), 105-119. [Link]
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Smanski, M. J., et al. (2016). Genetic platforms for heterologous expression of microbial natural products. Journal of industrial microbiology & biotechnology, 43(2-3), 183-200. [Link]
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Lee, S. Y., et al. (2015). In Vitro Anti-Inflammatory Activity of Russula virescens in the M. Journal of Food and Nutrition Research, 3(9), 578-582. [Link]
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Sperry, J., et al. (2010). Synthesis of natural products containing spiroketals via intramolecular hydrogen abstraction. Organic & Biomolecular Chemistry, 8(1), 27-36. [Link]
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Shimizu, T., et al. (2000). Total synthesis of reveromycin A. Organic letters, 2(14), 2153-2156. [Link]
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Rizzacasa, M. A., & McClure, M. S. (2000). Total synthesis of (-)-reveromycin B. Organic letters, 2(2), 191-194. [Link]
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Schulman, M. D., et al. (1986). Demethylavermectins. Biosynthesis, Isolation and Characterization. The Journal of antibiotics, 39(8), 1138-1145. [Link]
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Zhang, M. M., et al. (2017). CRISPR-Cas9 strategy for activation of silent Streptomyces biosynthetic gene clusters. Nature chemical biology, 13(6), 607-609. [Link]
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Methodological & Application
Topic: High-Yield, Rapid Acid-Catalyzed Synthesis of 2,4,8,10-Tetraoxaspiro[5.5]undecane
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the efficient, acid-catalyzed synthesis of 2,4,8,10-tetraoxaspiro[5.5]undecane, also known as pentaerythritol diformal.[1] The spiroketal motif is a significant structural element in many natural products and has gained interest in pharmaceutical research due to its unique three-dimensional structure.[2] This document moves beyond a simple recitation of steps to explore the underlying reaction mechanism, the rationale behind procedural choices, and a detailed, field-tested protocol. The presented method offers significant advantages over historical procedures, reducing reaction times from hours or days to mere minutes while achieving yields greater than 90%.[3][4][5] This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing the necessary detail to ensure reproducible, high-yield production of this valuable chemical intermediate.
Introduction and Scientific Rationale
This compound is a bicyclic organic compound featuring a central quaternary carbon atom common to two 1,3-dioxane rings.[6] This spiroketal structure is formed from the condensation of pentaerythritol with two equivalents of formaldehyde. The synthesis is most effectively achieved through acid catalysis, which facilitates the formation of the acetal linkages.
The traditional methods for preparing this compound were often plagued by long reaction times and cumbersome workup procedures.[3][4] The protocol detailed herein is based on an improved process that utilizes solvent-free conditions and controlled heating to dramatically accelerate the reaction.[5][7] Understanding the principles of acid-catalyzed acetal formation is crucial for both successful execution and troubleshooting. The catalyst, typically a strong Brønsted acid like sulfuric acid, protonates the carbonyl oxygen of formaldehyde, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of pentaerythritol.
Reaction Mechanism: The Path to Spiroketalization
The formation of this compound is a classic example of acid-catalyzed acetal formation, occurring in a sequential, two-stage process on the same molecule.
-
Catalyst Activation: The acid catalyst (H⁺) protonates the carbonyl oxygen of formaldehyde, enhancing its electrophilicity.
-
First Hemiacetal Formation: A hydroxyl group from pentaerythritol acts as a nucleophile, attacking the activated carbonyl carbon. Deprotonation yields the first hemiacetal intermediate.
-
First Acetal Ring Formation: The newly formed hydroxyl group in the hemiacetal is protonated by the acid catalyst and subsequently eliminated as a water molecule, forming a resonance-stabilized oxocarbenium ion. A second hydroxyl group from the same pentaerythritol molecule performs an intramolecular nucleophilic attack, closing the first six-membered 1,3-dioxane ring. This intermediate is the "monoformal."
-
Second Ring Formation: The process is repeated with the two remaining hydroxyl groups on the pentaerythritol backbone and a second molecule of formaldehyde, ultimately forming the second spiro-fused 1,3-dioxane ring to yield the final product.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
-
Acids: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.
-
Formaldehyde: Paraformaldehyde is a solid source of formaldehyde. Upon heating, it depolymerizes to release flammable and toxic formaldehyde gas. All heating steps must be performed in a properly functioning fume hood.
-
Thermal Hazards: The reaction is conducted at elevated temperatures (up to 150 °C). Use appropriate caution when handling hot glassware and the heating mantle.
Conclusion
The acid-catalyzed, solvent-free synthesis of this compound from pentaerythritol and paraformaldehyde is a remarkably efficient and rapid process. By adhering to the optimized conditions outlined in this guide, researchers can consistently achieve high yields (>90%) in under 30 minutes. [4][5]This protocol eliminates the need for solvents, reduces energy consumption, and simplifies product isolation, making it an excellent method for producing this versatile spiroketal for applications in drug discovery, polymer science, and synthetic chemistry.
References
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LaCour, T. G., Tong, Z., & Fuchs, P. L. (1999). Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. Organic Letters, 1(11), 1815-1818. [Link]
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Wikipedia. (n.d.). Spiroketal. Retrieved January 13, 2026, from [Link]
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Poshkus, A. C. (1985). Synthesis of 2,4,8,10-tetroxaspiro5,5undecane. NASA Technical Reports Server. [Link]
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He, L., et al. (2022). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. Organic Letters, 24(40), 7394–7399. [Link]
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Poshkus, A. C. (1980). Synthesis of 2, 4, 8, 10-tetroxaspiro (5.5) undecane. NASA Technical Reports Server. [Link]
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Grosu, I., et al. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules, 13(11), 2848-2858. [Link]
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Poshkus, A. C. (1979). An improved synthesis of 2,4,8,10-tetroxaspiro /5.5/ undecane /pentaerythritol diformal/. NASA Technical Reports Server. [Link]
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Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(8), 1617–1661. [Link]
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The Versatility of the 2,4,8,10-Tetraoxaspiro[5.5]undecane Scaffold in Advanced Polymer Synthesis: A Guide for Researchers
Introduction: The 2,4,8,10-Tetraoxaspiro[5.5]undecane (TOSU) Core Structure - A Gateway to Innovative Polymers
In the quest for novel polymeric materials with tailored properties for biomedical and advanced technological applications, the choice of monomer is paramount. The this compound (TOSU) scaffold, a unique bicyclic acetal, serves as a foundational building block for a range of functional monomers. While the unsubstituted TOSU molecule itself is not typically directly polymerized, its derivatives are instrumental in the synthesis of specialized polymers, most notably poly(ortho esters) and functional copolymers.
This application note provides an in-depth exploration of the utilization of TOSU-derived monomers in polymerization, with a particular focus on the synthesis of poly(ortho esters) via the ring-opening polymerization of 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU). We will also briefly discuss the utility of 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU) in radical polymerization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of TOSU-based polymers in their work.
The Strategic Advantage of the Spiro Acetal Structure
The spirocyclic nature of TOSU derivatives imparts several desirable characteristics to the resulting polymers. Spiro orthoesters, for instance, are a class of monomers known for their ability to undergo polymerization with minimal shrinkage or even a slight expansion in volume. This is a significant advantage in applications such as precision moldings, dental fillings, and adhesives where dimensional stability is critical.[1][2]
Poly(ortho esters): A Premier Application of the TOSU Scaffold in Drug Delivery
Poly(ortho esters) are a class of biodegradable polymers that have garnered significant attention for their use in drug delivery systems.[3][4] Their acid-labile ortho ester linkages allow for controlled degradation under physiological conditions, making them ideal for the sustained release of therapeutic agents. A key monomer in the synthesis of a major class of poly(ortho esters) is 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU), a direct derivative of the TOSU scaffold.[3][4]
Polymerization Mechanism: The Role of Diols in Ring-Opening
The synthesis of poly(ortho esters) from DETOSU proceeds via the addition of polyols to the diketene acetal monomer.[3][4] This reaction is typically acid-catalyzed and involves the ring-opening of the DETOSU monomer as the diol incorporates into the polymer backbone. The choice of diol is a critical determinant of the final polymer's properties, such as its degradation rate, hydrophilicity, and glass transition temperature.
Experimental Protocol: Synthesis of a Poly(ortho ester) using a TOSU-Derivative
This protocol provides a generalized procedure for the synthesis of a poly(ortho ester) through the reaction of 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU) with a diol.
Materials and Equipment:
-
3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU)
-
An appropriate diol (e.g., 1,6-hexanediol)
-
An acidic catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Schlenk line or glove box for inert atmosphere operations
-
Reaction flask, condenser, and magnetic stirrer
-
Standard glassware for purification (separatory funnel, round-bottom flasks)
-
Rotary evaporator
-
Precipitation solvent (e.g., methanol or hexane)
-
Vacuum oven
Step-by-Step Procedure:
-
Preparation of the Reaction Setup: Assemble a clean, dry reaction flask with a magnetic stir bar and condenser under an inert atmosphere (e.g., nitrogen or argon). This is crucial to prevent moisture-induced side reactions.
-
Reagent Addition: In the reaction flask, dissolve the diol in the anhydrous solvent.
-
Initiation: Add a catalytic amount of the acidic catalyst to the diol solution and stir until fully dissolved.
-
Monomer Addition: Slowly add the DETOSU monomer to the reaction mixture. The reaction is often exothermic, and a controlled addition rate is recommended.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically between 60-110 °C) and allow it to stir for a specified period (ranging from a few hours to overnight), depending on the desired molecular weight.[5]
-
Monitoring the Reaction: The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Quenching the Reaction: Once the desired molecular weight is achieved, cool the reaction mixture to room temperature and quench the catalyst by adding a small amount of a basic solution (e.g., triethylamine).
-
Purification:
-
Wash the polymer solution with deionized water to remove the catalyst and any unreacted diol.
-
Separate the organic layer and dry it over an anhydrous salt (e.g., magnesium sulfate).
-
Filter the solution and concentrate it using a rotary evaporator.
-
-
Isolation of the Polymer: Precipitate the concentrated polymer solution into a non-solvent (e.g., cold methanol or hexane).
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at a slightly elevated temperature to remove any residual solvent.
Characterization of the Resulting Polymer:
The synthesized poly(ortho ester) should be characterized to determine its key properties:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.[3]
-
Thermal Properties: Glass transition temperature (Tg) and melting temperature (Tm) measured by Differential Scanning Calorimetry (DSC).
-
Degradation Profile: Assessed by monitoring the decrease in molecular weight over time in an aqueous buffer.
Alternative Polymerization Pathway: Radical Polymerization of DVTOSU
Another important derivative of the TOSU scaffold is 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU). This monomer, featuring two vinyl groups, is amenable to radical polymerization and is often used as a crosslinking agent or comonomer in the synthesis of functional polymers. For example, DVTOSU has been copolymerized with N,N-dimethylacrylamide to create "smart" hydrogels with pH-sensitive properties.[6] It has also been used in the synthesis of acid-degradable core-crosslinked micelles.[7]
Key Features of DVTOSU Radical Polymerization:
-
Initiators: Standard radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are effective.
-
Crosslinking: The presence of two vinyl groups allows DVTOSU to act as a crosslinker, leading to the formation of polymer networks.
-
Functional Copolymers: Copolymerization with other vinyl monomers allows for the introduction of the TOSU scaffold into a variety of polymer architectures, imparting unique properties.
Data Presentation and Visualization
Table 1: Representative Properties of TOSU-Derived Monomers
| Monomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Polymerization Method |
| This compound (TOSU) | 126-54-5 | C₇H₁₂O₄ | 160.17 | Not typically directly polymerized |
| 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU) | 78-19-3 | C₁₁H₁₆O₄ | 212.24 | Radical Polymerization |
| 3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU) | C₁₁H₁₆O₄ | 212.24 | Ring-Opening Polymerization with Diols |
Diagram 1: General Synthesis of Poly(ortho ester) from DETOSU
Caption: Workflow for the synthesis of poly(ortho ester) from a TOSU derivative.
Diagram 2: Polymerization Logic for TOSU Derivatives
Caption: Polymerization pathways for key derivatives of the TOSU scaffold.
Conclusion and Future Outlook
The this compound scaffold is a versatile platform for the design and synthesis of advanced polymers. While not directly polymerizable in most contexts, its derivatives, particularly DETOSU and DVTOSU, open doors to a wide array of materials with significant potential in the biomedical field and beyond. The ability to create biodegradable poly(ortho esters) with tunable properties makes the TOSU family of monomers particularly attractive for controlled drug delivery applications. As the demand for sophisticated, functional polymers continues to grow, we anticipate that the creative utilization of the TOSU scaffold will lead to the development of next-generation materials with unprecedented performance characteristics.
References
- Heller, J., Barr, J., Ng, S. Y., Abdellauoi, K. S., & Gurny, R. (2002). Poly(ortho esters): synthesis, characterization, properties and uses. Advanced Drug Delivery Reviews, 54(7), 1015-1039.
- Bailey, W. J., & Endo, T. (1978). Polymerization of spiro ortho esters with expansion in volume. Journal of Polymer Science: Polymer Symposia, 64(1), 17-26.
-
Chang, C. (2017). Synthesis and polymerization of spiro-orthoesters catalyzed by a cationic indium complex. UBC Library Open Collections. Retrieved from [Link]
- Ng, S. Y., Vandamme, T., Taylor, M. S., & Heller, J. (1997). Synthesis and erosion of biodegradable poly(ortho esters). Macromolecules, 30(4), 770-772.
- Sadhir, R. K., & Luck, R. M. (1992).
- Chabanne, P., Tighzert, L., & Pascault, J. P. (1994). Synthesis and polymerization of a new spiroorthoester: 2-methyl-1,4,6-trioxaspiro[4.4]nonane. Journal of Polymer Science Part A: Polymer Chemistry, 32(5), 787-796.
- Booth, H. J. (1977). Polymerization of Spiro Ortho Esters -- Effect of Temperature on Kinetic Results. Naval Surface Weapons Center.
- Endo, T., & Bailey, W. J. (1975). Polymerization of spiro ortho esters. IV. Density measurements. Journal of Polymer Science: Polymer Chemistry Edition, 13(11), 2525-2530.
- Booth, H. J. (1977). Polymerization of Spiro Ortho Esters Preliminary Kinetic Results.
- Heller, J. (1993). Development of poly(ortho esters): a historical overview. Advanced Drug Delivery Reviews, 10(2-3), 163-204.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropionic acid. Retrieved from [Link]
- Gafitanu, C. A., et al. (2015). Poly(N, N-dimethylacrylamide-co-3, 9-divinyl-2, 4, 8, 10-tetraoxaspiro (5.5) undecane) synthesis as matrix ensuring intramolecular strategies for further coupling applications. Revista de Chimie, 66(11), 1834-1838.
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Application Notes and Protocols: 2,4,8,10-Tetraoxaspiro[5.5]undecane as a Robust Protecting Group for Diols
Introduction: The Strategic Imperative for Diol Protection in Complex Synthesis
In the landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product chemistry, the judicious protection and deprotection of functional groups is a cornerstone of success. Diols, with their vicinal or accessible hydroxyl moieties, present a unique challenge and opportunity. Their inherent reactivity as nucleophiles necessitates temporary masking to prevent unwanted side reactions during transformations at other molecular sites. The ideal protecting group should be readily introduced in high yield, exhibit steadfast stability under a range of reaction conditions, and be cleaved selectively under mild conditions without compromising the integrity of the parent molecule.[1][2]
Among the arsenal of diol protecting groups, cyclic acetals and ketals are preeminent due to their general stability in basic and neutral media.[3] This guide focuses on a specific and highly valuable, yet perhaps underutilized, member of this class: the 2,4,8,10-Tetraoxaspiro[5.5]undecane system, derived from pentaerythritol. This spiroketal offers a unique combination of rigidity and stability, making it an excellent choice for the protection of 1,2- and 1,3-diols.
This document provides a comprehensive overview of the application of this compound as a diol protecting group, complete with detailed protocols, mechanistic insights, and a discussion of its strategic advantages in complex synthetic endeavors.
The this compound Protecting Group: A Structural and Mechanistic Overview
The this compound protecting group is formed by the acid-catalyzed reaction of a diol with pentaerythritol diformal (this compound). The resulting spiroketal structure imparts significant steric bulk and conformational rigidity, which contributes to its stability.
Mechanism of Protection and Deprotection
The formation of the spiroketal proceeds via a classical acid-catalyzed acetalization mechanism. The reaction is typically driven to completion by the removal of water, often through azeotropic distillation.
Figure 1: Mechanism of Diol Protection and Deprotection.
Deprotection is achieved by hydrolysis under acidic conditions, which reverses the formation process. The robust nature of the spiroketal often requires stronger acidic conditions for cleavage compared to simpler acetals like acetonides. This differential stability is a key feature that can be exploited in orthogonal protection strategies.
Experimental Protocols
The following protocols provide a general framework for the protection and deprotection of diols using this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Protection of a 1,3-Diol
This protocol describes the formation of a pentaerythritol-derived spiroketal with a generic 1,3-diol.
Materials:
-
1,3-Diol (1.0 equiv)
-
This compound (pentaerythritol diformal) (1.2 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the 1,3-diol, this compound, and a catalytic amount of p-TsOH.
-
Add sufficient anhydrous toluene to dissolve the reactants.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and thin-layer chromatography (TLC) indicates complete consumption of the starting diol.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the protected diol.
Protocol 2: Deprotection of the Spiroketal
This protocol outlines the acidic hydrolysis of the this compound protecting group.
Materials:
-
Protected diol (1.0 equiv)
-
Acetic acid (80% aqueous solution) or a mixture of tetrahydrofuran (THF) and 1M hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected diol in a suitable solvent system for hydrolysis (e.g., 80% aqueous acetic acid or a THF/1M HCl mixture).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected diol.
Stability and Orthogonality: A Strategic Advantage
A key attribute of any protecting group is its stability profile, which dictates its compatibility with other chemical transformations in a synthetic sequence. The this compound group offers a distinct advantage in this regard.
| Reagent/Condition | Stability of this compound Group |
| Basic Conditions | |
| Aqueous NaOH, KOH | Stable |
| NaH, KH | Stable |
| Grignard Reagents (RMgX) | Stable |
| Organolithium Reagents (RLi) | Stable |
| Amine bases (e.g., Et₃N, DIPEA) | Stable |
| Reductive Conditions | |
| H₂, Pd/C | Stable |
| LiAlH₄, NaBH₄ | Stable |
| DIBAL-H | Stable |
| Oxidative Conditions | |
| PCC, PDC | Stable |
| Swern, Dess-Martin | Stable |
| m-CPBA | Stable |
| Acidic Conditions | |
| Mild aqueous acid (e.g., AcOH/H₂O) | Labile (cleavage) |
| Strong aqueous acid (e.g., HCl, H₂SO₄) | Labile (cleavage) |
| Lewis acids (e.g., BF₃·OEt₂) | Potentially labile |
Table 1: General Stability Profile of the this compound Protecting Group.
The exceptional stability of this spiroketal under basic, reductive, and most oxidative conditions makes it an excellent choice for syntheses requiring these types of transformations. Its lability under acidic conditions allows for its selective removal. This stability profile enables its use in orthogonal protection schemes. For instance, a diol protected as a this compound derivative can be carried through a sequence involving the deprotection of silyl ethers (using fluoride ions) or benzyl ethers (via hydrogenolysis) without affecting the spiroketal.
Figure 2: Orthogonality of the Spiroketal Protecting Group.
Troubleshooting and Expert Insights
-
Incomplete Protection: If the protection reaction does not go to completion, ensure that the reagents and solvent are anhydrous. The removal of water is critical for driving the equilibrium towards the product. Increasing the amount of acid catalyst or using a stronger acid catalyst (e.g., camphorsulfonic acid) may also be beneficial.
-
Difficult Deprotection: The stability of the this compound group can sometimes make deprotection challenging. If mild acidic conditions are ineffective, increasing the acid concentration, reaction temperature, or reaction time may be necessary. However, care must be taken to avoid decomposition of acid-sensitive substrates.
-
Substrate Scope: This protecting group is particularly well-suited for 1,2- and 1,3-diols that can readily form a six-membered ring upon cyclization. Sterically hindered diols may react more slowly or require more forcing conditions for protection.
Conclusion
The this compound protecting group, derived from the readily available and inexpensive pentaerythritol, represents a highly valuable tool for the synthetic chemist. Its robust stability under a wide range of non-acidic conditions, coupled with its reliable cleavage under acidic hydrolysis, provides a powerful platform for the strategic protection of diols in the synthesis of complex molecules. By understanding its mechanistic underpinnings and employing the protocols outlined in this guide, researchers can confidently integrate this spiroketal into their synthetic strategies to achieve their target molecules with enhanced efficiency and selectivity.
References
- Khan, F. A., & Dash, J. (2009). Protecting Groups in Organic Synthesis. Wiley.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
- Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031–1069.
- Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986). On the Selectivity of Deprotection of Silyl Ethers. Tetrahedron, 42(11), 3021–3028.
- Fujioka, H., Senami, K., Kubo, O., Yahata, K., Minamitsuji, Y., & Maegawa, T. (2009). Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals. Organic Letters, 11(22), 5138–5141.
-
Chem-Station. (2014). Protection of 1,2-/1,3-Diols. Chem-Station International Edition. [Link]
- Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(8), 1617–1661.
- Brannigan, R. P., Walder, A., & Dove, A. P. (2019). Application of functional diols derived from pentaerythritol as chain extenders in the synthesis of novel thermoplastic polyester-urethane elastomers. Polymer Chemistry, 10(38), 5236-5241.
- El Ashry, E. S. H., Awad, L. F., & Elgemeie, G. H. (2003). Synthesis of Functionalised derivatives of Pentaerythritol. Journal of Chemical Research, 2003(1), 2-3.
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. [Link]
- Kaliappan, K. P. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Indian Institute of Technology Bombay.
-
Pearson. (n.d.). Acetals can serve as protecting groups for 1,2-diols, as well as.... [Link]
-
Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. [Link]
-
Wentzel Lab. (2020, March 4). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity [Video]. YouTube. [Link]
-
Chemistry university. (2021, April 19). Protecting Diols [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
SynArchive. (n.d.). Protection of 1,2-Diol by Acetal. [Link]
-
Wikipedia. (2023, November 26). Pentaerythritol. [Link]
-
ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals. [Link]
-
Reddit. (2023, September 5). Protecting the diol. r/OrganicChemistry. [Link]
-
Journal of Medical Genetics and Clinical Biology. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
Sources
Synthesis of polyorthoesters using 2,4,8,10-Tetraoxaspiro[5.5]undecane derivatives
Topic: Synthesis of Polyorthoesters using 2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: A New Generation of Bioerodible Polymers for Drug Delivery
Polyorthoesters (POEs) represent a class of biodegradable polymers that have garnered significant attention in the field of drug delivery.[1] Their unique surface-erosion mechanism offers a superior alternative to bulk-eroding polymers, such as polylactide-co-glycolide (PLGA), by providing a more controlled and predictable release of therapeutic agents.[1] This controlled degradation minimizes the risk of dose dumping and maintains a neutral pH within the polymer matrix, which is crucial for the stability of sensitive drug molecules.[1]
Among the various synthetic routes to POEs, the polyaddition reaction of the diketene acetal 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU) with diols has emerged as a particularly versatile and efficient method. This approach, which forms the basis of the POE II and POE IV families, allows for the synthesis of high molecular weight polymers without the formation of condensation byproducts.[2] Furthermore, the properties of the resulting polymers can be readily tailored by the judicious selection of the diol comonomer. For instance, the use of flexible diols like 1,10-decanediol can yield semi-solid materials suitable for injectable formulations.
A key innovation in this field is the development of "self-catalyzed" POEs. By incorporating short segments of α-hydroxy acids, such as lactic acid, into the polymer backbone via a diol-lactate comonomer, the hydrolysis rate of the polymer can be precisely controlled without the need for exogenous acidic excipients.[3][4] This application note provides a comprehensive guide to the synthesis and characterization of a self-catalyzed polyorthoester using DETOSU and a combination of 1,10-decanediol and a 1,10-decanediol-lactate dimer.
The Chemistry: An Acid-Catalyzed Polyaddition
The synthesis of POEs from DETOSU and diols proceeds via an acid-catalyzed polyaddition mechanism. The reaction is typically initiated by a Brønsted acid, which protonates one of the exocyclic double bonds of the DETOSU monomer. This protonation generates a carbocation that is susceptible to nucleophilic attack by a hydroxyl group from the diol. This process is repeated, leading to the formation of the polyorthoester chain.
The incorporation of a diol-lactate dimer introduces ester linkages into the polymer backbone. Upon hydrolysis, these ester groups are cleaved to generate lactic acid, which in turn catalyzes the hydrolysis of the orthoester linkages in the polymer backbone.[3] This self-catalysis leads to a controlled and predictable erosion of the polymer matrix.
Experimental Section
Materials and Equipment
-
3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU)
-
1,10-decanediol
-
1,10-decanediol-dilactate
-
Anhydrous Tetrahydrofuran (THF)
-
p-Toluenesulfonic acid (catalyst)
-
Methanol (for precipitation)
-
Standard glassware for inert atmosphere chemistry (Schlenk line, nitrogen/argon manifold)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
High-vacuum pump
Synthesis Workflow
Caption: Workflow for the synthesis of polyorthoesters.
Protocol: Synthesis of a Self-Catalyzed Polyorthoester
This protocol describes the synthesis of a self-catalyzed polyorthoester with a 90:10 molar ratio of 1,10-decanediol to 1,10-decanediol-dilactate.
-
Preparation:
-
Thoroughly dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Dry the 1,10-decanediol and 1,10-decanediol-dilactate under vacuum at 50 °C for at least 4 hours.
-
The DETOSU monomer should be purified by recrystallization or distillation to ensure high purity.
-
-
Polymerization:
-
In a dry flask under an inert atmosphere, dissolve 1,10-decanediol (e.g., 9.0 mmol) and 1,10-decanediol-dilactate (e.g., 1.0 mmol) in anhydrous THF.
-
To this solution, add DETOSU (e.g., 10.0 mmol). The molar ratio of total diols to DETOSU should be 1:1.
-
Stir the mixture at room temperature until all reactants are fully dissolved.
-
Prepare a stock solution of p-toluenesulfonic acid in anhydrous THF (e.g., 1 mg/mL).
-
Add a catalytic amount of the p-toluenesulfonic acid solution (e.g., 0.1 mol% relative to DETOSU) to the reaction mixture.
-
The polymerization is typically rapid and may be accompanied by a slight increase in viscosity. Allow the reaction to proceed for 2-4 hours at room temperature to ensure complete conversion.
-
-
Purification:
-
Pour the viscous polymer solution into a beaker containing a large excess of methanol (at least 10 times the volume of the reaction mixture) with vigorous stirring.
-
The polymer will precipitate as a white, tacky solid.
-
Decant the methanol and wash the polymer with fresh methanol two more times to remove unreacted monomers and catalyst.
-
Dissolve the polymer in a minimal amount of THF and re-precipitate in methanol to further purify if necessary.
-
Collect the purified polymer and dry it under high vacuum at room temperature until a constant weight is achieved.
-
Characterization of the Synthesized Polyorthoester
A comprehensive characterization of the synthesized polyorthoester is essential to confirm its structure and determine its physical properties.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the incorporation of the DETOSU and diol monomers into the polymer backbone.
-
¹³C NMR: Provides detailed information about the carbon environment in the polymer chain.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Identifies the characteristic functional groups present in the polymer, such as the C-O-C stretching of the orthoester and the C=O stretching of the ester groups from the lactate dimer.
-
Physicochemical Properties
-
Gel Permeation Chromatography (GPC):
-
Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
-
Differential Scanning Calorimetry (DSC):
-
Measures the glass transition temperature (Tg) of the polymer, which is a critical parameter for understanding its mechanical properties and processing conditions.
-
Table 1: Representative Physicochemical Properties of Self-Catalyzed Polyorthoesters
| Diol Composition (Decanediol:Decanediol-dilactate) | Mw (kDa) | PDI | Tg (°C) |
| 100:0 | 45-60 | 1.8-2.5 | -10 to 0 |
| 90:10 | 40-55 | 1.9-2.6 | -5 to 5 |
| 80:20 | 35-50 | 2.0-2.8 | 0 to 10 |
Note: These values are illustrative and can vary depending on the specific reaction conditions and purity of the reactants.
Mechanism of Hydrolysis and Drug Release
The degradation of self-catalyzed polyorthoesters is a surface-mediated process.
Caption: Hydrolysis mechanism of self-catalyzed polyorthoesters.
Initially, water penetrates the surface of the polymer matrix, leading to the hydrolysis of the ester bonds in the lactate dimer units. This releases lactic acid, which then catalyzes the hydrolysis of the acid-labile orthoester linkages in the polymer backbone.[3] This process leads to the erosion of the polymer from the surface, and any encapsulated drug is released at a rate proportional to the erosion rate. The rate of erosion, and therefore drug release, can be tailored by adjusting the concentration of the diol-lactate comonomer in the polymer backbone.[5]
Applications in Drug Development
The tunable degradation rates and favorable biocompatibility of polyorthoesters synthesized from DETOSU derivatives make them excellent candidates for a wide range of drug delivery applications, including:
-
Sustained release of small molecules: For applications such as post-surgical pain management or glaucoma treatment.[1][3]
-
Delivery of biologics: The mild encapsulation process and neutral pH environment during degradation are advantageous for the delivery of sensitive proteins and peptides.[1]
-
Injectable drug depots: Semi-solid formulations can be injected to form an in-situ drug-releasing implant.
Conclusion
The synthesis of polyorthoesters using this compound derivatives offers a robust and versatile platform for the development of advanced drug delivery systems. By carefully selecting the diol comonomers and controlling the polymerization conditions, researchers can create a wide array of biodegradable polymers with tailored physicochemical properties and predictable degradation profiles. The self-catalyzed systems, in particular, represent a significant advancement, enabling precise control over drug release kinetics. This application note provides a foundational protocol and the necessary scientific context to empower researchers to explore the full potential of this exciting class of biomaterials.
References
-
Schwach-Abdellaoui, K., Heller, J., & Gurny, R. (1999). Synthesis and Characterization of Self-Catalyzed Poly(ortho-Esters) Based on Decanediol and Decanediol-Lactate. Journal of Biomedical Materials Research, 10(3), 375-89. [Link]
-
Zignani, M., et al. (1998). In vitro drug release from self-catalyzed poly(ortho ester): case study of 5-fluorouracil. Journal of Controlled Release, 55(2-3), 213-8. [Link]
-
Heller, J., et al. (2002). Poly(ortho esters): synthesis, characterization, properties and uses. Advanced Drug Delivery Reviews, 54(7), 1015-39. [Link]
-
Schwach-Abdellaoui, K., et al. (1999). Hydrolysis and erosion studies of autocatalyzed Poly(ortho esters) containing lactoyl-lactyl acid dimers. Macromolecules, 32(2), 301-307. [Link]
-
Einmahl, S., et al. (2001). Poly(Ortho Esters): Recent Developments for Biomedical Applications. CHIMIA International Journal for Chemistry, 55(3), 219-222. [Link]
-
Heller, J. (1990). Development of poly(ortho esters): a historical overview. Biomaterials, 11(8), 659-65. [Link]
-
Heller, J., & Barr, J. (2004). Poly(ortho esters) for the parenteral delivery of peptides and proteins. Advanced Drug Delivery Reviews, 56(11), 1677-704. [Link]
-
Heller, J., et al. (1985). Controlled drug release from poly(ortho esters): a surface eroding polymer. Journal of Controlled Release, 2(3-4), 263-273. [Link]
-
Heller, J. (1993). Poly(ortho ester) biodegradable polymer systems. Annals of the New York Academy of Sciences, 665, 262-75. [Link]
-
Van der Walle, C. F., et al. (2010). Synthesis and complete NMR characterization of methacrylateendcapped poly(ortho-esters). Polymer Chemistry, 1(7), 1041-1049. [Link]
- US Patent 7,875,697 B2, Poly(orthoester) polymers, and methods of making and using same.
- WO Patent 2022/152835 A1, High molecular weight triethylene-glycol polyorthoester iv (teg-poe iv)
Sources
- 1. Poly(ortho esters): synthesis, characterization, properties and uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of self-catalyzed poly(ortho ester) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of self-catalyzed poly(ortho-esters) based on decanediol and decanediol-lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro drug release from self-catalyzed poly(ortho ester): case study of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Characterization of 2,4,8,10-Tetraoxaspiro[5.5]undecane
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,4,8,10-Tetraoxaspiro[5.5]undecane, a key spiroketal used in various chemical syntheses. Detailed protocols and in-depth analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data are presented to serve as a definitive reference for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Structural Significance of this compound
This compound is a bicyclic organic compound featuring a central spiro carbon atom connecting two 1,3-dioxane rings.[1] This unique spiroketal structure is a valuable building block in organic synthesis, polymer chemistry, and the development of novel materials. The rigid, well-defined stereochemistry of the spirocyclic system makes it an attractive scaffold for creating complex molecular architectures.
Accurate and unambiguous structural confirmation is paramount for any application. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's connectivity and chemical environment.[2] This application note will detail the expected outcomes and interpretation of ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.
¹H NMR Spectroscopy: Probing the Proton Environment
Causality in Experimental Choices: ¹H NMR is the initial and most informative NMR experiment for confirming the presence and connectivity of protons in a molecule. For this compound, the high degree of symmetry simplifies the spectrum, making it a textbook example of how molecular symmetry influences NMR data.
Experimental Protocol: Solution-State ¹H NMR
-
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[4]
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Parameters (300 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal.
-
Integrate the signals to determine the relative number of protons.
-
Expected ¹H NMR Data and Interpretation:
Due to the molecule's C₂ᵥ symmetry, we expect to see two distinct signals corresponding to the two types of methylene protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.8 | Singlet | 4H | O-CH₂ -O (Methylene protons of the formal acetal) |
| ~3.8 | Singlet | 8H | C-CH₂ -O (Methylene protons of the dioxane rings) |
-
Interpretation: The downfield shift of the O-CH₂-O protons to ~4.8 ppm is due to the deshielding effect of the two adjacent electronegative oxygen atoms. The methylene protons of the dioxane rings are in a more shielded environment and thus resonate upfield at ~3.8 ppm. The singlet nature of both peaks indicates the absence of vicinal proton-proton coupling, which is consistent with the molecular structure. The 1:2 integration ratio further confirms the assignment.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Causality in Experimental Choices: ¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it is invaluable for identifying the number of unique carbon environments and their functional group character.
Experimental Protocol: Solution-State ¹³C NMR
-
Sample Preparation:
-
A more concentrated sample is typically required for ¹³C NMR. Use 50-100 mg of this compound dissolved in 0.6-0.7 mL of deuterated solvent.[5]
-
-
Instrument Parameters (75 MHz Spectrometer):
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 0-150 ppm.
-
Number of Scans: 128-1024, depending on concentration.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing:
-
Similar to ¹H NMR, involving Fourier transformation, phasing, and referencing (the solvent peak, e.g., CDCl₃ at δ = 77.16 ppm, is commonly used).
-
Expected ¹³C NMR Data and Interpretation:
The symmetry of the molecule results in three distinct signals in the ¹³C NMR spectrum.
| Chemical Shift (δ) ppm | Assignment |
| ~94 | O -CH₂-O (Methylene carbons of the formal acetal) |
| ~65 | C -CH₂-O (Methylene carbons of the dioxane rings) |
| ~30 | C (CH₂O)₄ (Spiro carbon) |
-
Interpretation: The chemical shifts are consistent with the expected values for acetal and ether-like carbons. The O-CH₂-O carbon is the most deshielded due to being bonded to two oxygen atoms. The spiro carbon, a quaternary carbon, is the most shielded.
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Infrared (IR) Spectroscopy
Causality in Experimental Choices: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, IR is particularly useful for confirming the presence of C-O bonds characteristic of the acetal and ether linkages and the absence of hydroxyl (-OH) or carbonyl (C=O) groups, which would indicate impurities or degradation products.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Instrument Parameters:
-
Technique: ATR with a diamond or zinc selenide crystal.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the solid sample on the crystal and apply pressure to ensure good contact.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Expected IR Data and Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretching (aliphatic) |
| 1470-1450 | Medium | CH₂ scissoring |
| 1150-1050 | Strong, Broad | C-O stretching (cyclic acetal/ether) |
-
Interpretation: The most characteristic feature of the IR spectrum of this compound is the strong and broad absorption band in the 1150-1050 cm⁻¹ region, which is indicative of the C-O single bond stretching vibrations of the cyclic acetal and ether functionalities.[8] The absorptions in the 2950-2850 cm⁻¹ region correspond to the symmetric and asymmetric stretching of the C-H bonds in the methylene groups.[9] The absence of a strong, broad band around 3300 cm⁻¹ (O-H stretch) and a sharp, strong band around 1700 cm⁻¹ (C=O stretch) confirms the purity of the compound and the integrity of the spiroketal structure.
Workflow for ATR-FTIR Analysis
Caption: Workflow for ATR-FTIR sample analysis.
Mass Spectrometry (MS)
Causality in Experimental Choices: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation of the molecule.[10][11] This fragmentation pattern provides a unique fingerprint that can be used for structural elucidation and confirmation.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction:
-
The sample, being a solid, can be introduced via a direct insertion probe. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
-
Ionization:
-
The probe is inserted into the high-vacuum source of the mass spectrometer.
-
The sample is vaporized by heating.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[10]
-
-
Mass Analysis:
-
The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The ions are separated based on their m/z ratio.
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
-
Expected Mass Spectrum Data and Interpretation:
The molecular weight of this compound (C₇H₁₂O₄) is 160.17 g/mol .[12][13]
| m/z | Proposed Fragment | Interpretation |
| 160 | [M]⁺ | Molecular Ion |
| 159 | [M-H]⁺ | Loss of a hydrogen radical |
| 130 | [M-CH₂O]⁺ | Loss of formaldehyde |
| 101 | [M-C₂H₃O₂]⁺ | Cleavage of one of the dioxane rings |
| 85 | [C₄H₅O₂]⁺ | Further fragmentation |
-
Interpretation: The mass spectrum will show a molecular ion peak at m/z 160, confirming the molecular weight of the compound.[14] The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for cyclic acetals involve the loss of small, stable neutral molecules like formaldehyde (CH₂O, 30 Da).[15][16] Cleavage of the dioxane rings will also lead to characteristic fragment ions. The presence of a peak at m/z 159 is common due to the loss of a single hydrogen atom. The relative abundances of these fragment ions provide a unique fingerprint for this compound.
Workflow for EI-MS Analysis
Caption: Workflow for Electron Ionization Mass Spectrometry analysis.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the connectivity and symmetry of the molecule. IR spectroscopy verifies the presence of the key acetal functional groups and the absence of impurities. Mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern for identification. The protocols and data presented in this application note serve as a reliable guide for the routine analysis and quality control of this important chemical compound.
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available at: [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
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Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]
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X-ray crystallography of 2,4,8,10-Tetraoxaspiro[5.5]undecane derivatives
An Application Guide to the X-ray Crystallography of 2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives
Authored by: Gemini, Senior Application Scientist
Introduction: The Structural Significance of the Tetraoxaspiro[5.5]undecane Scaffold
The this compound core is a unique bicyclic system characterized by a central spiro carbon atom linking two 1,3-dioxane rings.[1] This rigid, well-defined three-dimensional structure makes its derivatives attractive scaffolds in medicinal chemistry and materials science. Understanding the precise atomic arrangement, conformation, and stereochemistry of these molecules is paramount for establishing structure-activity relationships (SAR) and for rational drug design.[2]
X-ray crystallography stands as the definitive method for elucidating the 3D structure of these compounds, providing unambiguous data on bond lengths, angles, and absolute configuration.[2][3] However, the journey from a synthesized powder to a refined crystal structure is a multi-step process that is often rate-limited by the ability to grow high-quality single crystals.[2]
This guide provides a comprehensive overview of the methodologies, underlying principles, and field-proven protocols for the successful X-ray crystallographic analysis of this compound derivatives. It is designed for researchers in synthetic chemistry, crystallography, and drug development, offering insights from synthesis to final structural validation.
Part 1: Synthesis and Purification
The foundational step in any crystallographic study is the synthesis of the target molecule. The most common route to this compound derivatives is the acid-catalyzed acetalization reaction between pentaerythritol and a suitable aldehyde or ketone.[4][5]
Protocol 1: General Synthesis of Substituted this compound Derivatives
This protocol is adapted from established literature procedures.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine pentaerythritol (1.0 eq), the desired aldehyde or ketone (2.2-2.5 eq), and a suitable solvent such as toluene.
-
Catalysis: Add a catalytic amount of an acid catalyst, commonly p-toluenesulfonic acid (p-TSA).
-
Dehydration: Heat the mixture to reflux. The reaction progress is monitored by the azeotropic removal of water, which collects in the Dean-Stark trap.
-
Neutralization & Workup: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution or powdered sodium acetate.[4][6]
-
Extraction: Wash the organic phase with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product must be meticulously purified to facilitate crystallization. Standard methods include:
Causality Insight: The purity of the starting material is critical. Impurities can inhibit nucleation, alter crystal growth patterns, or become incorporated into the crystal lattice, ultimately preventing the formation of diffraction-quality single crystals.[7]
Part 2: The Art and Science of Crystallization
Growing a single crystal suitable for X-ray diffraction is often the most challenging step.[2] It is an empirical process requiring patience and the screening of multiple conditions. The goal is to bring a saturated solution of the purified compound to a state of slight supersaturation, allowing for slow, ordered nucleation and growth.[8][9]
Key Crystallization Techniques
Several methods can be employed, and it is recommended to screen them in parallel.[10]
| Technique | Principle | Best Suited For | Considerations |
| Slow Evaporation | The concentration of the solute slowly increases as the solvent evaporates, leading to crystallization.[9][11] | Thermally stable compounds with moderate volatility solvents. | Can sometimes lead to rapid crystallization and lower quality crystals. The vessel should be covered but not sealed to control the evaporation rate.[9] |
| Vapor Diffusion | A solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble.[9][11] | Milligram quantities of material. This is often the most successful method.[9] | The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. |
| Solvent Layering | A solution of the compound is carefully layered with a miscible anti-solvent in which the compound has low solubility.[9][11] | Compounds where a clear interface can be formed between the solvent and anti-solvent. | Crystallization occurs at the interface as the solvents slowly mix. The vessel must remain undisturbed.[11] |
Protocol 2: Crystallization by Vapor Diffusion
-
Prepare the Solution: Dissolve 5-10 mg of the purified compound in a minimal amount of a "good" solvent (e.g., dichloromethane, ethyl acetate) in a small vial (e.g., 2 mL).
-
Set up the Chamber: Place this open vial inside a larger, sealable container (a beaker covered with parafilm or a glass jar).
-
Add the Anti-Solvent: Add a few milliliters of a volatile "anti-solvent" (e.g., pentane, hexane, diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Seal and Wait: Seal the outer container and leave it undisturbed in a location with a stable temperature and free from vibrations.
-
Monitor: Check for crystal growth over several days to weeks.
Workflow for Crystallographic Analysis
Caption: Overall workflow from synthesis to final structure determination.
Part 3: X-ray Data Collection and Processing
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection. Modern diffractometers automate much of this process.[2]
Protocol 3: Single-Crystal X-ray Data Collection
-
Crystal Mounting: Using a microscope, select a crystal with sharp edges and no visible cracks. Mount it on a cryo-loop or glass fiber.
-
Centering and Screening: Mount the crystal on the diffractometer's goniometer head. Cool the crystal in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal motion and radiation damage. Center the crystal in the X-ray beam. Collect a few initial frames to assess crystal quality and determine the unit cell.
-
Data Collection Strategy: The instrument software will calculate an optimal strategy to collect a complete, redundant dataset by rotating the crystal through a series of orientations.
-
Data Integration: After collection, the raw diffraction images are processed. This involves integrating the intensity of each reflection and applying corrections for factors like Lorentz and polarization effects. The output is a reflection file (e.g., an HKL file).
Trustworthiness Insight: It is good practice to periodically check the diffractometer's alignment using a standard crystal. A misaligned instrument can lead to systematic errors in unit cell determination and data quality.[12]
Part 4: Structure Solution and Refinement
This stage involves converting the indexed reflection data into a 3D atomic model and refining that model to best fit the experimental data.[3][13]
-
Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group.
-
Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules like tetraoxaspiro[5.5]undecane derivatives, direct methods (e.g., using programs like SHELXT) are highly effective.
-
Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares process (e.g., with SHELXL).[5] Refinement involves adjusting atomic positions, displacement parameters (describing thermal motion), and occupancies to minimize the difference between the observed diffraction intensities and those calculated from the model.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[14]
-
Validation: The final model is validated using metrics such as the R-factors and the goodness-of-fit (GooF). The final structure should be chemically sensible with reasonable bond lengths and angles.
Understanding Key Crystallographic Parameters
The quality of a crystal structure is reported using several key metrics. Below are typical values for well-refined small molecule structures.
| Parameter | Description | Typical Value for Publication |
| R_int | The internal agreement factor; measures the consistency of symmetry-related reflections. | < 0.05 |
| R1 | The traditional R-factor; a measure of the agreement between observed and calculated structure factor amplitudes. | < 0.05 for I > 2σ(I) |
| wR2 | A weighted R-factor based on F²; generally considered a more robust indicator of refinement quality. | < 0.15 (all data) |
| S (GooF) | Goodness-of-Fit; should be close to 1.0 for a good model and correct weighting scheme. | ~ 1.0 |
Data from representative structures.[5][14]
Visualizing a Crystallization Technique: Vapor Diffusion
Caption: Diagram of the vapor diffusion crystallization method.
Conclusion and Outlook
The X-ray crystallographic analysis of this compound derivatives is an essential tool for advancing their application in fields like drug discovery. While the process requires careful execution and often empirical optimization, particularly at the crystallization stage, the resulting high-resolution structural data is invaluable. A systematic approach, beginning with high-purity material and screening a range of crystallization conditions, provides the surest path to success. The detailed atomic coordinates from these studies serve as the foundation for computational modeling, understanding biological activity, and designing the next generation of molecules with enhanced properties.
References
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Grosu, I., Gliga, M., Plé, G., Bálint, J., & Mager, S. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules, 13(11), 2561-2575. [Link]
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Poshkus, A. C. (1980). Synthesis of 2, 4, 8, 10-tetroxaspiro (5.5) undecane. NASA Technical Reports Server. [Link]
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Grosu, I., Gliga, M., Plé, G., Bálint, J., & Mager, S. (2008). Synthesis and structure of new 3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane derivatives. PubMed. [Link]
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Wikipedia. (n.d.). 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. Retrieved from [Link]
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Grosu, I., Gliga, M., Plé, G., Bálint, J., & Mager, S. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. ResearchGate. [Link]
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Florence, A. J., et al. (2021). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B, 77(Pt 5), 655–671. [Link]
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Makedo, I., & Kubicki, M. (2007). 2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide. Acta Crystallographica Section E, 63(Pt 3), o1189. [Link]
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Ghosh, S., & Nagarajan, K. (2010). X-Ray Crystallography of Chemical Compounds. Journal of the Indian Institute of Science, 90(1), 103-119. [Link]
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University of California, Davis. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
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Wang, H., Wang, E., & Wang, X. (2010). 3,9-Bis(2-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane. Acta Crystallographica Section E, 66(Pt 2), o426. [Link]
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Ecole Polytechnique Fédérale de Lausanne. (n.d.). Guide for crystallization. Retrieved from [Link]
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ResearchGate. (n.d.). X-ray crystal data collection and refinement details of organic compounds. Retrieved from [Link]
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Moore, C. E. (2013). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 19(3), 201-237. [Link]
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SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
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Dunitz, J. D. (1979). X-Ray Analysis and the Structure of Organic Molecules. Semantic Scholar. [Link]
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Topic: High-Purity Isolation of 2,4,8,10-Tetraoxaspiro[5.5]undecane via Optimized Flash Column Chromatography
An Application Note from Gemini Synthesis & Purification Group
Abstract
2,4,8,10-Tetraoxaspiro[5.5]undecane, a key bicyclic acetal, serves as a valuable building block in polymer science and synthetic chemistry.[1][2] Its synthesis, typically through the acid-catalyzed reaction of pentaerythritol and formaldehyde, often yields a crude product containing unreacted starting materials, catalysts, and side products.[2][3] Achieving high purity is critical for subsequent applications, necessitating a robust and scalable purification strategy. This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. We delve into the causality behind methodological choices, from solvent system selection to column packing and fraction analysis, presenting a self-validating workflow for researchers, scientists, and drug development professionals.
Part I: Foundational Principles & Method Development
Analyte Characterization: The Basis for Separation
Understanding the physicochemical properties of this compound is the cornerstone of developing an effective purification strategy.
-
Structure and Polarity: The molecule features a central spiro carbon atom linking two 1,3-dioxane rings.[1] The presence of four ether-like oxygen atoms imparts moderate polarity to the molecule, making it soluble in a range of organic solvents but largely insoluble in non-polar alkanes alone.[4] Its computed XLogP3 value of -0.5 confirms this moderately polar character.[4]
-
Physical State: It is a low-melting solid with a reported melting point of 48-52 °C.[5] This property makes it amenable to both chromatographic purification and final polishing by recrystallization.
Rationale for Method Selection: Flash Chromatography
While methods like recrystallization or distillation can be used, flash column chromatography offers superior performance for separating the target compound from a complex mixture of impurities with varying polarities.[3][6][7]
-
Expertise-Driven Choice: Normal-phase flash chromatography, which utilizes a polar stationary phase (silica gel) and a non-polar mobile phase, is the ideal choice.[6][7] The separation mechanism is based on adsorption-desorption. Non-polar impurities will have a low affinity for the silica and elute quickly, while the moderately polar target compound will be retained longer. Highly polar impurities, such as residual pentaerythritol or acid catalyst, will be strongly adsorbed and elute last or remain on the column.
-
Versatility and Scalability: This technique is highly versatile, allowing for the purification of milligram to multi-gram quantities, a common requirement in research and development workflows.[7]
The Critical Role of Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, the separation conditions must be optimized at the micro-scale using TLC. This is the most critical step for ensuring a successful purification. The goal is to identify a solvent system where the target compound has a Retention Factor (R_f) of approximately 0.25-0.35, which generally ensures good separation on a flash column.[8]
Protocol for TLC Method Development:
-
Prepare several eluent systems with varying ratios of a non-polar solvent (e.g., Hexanes) and a more polar solvent (e.g., Ethyl Acetate).
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the crude mixture onto separate TLC plates.
-
Develop each plate in a chamber containing one of the prepared eluent systems.
-
Visualize the spots using a suitable method (e.g., UV light if any components are UV-active, or a potassium permanganate stain, which visualizes most organic compounds).
-
Calculate the R_f value for the target spot in each system and select the one that provides the best separation and the target R_f value.
Table 1: Example of TLC Solvent System Optimization
| Trial | Solvent System (Hexanes:Ethyl Acetate) | R_f of Target Compound | Observations |
|---|---|---|---|
| 1 | 90:10 | 0.10 | Compound is highly retained. Eluent is not polar enough. |
| 2 | 80:20 | 0.32 | Optimal. Good separation from a faster-moving non-polar spot (R_f ~0.7) and a baseline spot. |
| 3 | 70:30 | 0.55 | Compound moves too quickly. Poor separation from non-polar impurities. |
Part II: Experimental Protocol for Flash Chromatography
This protocol is designed for the purification of approximately 1-2 grams of crude material. Adjustments to column size and solvent volume are necessary for different scales.
Materials and Reagents
-
Stationary Phase: Silica gel for flash chromatography, particle size 40-63 µm (230-400 mesh).[9]
-
Crude Sample: ~1-2 g of crude this compound.
-
Solvents: HPLC-grade Hexanes and Ethyl Acetate.
-
Apparatus: Glass chromatography column (e.g., 40 mm diameter), fraction collector or test tubes, TLC plates, TLC developing chamber, beakers, and a rotary evaporator.
Step-by-Step Purification Protocol
Step 1: Column Packing (Slurry Method)
-
Secure the column vertically to a stand. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.
-
In a separate beaker, prepare a slurry of silica gel (~80-100 g) in the initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexanes).[9]
-
Pour the slurry into the column. Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and remove air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance during solvent addition. Do not let the column run dry.
Step 2: Sample Loading (Dry Loading)
-
Dissolve the crude sample (~1-2 g) in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (~3-5 g) to this solution.
-
Carefully remove the solvent on a rotary evaporator until a free-flowing powder is obtained. This is the "dry-loaded" sample.
-
Causality Explanation: Dry loading is often superior to liquid injection for less soluble compounds or when high resolution is needed, as it prevents band broadening at the top of the column.[8]
-
Carefully add the dry-loaded sample powder to the top of the packed column.
Step 3: Elution and Fraction Collection
-
Begin eluting the column with the optimized mobile phase (e.g., 20% Ethyl Acetate in Hexanes). Maintain a constant head of solvent above the silica bed.
-
Apply gentle positive pressure (air or nitrogen) to achieve a steady flow rate (approx. 2 inches/minute solvent level drop).
-
Collect fractions of a consistent volume (e.g., 20-25 mL per tube).
Step 4: Fraction Analysis
-
Monitor the elution process by spotting every few fractions onto a TLC plate.
-
Develop the TLC plate in the same eluent system used for the column.
-
Visualize the spots. Fractions containing only the target compound spot (at R_f ~0.32) are considered pure.
Step 5: Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The resulting white solid is the purified this compound. Determine the final mass and calculate the percent recovery. Confirm purity via analytical methods such as NMR or melting point analysis.
Table 2: Summary of Optimized Chromatographic Parameters
| Parameter | Specification | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel (40-63 µm) | Industry standard for high-resolution flash chromatography.[9] |
| Column Diameter | 40 mm | Appropriate for purifying 1-2 g of crude material. |
| Silica Mass | ~80-100 g | A sample-to-sorbent mass ratio of 1:40 to 1:100 is typical. |
| Mobile Phase | 20% Ethyl Acetate in Hexanes | Empirically determined via TLC to provide optimal R_f and separation. |
| Elution Mode | Isocratic | A single solvent mixture is sufficient for this separation. |
| Sample Loading | Dry Loading | Minimizes band broadening and improves resolution.[8] |
| Detection | TLC with Permanganate Stain | Provides universal visualization of collected fractions. |
Part III: Workflow Visualization
The following diagram illustrates the logical flow of the purification process, from initial analysis to final product isolation.
Caption: Workflow for the purification of this compound.
Part IV: Expected Results & Troubleshooting
A successful purification will yield a white crystalline solid. Purity should be assessed by melting point (should be sharp and within the literature range of 48-52 °C[5]) and spectroscopic methods (e.g., ¹H NMR) to confirm the absence of impurities. Recovery will vary depending on the purity of the crude material but should be high for this robust procedure.
| Problem | Potential Cause | Solution |
| Compound does not elute | Mobile phase is not polar enough. | Gradually increase the percentage of ethyl acetate in the mobile phase. |
| Poor separation | Incorrect solvent system; column overloaded; column packed poorly. | Re-optimize with TLC; reduce sample load; re-pack column carefully. |
| Cracked silica bed | Column ran dry; heat generated during packing. | Always keep the solvent level above the silica bed; allow slurry to cool. |
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78951, this compound. Available at: [Link]
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SpiroChem (n.d.). Analytical Method Development. Available at: [Link]
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Cheméo (n.d.). Chemical Properties of this compound (CAS 126-54-5). Available at: [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76465, this compound-3,9-dipropanenitrile. Available at: [Link]
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Wikipedia (2023). 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. Available at: [Link]
-
Poshkus, A. C. (1980). Synthesis of 2, 4, 8, 10-tetroxaspiro (5.5) undecane. NASA Technical Reports Server. Available at: [Link]
-
Zbieg, J. R., et al. (2019). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 96, 225-249. Available at: [Link]
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University of Rochester, Department of Chemistry (n.d.). Purification: How to Run a Flash Column. Available at: [Link]
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Kolyamshin, O. A., et al. (2018). Synthesis of this compound-3,9-diylbis(methylene) Bis[3- or 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates]. Russian Journal of General Chemistry, 88(10), 2264-2269. Available at: [Link]
-
Măgrădean, D., et al. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules, 13(3), 615-625. Available at: [Link]
-
Biotage (n.d.). Successful flash chromatography. Available at: [Link]
-
King, A. (n.d.). Successful Flash Chromatography. King Group, University of Cambridge. Available at: [Link]
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- 3. Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. orgsyn.org [orgsyn.org]
Application Note: A Streamlined, Scalable Synthesis of 2,4,8,10-Tetraoxaspiro[5.5]undecane for Industrial Precursor Applications
Abstract
2,4,8,10-Tetraoxaspiro[5.5]undecane, also known as pentaerythritol diformal, is a pivotal spirocyclic orthoester that serves as a versatile chemical intermediate. Its unique structure is foundational for the synthesis of advanced polymers, such as polyorthoesters, and complex organic molecules for pharmaceutical and materials science applications.[1][2] Historically, the synthesis of this compound was hampered by long reaction times, often requiring hours or even days, which limited its economic viability and large-scale availability.[3][4] This application note details a highly efficient, rapid, and solvent-free protocol for the scale-up synthesis of this compound. By leveraging a simple acid-catalyzed condensation, this method achieves yields greater than 90% in under 30 minutes, presenting a significant improvement in efficiency and cost-effectiveness suitable for industrial production.[5]
Introduction and Scientific Principles
Spiro orthoesters and their derivatives are a class of compounds with significant potential in the medical and polymer industries; however, their commercial exploitation has been historically limited by the high cost and complexity of their synthesis.[1] this compound is a foundational molecule in this class. Its derivatives are critical monomers for creating advanced materials like polyorthoesters, which are valued for their biocompatibility and degradable nature, and as crosslinking agents in polymer formulations.[2][6]
The synthesis detailed herein is an acid-catalyzed double acetalization reaction. The core of the reaction is the condensation of pentaerythritol, a tetra-functional alcohol, with paraformaldehyde, a stable source of formaldehyde.
Causality of the Mechanism:
-
Catalyst Activation: The strong acid catalyst (e.g., H₂SO₄) protonates the oxygen atom of a formaldehyde unit (depolymerized from paraformaldehyde), significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A hydroxyl group from pentaerythritol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Hemiacetal Formation & Dehydration: A hemiacetal intermediate is formed. Subsequent protonation of its hydroxyl group leads to the elimination of a water molecule, forming a resonance-stabilized carbocation.
-
Ring Closure: An adjacent hydroxyl group on the same pentaerythritol molecule performs an intramolecular nucleophilic attack, closing the first 1,3-dioxane ring.
-
Second Acetalization: The process repeats with the remaining two hydroxyl groups and another formaldehyde unit to form the second ring, resulting in the final spirocyclic structure.
The elimination of solvents and the short reaction time make this process highly adaptable for continuous manufacturing operations, reducing both energy consumption and labor requirements.[5]
Caption: Figure 1: General Reaction Scheme
Protocol Comparison: Historical vs. Modern Synthesis
The advantages of the described protocol become evident when compared to previous, conventional methods. The key improvements lie in reaction time, operational simplicity, and waste reduction.
| Parameter | Conventional Methods | Modern Solvent-Free Protocol | Justification for Improvement |
| Reaction Time | Several hours to days[4] | < 30 minutes [5] | High temperatures directly in the melt phase accelerate reaction kinetics significantly. |
| Solvents | Often required | None [7] | Reduces cost, waste, and purification complexity. Enhances process safety and green chemistry profile. |
| Yield | Variable, often good | > 90% [3][4] | Driving off water in a solvent-free system pushes the equilibrium towards the product, maximizing conversion. |
| Isolation | Time-consuming work-ups[4] | Direct solidification | The product crystallizes upon cooling, simplifying initial isolation before final purification. |
| Scalability | Batch-limited | Amenable to continuous flow [5] | The rapid, solvent-free nature is ideal for implementation in continuous reactor systems for industrial output. |
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a nominal 1 kg scale but can be adapted proportionally. All operations must be conducted in a well-ventilated area or a dedicated reactor system, with personnel wearing appropriate Personal Protective Equipment (PPE).
3.1. Materials and Equipment
| Reagent | Formula | CAS No. | M.W. | Quantity | Notes |
| Pentaerythritol | C₅H₁₂O₄ | 115-77-5 | 136.15 | 1.00 kg | Technical grade, powdered |
| Paraformaldehyde | (CH₂O)n | 30525-89-4 | (30.03)n | 0.53 kg | Slight molar excess (approx. 5%) |
| Sulfuric Acid | H₂SO₄ | 7664-93-9 | 98.08 | ~5 mL | Concentrated (98%), catalyst |
Equipment:
-
Glass-lined or stainless steel reactor (5L capacity) equipped with mechanical stirring, a heating mantle/jacket, temperature probe, and a distillation head/condenser to remove water.
-
Receiving flask for distillate.
-
Appropriate PPE: safety goggles, face shield, acid-resistant gloves, lab coat.
3.2. Safety Precautions
-
Paraformaldehyde: Is a source of formaldehyde. It is toxic upon inhalation and ingestion and can cause skin irritation. Handle exclusively in a fume hood or closed system.
-
Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care, using acid-resistant gloves and eye protection.
-
Reaction: The reaction is heated to a high temperature. Ensure the reactor is properly sealed and monitored to prevent pressure buildup. The solidification upon cooling is exothermic.[4]
3.3. Step-by-Step Synthesis Procedure
Caption: Figure 2: Experimental Workflow
-
Reactor Charging: Charge the reactor with powdered pentaerythritol (1.00 kg) and paraformaldehyde (0.53 kg). The use of powdered solids ensures better mixing and heat transfer.
-
Catalyst Addition: Begin mechanical stirring to ensure the solids are well-mixed. Carefully add the concentrated sulfuric acid (~5 mL) dropwise to the mixture.
-
Reaction Heating: Begin heating the mixture with continuous stirring. The target temperature is between 145-150 °C.[4] As the temperature rises, the mixture will become a clear liquid, and vigorous bubbling (ebullition) will commence as the water of condensation is formed and vaporized.
-
Monitoring and Completion: Maintain the temperature in the specified range. The reaction is considered complete when the ebullition ceases, which typically takes about 5-10 minutes at temperature.[4] The total heating time from the start should be approximately 20-30 minutes.
-
Cooldown and Isolation: Turn off the heat and allow the reactor to cool to room temperature. The clear liquid product will solidify into a solid, white, waxy crystalline mass.[4] This crude product (approx. 1.18 kg) is often of sufficient purity for many technical applications.
3.4. Purification Protocol (for High-Purity Applications)
For applications requiring higher purity, such as in pharmaceutical intermediates or specialized polymers, a recrystallization step is recommended.
-
Dissolution: Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., petroleum ether or an isopropanol/water mixture).
-
Neutralization and Decolorization: Add a small amount of sodium carbonate (to neutralize the residual acid catalyst) and activated charcoal (to remove colored impurities). Stir the mixture for 30 minutes.
-
Filtration: Filter the hot solution to remove the charcoal, sodium carbonate, and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Final Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected melting point of the pure product is 49-50 °C.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction (insufficient time/temp).2. Loss of paraformaldehyde due to sublimation.3. Insufficient catalyst. | 1. Ensure temperature reaches at least 140°C and that ebullition has completely stopped.2. Ensure a slight excess of paraformaldehyde is used.3. Check catalyst amount; add one or two more drops if needed. |
| Dark/Discolored Product | 1. Overheating or prolonged reaction time causing side reactions.2. Impurities in starting materials. | 1. Carefully monitor reaction temperature and time. Do not exceed 160°C.[4]2. Perform the purification step with activated charcoal. |
| Product Remains Liquid/Oily | 1. Incomplete reaction, presence of monoformal or unreacted starting material.2. Presence of excess water. | 1. Re-heat the mixture to ensure all water is driven off.2. Confirm the starting pentaerythritol is dry. |
Conclusion
The protocol described provides a robust, efficient, and highly scalable method for the synthesis of this compound. By eliminating the need for solvents and drastically reducing reaction times to under 30 minutes, this approach overcomes the primary obstacles that have historically limited the industrial use of this valuable spiro orthoester.[3][5] This streamlined synthesis enables cost-effective production, opening avenues for its broader application in advanced material development and complex organic synthesis.
References
-
Title: Synthesis of 2,4,8,10-tetroxaspiro5,5undecane - NASA Technical Reports Server (NTRS) Source: NASA Technical Reports Server URL: [Link]
- Title: US4528386A - Synthesis of 2,4,8,10-tetroxaspiro[5.
-
Title: Synthesis of 2, 4, 8, 10-tetroxaspiro (5.5) undecane - NASA Technical Reports Server (NTRS) Source: NASA Technical Reports Server URL: [Link]
- Title: US6734313B2 - Synthesis of spiro esters, spiro ortho carbonates, and intermediates - Google Patents Source: Google Patents URL
-
Title: An improved synthesis of 2,4,8,10-tetroxaspiro /5.5/ undecane /pentaerythritol diformal/ - NASA Technical Reports Server (NTRS) Source: NASA Technical Reports Server URL: [Link]
-
Title: 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia Source: Wikipedia URL: [Link]
-
Title: this compound - PubChem Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The Rh(ii)-catalyzed synthesis of spirocyclic orthoesters - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Synthesis of this compound-3,9-diylbis(methylene) Bis[3- or 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates] | Request PDF Source: ResearchGate URL: [Link]
Sources
- 1. US6734313B2 - Synthesis of spiro esters, spiro ortho carbonates, and intermediates - Google Patents [patents.google.com]
- 2. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. US4528386A - Synthesis of 2,4,8,10-tetroxaspiro[5.5]undecane - Google Patents [patents.google.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. researchgate.net [researchgate.net]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2,4,8,10-Tetraoxaspiro[5.5]undecane
Welcome to the technical support center for the synthesis of 2,4,8,10-Tetraoxaspiro[5.5]undecane, also known as pentaerythritol diformal. This guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of this spiroketal synthesis. Here, you will find field-proven insights, detailed troubleshooting protocols, and comprehensive FAQs to ensure the successful and efficient production of this versatile chemical building block.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is a classic acid-catalyzed acetalization reaction. It involves the condensation of one equivalent of pentaerythritol with two equivalents of a formaldehyde source.[1] The reaction forms a stable spiroketal structure by creating two 1,3-dioxane rings fused at a central quaternary carbon.
Q2: What are the most common starting materials?
-
Polyol: High-purity pentaerythritol is essential. Technical grades may contain impurities like dipentaerythritol or formals which can lead to side products and lower yields.[2][3]
-
Formaldehyde Source: Paraformaldehyde is frequently used due to its solid form and ease of handling.[4] Trioxane or aqueous formaldehyde can also be employed, though reaction conditions may need adjustment.[5]
Q3: Why is an acid catalyst necessary?
The acid catalyst protonates the carbonyl oxygen of formaldehyde, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of pentaerythritol. This catalysis is crucial for achieving practical reaction rates.
Q4: Can this reaction be performed without a solvent?
Yes, one of the significant advantages of some reported procedures is the ability to run the reaction neat (solvent-free).[6] This simplifies the work-up, reduces waste, and can lead to very short reaction times.[6][7]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Problem 1: Low or No Product Yield
Symptoms:
-
TLC or GC analysis shows predominantly starting material.
-
Little to no solid product precipitates upon cooling.
-
The reaction mixture remains a heterogeneous slurry.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Protocol |
| Inactive or Insufficient Catalyst | The acid catalyst concentration may be too low to effectively promote the reaction, or the catalyst may have degraded. | 1. Ensure the catalyst is fresh and anhydrous. 2. Incrementally increase the catalyst loading. For example, if using p-TsOH, increase from 0.1 mol% to 0.5 mol%. 3. Consider using a stronger acid catalyst like sulfuric acid, but be mindful of potential charring at higher temperatures. |
| Insufficient Reaction Temperature | The activation energy for the reaction is not being met, leading to a slow or stalled reaction. | 1. Ensure the internal temperature of the reaction mixture reaches the target, typically between 110°C and 150°C for solvent-free methods.[7] 2. Use a high-boiling solvent (if applicable) to maintain a consistent temperature. |
| Incomplete Removal of Water | As a condensation reaction, the formation of water is a byproduct. According to Le Chatelier's principle, its presence can inhibit the forward reaction. | 1. For solvent-based reactions, use a Dean-Stark trap to azeotropically remove water.[8] 2. For solvent-free reactions, ensure the setup allows water vapor to escape, for instance, by performing the reaction in an open or vented flask. The cessation of bubbling (ebullition) often indicates the completion of the reaction.[9] |
| Poor Quality Starting Materials | Impurities in pentaerythritol or paraformaldehyde can interfere with the reaction. | 1. Use high-purity (>98%) pentaerythritol.[3] 2. Ensure paraformaldehyde has not degraded into formic acid and other byproducts. |
Problem 2: Product is an Oil or Gummy Solid, Fails to Crystallize
Symptoms:
-
The crude product is a viscous oil or a sticky, amorphous solid instead of a crystalline powder.
-
Difficulty in inducing crystallization from the work-up or recrystallization solvent.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Protocol |
| Presence of Impurities | The primary culprit is often the presence of the intermediate, 5,5-bis(hydroxymethyl)-1,3-dioxane (pentaerythritol monoformal) , or unreacted pentaerythritol.[10] These impurities disrupt the crystal lattice formation of the desired diformal product. | 1. Drive the reaction to completion: Ensure a slight excess of paraformaldehyde is used and that the reaction time and temperature are sufficient to form the diformal. 2. Purification: Proceed with the purification protocol outlined below to remove these more polar impurities. |
| Residual Catalyst | Acidic residues can interfere with crystallization and may lead to product degradation over time. | Implement a neutralization step during work-up. Washing the crude product solution with a mild base like aqueous sodium bicarbonate or neutralizing with sodium acetate can effectively remove the acid catalyst.[8][11] |
| Inappropriate Recrystallization Solvent | The chosen solvent may be too good a solvent even at low temperatures, or the product may be "oiling out". | 1. Solvent Screening: Test solubility in a range of solvents. An ideal solvent dissolves the product when hot but poorly when cold.[12] 2. Use a Solvent/Anti-solvent System: Dissolve the crude product in a minimum amount of a "good" hot solvent (e.g., ethanol, acetone) and then add a "poor" solvent (an "anti-solvent" like water or hexane) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[13] |
Problem 3: Product Discoloration (Yellow or Brown)
Symptoms:
-
The final product is off-white, yellow, or brown instead of a pure white crystalline solid.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Protocol |
| Overheating / Charring | High temperatures, especially with strong acid catalysts like sulfuric acid, can cause decomposition of the starting materials or product. | 1. Carefully control the reaction temperature, keeping it within the recommended range (e.g., 110-130°C).[9] 2. Consider using a milder catalyst such as p-toluenesulfonic acid. |
| Aldehyde Impurities | Side reactions involving formaldehyde or impurities can lead to colored polymeric byproducts. | 1. Use high-purity paraformaldehyde. 2. During work-up, treat the solution of the crude product with activated charcoal. The charcoal will adsorb many colored impurities, which can then be removed by hot filtration.[5] |
Experimental Protocols & Workflows
Optimized Synthesis Protocol (Solvent-Free)
This protocol is adapted from highly efficient methods reported for this synthesis.[7]
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or a distillation head to allow water to escape), add powdered pentaerythritol (1.0 eq), paraformaldehyde (2.1 eq), and p-toluenesulfonic acid (0.005 eq).
-
Reaction: Heat the mixture with vigorous stirring in an oil bath set to 125-130°C. The mixture will become a paste and then a clear, bubbling liquid around 110-115°C as the water of reaction is evolved.
-
Monitoring: Continue heating for 10-20 minutes, or until the vigorous bubbling ceases and the solution becomes quiescent.
-
Cooling: Remove the flask from the heat and allow it to cool. The clear liquid should solidify into a crystalline mass upon cooling to room temperature.
Purification Workflow
The following diagram illustrates a robust workflow for the purification of the crude product.
Caption: General purification workflow for this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common synthesis problems.
Caption: Decision tree for troubleshooting common synthesis issues.
Product Characterization
Accurate characterization is key to confirming product identity and purity.
Expected Analytical Data:
| Technique | Expected Result |
| Melting Point | 49-50°C (for the pure, unsubstituted compound)[9] |
| ¹H NMR | The spectrum is simple due to the high symmetry of the molecule. Expect two main signals: one for the eight methylene protons of the two dioxane rings and one for the four methylene protons attached to the central spiro carbon. A spectrum is available on PubChem for reference.[14] |
| ¹³C NMR | Expect three signals: one for the spiro carbon (C5), one for the methylene carbons adjacent to the spiro carbon (C1, C5, C7, C11), and one for the O-CH₂-O carbons (C3, C9). The spiro carbon will be around 30-35 ppm, the adjacent CH₂ groups around 60-65 ppm, and the O-CH₂-O carbons around 90-95 ppm. |
| FTIR | Look for strong C-O stretching bands characteristic of acetals in the 1000-1200 cm⁻¹ region. The absence of a broad O-H stretch (around 3300 cm⁻¹) indicates the consumption of the pentaerythritol starting material. |
Identifying Impurities by ¹H NMR:
-
Pentaerythritol monoformal: The presence of this impurity will introduce additional, more complex signals and a signal for the remaining -CH₂OH protons.
-
Unreacted Pentaerythritol: A singlet corresponding to the four equivalent -CH₂OH groups will be visible. Its solubility in common NMR solvents like CDCl₃ is low, so it may not be readily observed if it hasn't been carried through the work-up.
-
Residual Acid Catalyst (e.g., p-TsOH): Aromatic signals and a methyl singlet will be present.
References
-
And 8-Functionalized I ,4,7,1O-Tetraoxaspiro[5.5]undecanes. Part 4.8 Conformational Study by IH and 13C NMR Spectroscopy. RSC Publishing. Available at: [Link]
-
Pentaerythritol | C(CH2OH)4 | CID 8285. PubChem. Available at: [Link]
-
Preparation of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane in water. Chemistry Online. (2023-01-28). Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Recrystallization. University of California, Los Angeles. Available at: [Link]
-
Recrystallization. University of Colorado Boulder. Available at: [Link]
-
Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules. (2008). Available at: [Link]
- US Patent 2464430A: Production of formals of pentaerythritol. Google Patents.
-
Pentaerythritol Impurity 1 Manufacturer Supplier. RXN Chemicals. Available at: [Link]
-
pentaerythritol - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
- US Patent 4528386A: Synthesis of 2,4,8,10-tetroxaspiro[5.5]undecane. Google Patents.
-
Recrystallization. University of Toronto. Available at: [Link]
-
5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. Acta Crystallographica Section E. (2008). Available at: [Link]
-
recrystallization, filtration and melting point. University of Missouri-St. Louis. Available at: [Link]
-
A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. (2015). Available at: [Link]
-
Preparation of pentaerythritol. PrepChem.com. Available at: [Link]
-
Recrystallization. University of California, Irvine. Available at: [Link]
-
Experienced supplier of UF MUF Resin Glue Plant. WUXI HELIPONT CHEMICAL TECHNOLOGY CO., LTD. Available at: [Link]
-
Synthesis of 2, 4, 8, 10-tetroxaspiro (5.5) undecane. NASA Technical Reports Server. (1980). Available at: [Link]
-
5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. Semantic Scholar. Available at: [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
Synthesis of 2,4,8,10-tetroxaspiro5,5undecane. NASA Technical Reports Server. (1985). Available at: [Link]
-
The Preparation of Pentaerythritol. DTIC. Available at: [Link]
-
Mono Pentaerythritol. Arpadis. Available at: [Link]
-
This compound-3,9-dipropanenitrile. PubChem. Available at: [Link]
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Technical Support Center: Minimizing Byproduct Formation in Spiroketal Synthesis
Welcome to the Technical Support Center for Spiroketal Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of spiroketalization and minimize the formation of unwanted byproducts. Here, we address common challenges encountered in the laboratory with in-depth technical explanations and actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My spiroketalization reaction is yielding a mixture of diastereomers. How can I improve the selectivity for my desired product?
The formation of diastereomers is a common issue in spiroketal synthesis and is often governed by the principle of kinetic versus thermodynamic control. The desired diastereomer may be the kinetic product (formed fastest) or the thermodynamic product (most stable).[1][2]
Understanding the Control Elements:
-
Thermodynamic Control: This is typically achieved under equilibrating conditions, such as prolonged reaction times, elevated temperatures, and the use of a Brønsted acid catalyst (e.g., TsOH, CSA).[3] These conditions allow the initially formed kinetic product to revert to an intermediate and subsequently form the more stable thermodynamic product. The thermodynamic product is often the one that benefits from stabilizing anomeric effects.
-
Kinetic Control: This is favored under non-equilibrating conditions, such as lower temperatures and shorter reaction times. The use of certain Lewis acids or specific reaction protocols can also promote the formation of the kinetic product.[3]
Troubleshooting Protocol:
-
Analyze the Product Mixture: First, determine the ratio of your desired diastereomer to the unwanted one(s). If you are unsure which is the kinetic and which is the thermodynamic product, you can often predict this based on computational modeling or by running the reaction under forcing conditions (high temperature, long reaction time) to deliberately favor the thermodynamic product.
-
To Favor the Thermodynamic Product:
-
Increase Reaction Time and Temperature: Allow the reaction to stir for an extended period (e.g., 24-48 hours) at a higher temperature to ensure equilibrium is reached.
-
Use a Protic Acid Catalyst: Employ a strong Brønsted acid like p-toluenesulfonic acid (TsOH) or camphorsulfonic acid (CSA) to facilitate the reversible ring-opening and closing necessary for equilibration.[1]
-
-
To Favor the Kinetic Product:
-
Lower the Reaction Temperature: Conduct the reaction at a reduced temperature (e.g., -78 °C to 0 °C) to trap the faster-forming kinetic product.[3]
-
Employ a Lewis Acid Catalyst: Certain Lewis acids, such as Sc(OTf)₃ in THF, can promote kinetic spirocyclization.[3]
-
Methanol-Induced Kinetic Spirocyclization: A specific protocol involving the use of methanol at low temperatures has been shown to favor kinetic products through a hydrogen-bonding-catalyzed mechanism.[3]
-
| Parameter | Kinetic Control | Thermodynamic Control |
| Temperature | Low (e.g., -78 °C to 0 °C) | High (e.g., room temp. to reflux) |
| Reaction Time | Short | Long |
| Catalyst | Lewis acids (e.g., Sc(OTf)₃ in THF), Methanol | Brønsted acids (e.g., TsOH, CSA) |
Q2: I am observing a significant amount of an elimination byproduct, likely from a Ferrier-type rearrangement. What is the cause and how can I prevent it?
Ferrier-type elimination is a common side reaction in carbohydrate chemistry and can occur during the acid-catalyzed spiroketalization of precursors derived from glycals.[3][4] This byproduct arises from the elimination of a substituent on a carbon atom adjacent to an endocyclic double bond, which is often present in the starting material or formed in situ.
Mechanism of Ferrier-Type Elimination:
The reaction is initiated by the protonation of an oxygen atom, leading to the formation of a delocalized allyloxocarbenium ion. Instead of intramolecular attack by the pendant hydroxyl group to form the spiroketal, a nucleophile (often the conjugate base of the acid catalyst or a solvent molecule) can abstract a proton, leading to the formation of a conjugated diene.
Troubleshooting Protocol:
-
Catalyst Choice:
-
Milder Lewis Acids: Switch from a strong Brønsted acid to a milder Lewis acid. For instance, Ti(Oi-Pr)₄ has been shown to mediate spirocyclization of glycal epoxides while minimizing elimination byproducts.[3]
-
Sc(OTf)₃: This Lewis acid has also been used effectively in spirocyclizations of glycal epoxides, often providing high yields of the desired spiroketal with minimal elimination.[3]
-
-
Substrate Modification:
-
Protecting Groups: The choice of protecting groups on your dihydroxyketone precursor can influence the propensity for elimination. Bulky silyl ethers, for example, may sterically hinder the approach of the pendant hydroxyl group, making elimination more competitive. Consider using smaller protecting groups or those that do not electronically favor elimination.
-
-
Reaction Conditions:
-
Lower Temperature: Running the reaction at a lower temperature can disfavor the elimination pathway, which often has a higher activation energy than the desired spiroketalization.
-
Q3: My reaction is giving a low yield of the desired spiroketal, with a significant amount of unreacted starting material or decomposition. What are the likely causes and solutions?
Low yields in spiroketal synthesis can stem from a variety of issues, from incomplete reaction to product decomposition. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Yield:
Detailed Troubleshooting Steps:
-
Incomplete Reaction:
-
Catalyst Deactivation: Acid catalysts can be poisoned by impurities in the starting material or solvent.[5][6] Ensure all reagents and solvents are of high purity and appropriately dried. If using a solid-supported catalyst, consider regeneration or replacement.
-
Insufficient Catalyst Loading: The catalytic amount may be too low. Try incrementally increasing the catalyst loading.
-
Water Scavenging: The formation of a ketal is a reversible reaction that produces water. The presence of water can drive the equilibrium back to the starting materials. Add a dehydrating agent like molecular sieves to the reaction mixture.
-
-
Product Decomposition:
-
Acid Lability: The desired spiroketal or the protecting groups on the molecule may be sensitive to the acidic conditions, leading to degradation over time.[7]
-
Solution: Use a milder acid catalyst or a non-acidic method for spiroketalization. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
-
Thermal Instability: The product may be unstable at the reaction temperature.
-
Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
-
Loss During Workup or Purification:
-
Aqueous Solubility: Highly polar spiroketals may have some solubility in the aqueous phase during extraction.
-
Solution: Back-extract the aqueous layer with your organic solvent.
-
-
Silica Gel Decomposition: Some spiroketals can be unstable on silica gel.
-
Solution: Neutralize the silica gel with triethylamine before chromatography, or consider a different purification method like crystallization or preparative HPLC.
-
-
Q4: How does the choice of protecting groups on the dihydroxyketone precursor influence byproduct formation?
Protecting groups play a critical role in the success of a spiroketalization reaction.[8] Their size and electronic properties can influence the rate and stereochemical outcome of the cyclization, as well as the propensity for side reactions.
Key Considerations for Protecting Group Selection:
-
Steric Hindrance: Bulky protecting groups, such as tert-butyldiphenylsilyl (TBDPS), can sterically encumber one or both of the hydroxyl groups, slowing down the rate of cyclization.[9] This can sometimes lead to an increase in byproducts if a competing side reaction has a lower activation energy. Conversely, bulky groups can also enhance diastereoselectivity by favoring a specific conformation of the precursor.
-
Electronic Effects: The electronic nature of the protecting group can influence the nucleophilicity of the hydroxyl groups. Electron-withdrawing protecting groups can decrease nucleophilicity and slow the reaction.
-
Stability to Reaction Conditions: The protecting groups must be stable to the acidic conditions of the spiroketalization. If a protecting group is labile, it can lead to a complex mixture of partially deprotected and cyclized products. For example, a tert-butyldimethylsilyl (TBDMS) group is generally less stable to acid than a triisopropylsilyl (TIPS) or TBDPS group. Benzyl ethers are generally stable to a wide range of acidic conditions but require hydrogenolysis for removal, which may not be compatible with other functional groups in the molecule.[10]
Comparative Example: Silyl vs. Benzyl Ethers
| Protecting Group | Advantages | Disadvantages | Potential Impact on Byproducts |
| Silyl Ethers (e.g., TBDMS, TIPS, TBDPS) | Easily introduced and removed under specific conditions (fluoride source for removal).[11] | Can be labile to acidic conditions.[11] Bulky silyl groups can slow down cyclization. | Acid-labile silyl groups can lead to a mixture of products if they are cleaved during the reaction. Steric bulk may increase the formation of elimination byproducts in some cases. |
| Benzyl Ethers | Robust and stable to a wide range of reaction conditions. | Requires hydrogenolysis for removal, which can be problematic for molecules with other reducible functional groups. | Generally less likely to directly cause byproducts during the spiroketalization step due to their stability. However, their presence may influence the preferred conformation of the precursor, thereby affecting the diastereomeric ratio of the product. |
Recommendation: If byproduct formation is an issue, consider screening different protecting groups. A smaller silyl group like triethylsilyl (TES) might be a good compromise between stability and steric bulk. If acid lability is a major concern, benzyl ethers are a reliable choice, provided their removal is compatible with the overall synthetic strategy.
Q5: My catalyst seems to have lost its activity after a few runs. What are the common causes of catalyst deactivation in spiroketal synthesis, and can it be regenerated?
Catalyst deactivation is a common problem in catalytic reactions, including spiroketal synthesis, especially when using solid acid catalysts or transition metal catalysts.[5]
Common Causes of Deactivation:
-
Poisoning: The active sites of the catalyst can be blocked by impurities in the feedstock or solvent. Common poisons for acid catalysts include nitrogen- and sulfur-containing compounds.[5]
-
Coking: Carbonaceous deposits, or "coke," can form on the surface of the catalyst, blocking active sites and pores. This is more common at higher reaction temperatures.
-
Leaching: The active catalytic species can dissolve or "leach" from a solid support into the reaction medium, leading to a loss of activity.
Troubleshooting and Regeneration:
-
Preventing Poisoning: Ensure the purity of all starting materials and solvents. Pre-treating the feedstock to remove potential poisons can be beneficial.
-
Regenerating Coked Catalysts: For solid acid catalysts like zeolites or acid-functionalized resins, a common regeneration method is calcination . This involves heating the catalyst in a controlled flow of air or oxygen to burn off the coke.[5]
-
Solvent Washing: In some cases, washing the catalyst with a suitable solvent can remove adsorbed poisons or byproducts.
Experimental Protocol for Catalyst Regeneration (Calcination of a Solid Acid Catalyst):
-
Recovery: After the reaction, filter the catalyst from the reaction mixture and wash it thoroughly with a solvent like acetone or dichloromethane to remove any adsorbed organic material.
-
Drying: Dry the catalyst in an oven at 100-120 °C for several hours to remove the solvent.
-
Calcination: Place the dried catalyst in a tube furnace. Heat the catalyst under a slow flow of air to a temperature typically between 400-550 °C. The exact temperature and time will depend on the specific catalyst and the extent of coking. Hold at this temperature for 2-4 hours.
-
Cooling: Allow the catalyst to cool to room temperature under a flow of inert gas like nitrogen before reuse.
Note: Always consult the manufacturer's guidelines for the specific regeneration procedure for your catalyst, as some catalysts may be sensitive to high temperatures or oxidative conditions.
References
-
Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC. [Link]
-
LaCour, T. G., Tong, Z., & Fuchs, P. L. (1999). Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. Organic Letters, 1(11), 1815–1818. [Link]
-
Floreancig, P. E. (2024). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. PMC. [Link]
-
Wang, X., et al. (2017). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1'-isochromene] Derivatives. PubMed. [Link]
-
García-López, V., et al. (2024). Synthesis of Solketal Catalyzed by Acid-Modified Pyrolytic Carbon Black from Waste Tires. MDPI. [Link]
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Wikipedia. (n.d.). Ferrier rearrangement. [Link]
-
ResearchGate. (2012). (10) Patent No.. [Link]
-
Gøgsig, T. M., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH. [Link]
-
Mandal, S., & Achari, B. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. [Link]
-
Sous, M. E., Ganame, D., & Rizzacasa, M. A. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Semantic Scholar. [Link]
-
Floreancig, P. E. (2022). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. ACS Publications. [Link]
-
Yan, B., et al. (n.d.). Spontaneous regeneration of active sites against catalyst deactivation. UCL Discovery. [Link]
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Pedersen, C. M., & Demchenko, A. V. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. PMC. [Link]
-
Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. SciSpace. [Link]
-
de la Piscina, P. R., & Homs, N. (2021). Special Issue on Catalyst Deactivation and Regeneration. MDPI. [Link]
-
Tucho, W. M., & Zabielska-Adamska, K. (2022). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. MDPI. [Link]
-
Zhou, J., et al. (2020). Regeneration of catalysts deactivated by coke deposition: A review. Dalian Institute of Chemical Physics, Chinese Academy of Sciences. [Link]
-
Sonari College. (2022). Influence of Various Silyl Protecting Groups on Stereoselective 2-Deoxyrhamnosylation. [Link]
-
Liu, G., Wurst, J. M., & Tan, D. S. (2009). Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. NIH. [Link]
-
LibreTexts. (2023). 3.3: Rearrangements. [Link]
-
ResearchGate. (2025). Selective Removal of Benzyl Carbonate Used as a Protecting Group in Carbohydrate Chemistry. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Synthesis of spiroketals under neutral conditions via a type III ring-rearrangement metathesis strategy. [Link]
-
Houk, K. N., & Cheong, P. H.-Y. (2010). Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. PMC. [Link]
-
Gaunt, M., Yu, J.-Q., & Spencer, J. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Semantic Scholar. [Link]
-
Dalal Institute. (n.d.). Mechanism and Orientation in Pyrolytic Elimination. [Link]
-
ResearchGate. (2025). Recent Developments in Transition Metal-Catalyzed Spiroketalisation. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
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Technical Support Center: Catalyst Selection for Efficient Spiroketalization
Welcome to the technical support center for spiroketalization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. My approach is to provide not just protocols, but the underlying principles that govern these powerful transformations, empowering you to make informed decisions in your own projects.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the strategic selection of catalysts for spiroketalization.
Q1: I'm planning a spiroketalization. What are the key factors that should guide my catalyst choice?
Your choice of catalyst is pivotal and should be guided by three main considerations:
-
The Structure of Your Precursor: The nature of your starting material is the most critical factor. Are you cyclizing a dihydroxyketone, an alkynyl diol, or another precursor? For instance, simple dihydroxyketones are often effectively cyclized using Brønsted or Lewis acids.[1] In contrast, alkynyl diols require a catalyst capable of activating the alkyne, making transition metals like gold(I) an excellent choice for their mild conditions and functional group tolerance.[2][3][4]
-
The Desired Stereochemical Outcome: You must decide whether you are targeting the thermodynamically most stable spiroketal or a less stable, kinetically-favored isomer.
-
Thermodynamic Control is achieved under reversible conditions (e.g., strong acid catalysis, longer reaction times), which allows the system to equilibrate to the most stable product.[5] This stability is often dictated by stereoelectronic factors, primarily the anomeric effect, which favors an axial orientation for electronegative substituents at the spirocenter.[1][5]
-
Kinetic Control is used to form products that are formed fastest, which may not be the most stable. This requires irreversible conditions, such as lower temperatures and shorter reaction times.[5] Specific Lewis acids can facilitate kinetic spiroketalization by creating a chelation-controlled mechanism.[6]
-
-
Functional Group Compatibility: Consider the other functional groups present in your molecule. If your substrate is sensitive to strong acids, a transition-metal catalyst that operates under neutral or milder conditions, such as a gold or iridium complex, would be a more suitable choice.[1][4] The use of protecting groups can also be a crucial strategy to prevent unwanted side reactions with other functional groups.[7][8][9]
Q2: What are the main classes of catalysts used for spiroketalization and when should I use them?
There are three primary categories of catalysts, each with its own strengths and ideal applications.
-
Brønsted Acids: These are the classic catalysts for spiroketalization, including reagents like p-toluenesulfonic acid (PTSA), camphorsulfonic acid (CSA), and various phosphoric acids.[1] They are typically used to promote the cyclization of dihydroxyketones under thermodynamic control, driving the reaction toward the most stable spiroketal isomer.[1] Chiral phosphoric acids have also been developed to achieve enantioselective spiroketalizations.[10][11]
-
Lewis Acids: Reagents such as titanium(IV) isopropoxide (Ti(Oi-Pr)4) or scandium(III) triflate (Sc(OTf)3) can mediate spiroketalization, often under kinetic control.[1][6] They can be particularly useful for controlling stereochemistry through chelation with hydroxyl groups in the substrate, enabling the formation of specific, sometimes less thermodynamically stable, isomers.[6]
-
Transition Metals: Gold and Iridium catalysts have become powerful tools for spiroketalization, especially for substrates like alkynyl diols.[1][3] Gold(I) catalysts, for example, are oxophilic and activate the alkyne for intramolecular attack by hydroxyl groups under very mild conditions, avoiding the need for harsh acids.[2][12][13] Chiral iridium complexes have been successfully employed for highly enantio- and diastereoselective spiroketalization reactions.[14][15][16]
The following table provides a comparative overview of these catalyst classes:
| Catalyst Class | Typical Precursors | Control | Key Advantages | Potential Drawbacks |
| Brønsted Acids | Dihydroxyketones | Thermodynamic | Cost-effective, simple to use, predictable outcome for stable isomers. | Harsh conditions, potential for side reactions, limited functional group tolerance. |
| Lewis Acids | Dihydroxyketones, Glycal Epoxides | Kinetic | Can provide access to less stable isomers, high stereocontrol via chelation. | Stoichiometric amounts may be needed, sensitive to water. |
| Transition Metals (Au, Ir) | Alkynyl diols, Allylic carbonates | Kinetic/Stereo-selective | Very mild conditions, high functional group tolerance, excellent for complex molecules, enables enantioselective variants.[1][4] | Higher cost, potential for catalyst deactivation.[17] |
Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This section provides a structured approach to troubleshooting common issues.
Problem: My reaction is resulting in a low yield.
Low yields can be frustrating, but a systematic approach can often identify the root cause.
Start by confirming the basics before exploring more complex issues.
-
Purity of Starting Materials: Are your starting materials and solvents pure and, crucially, anhydrous? Water can deactivate many catalysts, particularly Lewis acids, and can interfere with Brønsted acid catalysis.[17] Ensure your reagents are of high purity to avoid introducing catalyst poisons.[18]
-
Reaction Monitoring: Are you certain the reaction has gone to completion? Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to monitor the consumption of your starting material. An incomplete reaction is a common reason for low yields.[18] If the reaction has stalled, consider increasing the catalyst loading, temperature, or reaction time.
-
Mass Balance: After your workup and purification, what is the total mass of all recovered materials? If the mass balance is low (i.e., you've lost a significant amount of material), it could point to product volatility, decomposition on silica gel during chromatography, or physical loss during transfers.[18]
dot graph TD; A[Start: Low Yield Observed] --> B{Is Starting Material Fully Consumed?}; B -- No --> C[Reaction Stalled]; C --> D[Increase Catalyst Loading, Temperature, or Time]; B -- Yes --> E{What is the Mass Balance?}; E -- Low --> F[Investigate Product Volatility or Decomposition During Purification]; E -- High --> G[Side Product Formation or Catalyst Deactivation]; G --> H[Analyze Crude Mixture by NMR/LCMS to Identify Byproducts]; G --> I[Test for Catalyst Deactivation];
end
Caption: A workflow for troubleshooting low spiroketalization yields.
This strongly suggests the prevalence of side reactions or catalyst deactivation.
-
Side Reactions: Unintended chemical processes can compete with your desired spiroketalization.[19] Depending on your substrate and conditions, these could include elimination, polymerization, or rearrangement. To mitigate this, consider running the reaction at a lower temperature, using a milder or more selective catalyst (e.g., switching from a strong Brønsted acid to a gold catalyst), or introducing protecting groups to block reactive sites.[7][20] For example, an acetonide can be used as a protecting group to control regioselectivity in gold-catalyzed reactions.[12]
-
Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction.[17][21] Deactivation can occur through several mechanisms:
-
Poisoning: Impurities in the feedstock (like sulfur or nitrogen compounds) can bind strongly to the catalyst's active sites.[21][22]
-
Fouling/Coking: Carbonaceous materials can deposit on the catalyst surface, blocking active sites.[17][22]
-
Sintering: At high temperatures, catalyst particles can agglomerate, reducing the active surface area.[21]
If you suspect deactivation, try using freshly prepared/purchased catalyst, further purifying your starting materials and solvent, or adding molecular sieves to scavenge water.
-
Problem: My reaction is producing the wrong stereoisomer or a mixture of diastereomers.
Achieving high stereoselectivity is often the primary goal of a spiroketalization reaction.
Poor diastereoselectivity typically arises from a lack of sufficient energetic differentiation between the transition states leading to the different isomers.
-
Ensure Full Thermodynamic or Kinetic Control: A mixture of products can result if the reaction conditions are in a "grey area" between kinetic and thermodynamic control.
-
To favor the thermodynamic product , ensure complete equilibration. This may require a stronger Brønsted acid, a higher temperature, or a longer reaction time to allow the initially formed kinetic product to convert to the more stable isomer.[1][5]
-
To favor the kinetic product , conditions must be irreversible. Use low temperatures and consider a Lewis acid that can form a rigid, chelated transition state, which can strongly direct the cyclization pathway.[6]
-
-
Solvent Effects: The solvent is not merely a medium but an active participant in the reaction that can influence transition state energies.[23] Screening a range of solvents with different polarities and coordinating abilities (e.g., dichloromethane, toluene, acetonitrile, THF) can sometimes dramatically improve diastereoselectivity.[24]
-
Catalyst Choice: If substrate control is insufficient, an externally-directing chiral catalyst is the solution. Chiral phosphoric acids, for instance, can create a chiral environment around the developing oxocarbenium ion, directing the nucleophilic attack of the hydroxyl group to one face.[10][11] Similarly, chiral iridium or other transition metal complexes can provide excellent levels of asymmetric induction.[14][16][25]
dot graph LR; subgraph "Reaction Control" direction LR A[Start] --> B{Desired Product}; B --> C[Thermodynamic (Most Stable)]; B --> D[Kinetic (Fastest Formed)]; C --> E[Use Brønsted AcidsLonger Reaction TimeHigher Temperature]; D --> F[Use Lewis Acids (e.g., Ti(Oi-Pr)₄)Low TemperatureShort Reaction Time]; end
end
Caption: Decision diagram for kinetic vs. thermodynamic control.
Experimental Protocols
The following are representative protocols. They should be adapted based on your specific substrate and optimized accordingly.[26]
Protocol 1: General Procedure for Brønsted Acid-Catalyzed Spiroketalization (Thermodynamic Control)
This protocol is suitable for the cyclization of a dihydroxyketone precursor to its thermodynamically most stable spiroketal.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the dihydroxyketone (1.0 equiv).
-
Solvent Addition: Dissolve the substrate in an appropriate anhydrous solvent (e.g., dichloromethane or toluene) to a concentration of 0.05–0.1 M.
-
Catalyst Addition: Add the Brønsted acid catalyst (e.g., PTSA, 0.1 equiv) to the solution.
-
Reaction: Stir the reaction at room temperature or gentle heat (e.g., 40 °C) and monitor its progress by TLC or LCMS. The reaction may take several hours to reach equilibrium.
-
Workup: Once the starting material is consumed and the product ratio is stable, quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Gold(I)-Catalyzed Spiroketalization of an Alkynyl Diol
This protocol demonstrates the mild conditions typical for gold-catalyzed cyclizations.
-
Preparation: To a clean, dry vial, add the alkynyl diol (1.0 equiv).
-
Solvent Addition: Dissolve the substrate in an anhydrous, non-coordinating solvent (e.g., dichloromethane) to a concentration of 0.05 M.
-
Catalyst Addition: In a separate vial, prepare a stock solution of the gold(I) catalyst (e.g., AuCl or a (Ph₃P)AuCl/AgOTf combination, 1-5 mol%). Add the catalyst to the substrate solution.
-
Reaction: Stir the reaction at room temperature. These reactions are often rapid, so monitor closely by TLC or LCMS from the outset.
-
Workup: Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purification: Purify the product by flash column chromatography. A short plug of silica may be sufficient if the reaction is very clean.
References
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Brimble, M. A., et al. (2009). Chemistry of spiroketals. Chemical Reviews. [Link]
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Wurst, J. M., et al. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Spiroketal from 2-Alkynyl Phenol 19. ResearchGate. [Link]
-
Hamilton, J. Y., et al. (2017). Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. Journal of the American Chemical Society. [Link]
-
Carreira, E. M., et al. (2016). Iridium-Catalyzed Diastereo-, Enantio-, and Regioselective Allylic Alkylation with Prochiral Enolates. ACS Catalysis. [Link]
-
Hu, P., et al. (2023). Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals. Organic Letters. [Link]
-
Hu, P., et al. (2023). Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals. Organic Letters. [Link]
-
ResearchGate. (2017). Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. Request PDF. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Download Scientific Diagram. [Link]
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Wikipedia. (n.d.). Protecting group. [Link]
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Paioti, P. H. S., et al. (2014). Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Organic Letters. [Link]
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Vadola, P. (n.d.). New Methods for the Synthesis of Spirocycles via Lewis Acid Catalyzed Dearomative Arene Alkyne Coupling. American Chemical Society. [Link]
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ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]
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ResearchGate. (n.d.). Catalyst Deactivation. Request PDF. [Link]
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Research Trove. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube. [Link]
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Kocienski, P. J. (n.d.). Protecting groups. [Link]
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Royal Society of Chemistry. (n.d.). Gold catalysis: synthesis of spiro, bridged, and fused ketal natural products. Organic & Biomolecular Chemistry. [Link]
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ResearchGate. (2020). Mechanistic Study on Gold(I)-Catalyzed Unsaturated Spiroketalization Reaction. [Link]
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ResearchGate. (2025). Recent Developments in Transition Metal-Catalyzed Spiroketalisation. Request PDF. [Link]
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U.S. Department of Energy. (n.d.). Site-specific deactivation pathways of mixed oxide catalyst in presence of oxygenates. [Link]
-
Nagorny, P., et al. (2015). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society. [Link]
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ResearchGate. (2025). Asymmetric spiroacetalization catalysed by confined Brønsted acids. [Link]
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Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews. [Link]
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Ni, C., et al. (2017). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1'-isochromene] Derivatives. PubMed. [Link]
-
ResearchGate. (n.d.). Gold Catalysis: Synthesis of Spiro, Bridged, and Fused Ketal Natural Products. Request PDF. [Link]
-
Ni, C., et al. (2017). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. Organic Letters. [Link]
-
MTR. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
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University of Regensburg. (n.d.). 10_Protecting groups. [Link]
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Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
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PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. [Link]
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List, B., et al. (2012). Asymmetric spiroacetalization catalysed by confined Brønsted acids. PubMed. [Link]
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Pérez-Lorenzo, M., et al. (2017). The key role of Au-substrate interactions in catalytic gold subnanoclusters. PMC - NIH. [Link]
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Pescitelli, G., & Bruhn, T. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. [Link]
-
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ChemRxiv. (n.d.). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. [Link]
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Lateral. (2025). Side reactions: Significance and symbolism. [Link]
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Managing the removal of water in 2,4,8,10-Tetraoxaspiro[5.5]undecane synthesis
Welcome to the technical support center for the synthesis of 2,4,8,10-Tetraoxaspiro[5.5]undecane, also known as pentaerythritol diformal. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of this synthesis, with a particular focus on the effective management and removal of water. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and high-yield synthesis of this versatile spiroacetal.
The Critical Role of Water Removal
The synthesis of this compound is an acid-catalyzed reaction between pentaerythritol and a formaldehyde source, most commonly paraformaldehyde. This reaction is a classic example of acetal formation, which is fundamentally a reversible process.[1] The equilibrium of the reaction is dictated by Le Chatelier's principle. The formation of the desired spiroacetal also produces water as a byproduct. To drive the reaction to completion and achieve a high yield, this water must be continuously and efficiently removed from the reaction mixture.[2] Failure to do so will result in a low yield of the desired product and a reaction mixture containing starting materials and intermediates.
The following diagram illustrates the reversible nature of the acetal formation reaction, highlighting the central role of water removal in shifting the equilibrium towards the product.
Caption: Equilibrium of this compound synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the synthesis of this compound.
Q1: My reaction is not going to completion, and I'm getting a low yield. What are the likely causes?
A1: A low yield is most often due to inefficient water removal. Since the reaction is reversible, any water present will shift the equilibrium back towards the starting materials. Another potential cause is an insufficient amount of acid catalyst or a deactivated catalyst. Ensure your catalyst is fresh and used in the appropriate amount. Also, verify the purity of your starting materials, as impurities can interfere with the reaction.
Q2: What is the best method for water removal in this synthesis?
A2: The optimal method depends on the scale of your reaction and the available equipment.
-
For large-scale synthesis, azeotropic distillation using a Dean-Stark apparatus is highly effective.[3][4] This method physically separates the water from the reaction mixture.
-
For small-scale reactions, using molecular sieves as an in-situ drying agent can be more practical and efficient than a Dean-Stark apparatus.[5][6][7]
-
A solvent-free approach involves heating the reaction mixture to a temperature where the water of reaction boils off.[8][9] This method is rapid and avoids the use of solvents but requires careful temperature control to prevent side reactions.
Q3: Can I use other drying agents besides molecular sieves?
A3: While other drying agents like anhydrous sodium sulfate or magnesium sulfate are common in organic synthesis, they are generally less effective for in-situ water removal during a reaction compared to 4Å molecular sieves.[10][11] Molecular sieves are particularly effective at high temperatures and can be activated to a high degree of dryness.
Q4: I'm using a Dean-Stark apparatus, but the water level is not increasing. What's wrong?
A4: This issue can arise from several factors:
-
Insufficient heating: The reaction mixture may not be reaching a high enough temperature to form the azeotrope with the solvent and distill over.
-
Leaky apparatus: Check all joints and connections for leaks.
-
Incorrect solvent: Ensure you are using a solvent that forms a lower-boiling azeotrope with water, such as toluene or benzene.
-
Reaction not proceeding: If the reaction has not started, no water will be produced. Verify that the catalyst has been added and is active.
Q5: The solvent-free method resulted in a dark, tarry product. What happened?
A5: The formation of a dark, tarry product in the solvent-free method is likely due to overheating.[8] High temperatures can lead to the decomposition of paraformaldehyde and other side reactions. It is crucial to carefully control the reaction temperature, keeping it within the recommended range of 110-150°C.
Troubleshooting Guide
This section provides a structured approach to resolving common problems during the synthesis.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inefficient water removal. | - If using a Dean-Stark, ensure azeotropic distillation is occurring. - If using molecular sieves, ensure they are properly activated and in sufficient quantity. - For the solvent-free method, ensure the temperature is high enough to drive off water.[8] |
| Inactive or insufficient acid catalyst. | - Use a fresh batch of catalyst (e.g., p-toluenesulfonic acid or sulfuric acid). - Ensure the catalytic amount is appropriate for the scale of the reaction. | |
| Impure starting materials. | - Check the purity of pentaerythritol and paraformaldehyde. | |
| Reaction Stalls | Equilibrium has been reached due to the presence of water. | - Re-evaluate and intensify the water removal method. - Add freshly activated molecular sieves if applicable. |
| Catalyst has been neutralized or deactivated. | - Add a small additional amount of fresh acid catalyst. | |
| Formation of Byproducts | Incorrect reaction temperature. | - Optimize the reaction temperature. Overheating can cause decomposition. |
| Incorrect stoichiometry. | - Ensure the correct molar ratio of pentaerythritol to formaldehyde is used. A slight excess of paraformaldehyde is often recommended.[8] | |
| Product is an Oily Mixture Instead of Crystalline Solid | Incomplete reaction, presence of monoformal intermediate. | - Extend the reaction time and ensure efficient water removal to drive the reaction to the diformal product.[8] |
| Presence of impurities. | - Purify the crude product by recrystallization or distillation. |
Experimental Protocols
Below are detailed, step-by-step methodologies for the key water removal techniques in the synthesis of this compound.
Protocol 1: Water Removal using a Dean-Stark Apparatus
This method is ideal for larger-scale reactions where a solvent is used.
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: To the flask, add pentaerythritol, a slight molar excess of paraformaldehyde, a catalytic amount of p-toluenesulfonic acid, and a suitable solvent (e.g., toluene).
-
Heating: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.
-
Water Collection: The condensed azeotrope will collect in the Dean-Stark trap. As water is denser than toluene, it will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.[3]
-
Monitoring: Continue the reaction until no more water collects in the trap.
-
Workup: Allow the reaction to cool, then proceed with standard workup and purification procedures.
Caption: Experimental setup using a Dean-Stark apparatus.
Protocol 2: In-Situ Water Removal with Molecular Sieves
This method is well-suited for small to medium-scale reactions.[5][6]
-
Sieve Activation: Activate 4Å molecular sieves by heating them in a vacuum oven overnight.
-
Reagents: In a round-bottom flask, combine pentaerythritol, paraformaldehyde, a catalytic amount of acid, and a solvent (e.g., dichloromethane or toluene).
-
Sieve Addition: Add the activated molecular sieves to the reaction mixture.
-
Reaction: Stir the mixture at the appropriate temperature (this can range from room temperature to reflux, depending on the solvent and catalyst).
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Workup: Upon completion, filter off the molecular sieves and proceed with the workup and purification of the filtrate.
Protocol 3: Solvent-Free Synthesis with Water Ebullition
This is a rapid and efficient method that avoids the use of solvents.[8][9][12]
-
Reagents: In a flask equipped with a stirrer and a condenser, mix powdered pentaerythritol, a slight excess of paraformaldehyde, and a catalytic amount of sulfuric acid.
-
Heating: Rapidly heat the stirred mixture to 110-130°C. The mixture will become a paste and then a clear liquid.
-
Water Removal: Between 105°C and 115°C, the water of reaction will boil off. Continue heating until the ebullition ceases.[8]
-
Reaction Time: The total heating time is typically short, around 10-20 minutes.[12]
-
Workup: Cool the mixture to room temperature. The product will solidify into a crystalline mass, which can then be purified.
References
- Reactions of Aldehydes and Ketones 2. (n.d.).
- Wright, A. C., et al. (2019).
- Poshkus, A. C. (1985). U.S. Patent No. 4,528,386. Washington, DC: U.S.
- 19.
- Small-Scale Procedure for Acid-Catalyzed Ketal Formation | Request PDF. (2019).
- Poshkus, A. C. (1979). An improved synthesis of 2,4,8,10-tetroxaspiro /5.5/ undecane /pentaerythritol diformal/. NASA Technical Reports Server.
- Acetals and Hemiacetals with Practice Problems. (n.d.). Chemistry Steps.
- Small-Scale Procedure for Acid-Catalyzed Ketal Formation. (2019).
- Synthesis of 2, 4, 8, 10-tetroxaspiro (5.5) undecane. (1980). NASA Technical Reports Server.
- Formation of acetals (video). (n.d.). Khan Academy.
- 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. (n.d.). Wikipedia.
- Dean-Stark apparatus – Knowledge and References. (n.d.). Taylor & Francis.
- 14.
- Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.
- A novel synthetic route to synthesize 2,4,8,10-tetraoxaspiro[5.5]-undecane from formaldehyde under hydrothermal conditions | Request PDF. (2010).
- pentaerythritol. (n.d.). Organic Syntheses Procedure.
- Troubleshooting acetal deprotection in the presence of sensitive functional groups. (n.d.). Benchchem.
- Tips & Tricks: Drying Methods. (n.d.). University of Rochester, Department of Chemistry.
- Poly(N, N-dimethylacrylamide-co-3, 9-divinyl-2, 4, 8, 10-tetraoxaspiro (5.5) undecane) synthesis as matrix ensuring intramolecular strategies for further coupling applications. (2014).
- Synthesis of this compound-3,9-diylbis(methylene) Bis[3- or 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates] | Request PDF. (2025).
- Synthesis of Pentaerythritol from Formaldehyde and Acetaldehyde. (2023). Zibo Anquan Chemical Co., Ltd.
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.).
- Drying Organic Solutions. (n.d.).
- Synthesis and structure of new 3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxaspiro[5.
- 3.2: Drying Agents. (2024). Chemistry LibreTexts.
- Drying Agents. (n.d.). Sigma-Aldrich.
- 2,4,8,10-TETRAOXASPIRO(5.5)UNDECANE AldrichCPR. (n.d.). Sigma-Aldrich.
- This compound-3,9-dipropanenitrile. (n.d.). PubChem.
- Studies on Intermediates Involved in the Syntheses of Pentaerythritol and Related Alcohols. V.* On the Kinetic. (n.d.). SciSpace.
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Preventing the formation of polymeric byproducts in spiroketal reactions
Welcome to the Technical Support Center for Spiroketalization Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of spiroketal synthesis and effectively troubleshoot common challenges, particularly the formation of undesired polymeric byproducts. Our approach is rooted in mechanistic principles to provide you with a deep understanding of the "why" behind the experimental "how."
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of an acid-catalyzed spiroketalization?
A1: Spiroketalization is fundamentally a sequential intramolecular cyclization of a dihydroxy ketone or a related precursor. The reaction is typically acid-catalyzed and proceeds through the following key steps[1][2]:
-
Protonation: An acid catalyst (Brønsted or Lewis) protonates the ketone's carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.
-
First Hemiketal Formation: One of the hydroxyl groups in the precursor molecule acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This forms a cyclic hemiketal intermediate.
-
Oxocarbenium Ion Formation: The newly formed hydroxyl group in the hemiketal is protonated by the acid catalyst and subsequently eliminated as a water molecule. This generates a highly reactive, resonance-stabilized oxocarbenium ion.
-
Second Cyclization (Spiroketal Formation): The second hydroxyl group attacks the electrophilic carbon of the oxocarbenium ion, completing the second ring and forming the spiroketal structure.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the oxonium ion, yielding the neutral spiroketal product.
This entire process is a series of equilibria. The position of these equilibria, and thus the yield of the desired spiroketal, is highly sensitive to the reaction conditions.
Q2: Why do polymeric byproducts form during my spiroketalization reaction?
A2: Polymeric byproduct formation is a common side reaction that competes with the desired intramolecular spiroketalization. This occurs when the dihydroxy ketone precursor undergoes intermolecular reactions instead of the desired intramolecular cyclization.
Essentially, a hydroxyl group from one molecule can react with the activated carbonyl of another molecule. This process can continue, leading to the formation of long-chain polyacetal ethers[3]. This competing pathway is favored under conditions that promote intermolecular interactions, such as high substrate concentrations.
The formation of these byproducts is governed by the principles of thermodynamic versus kinetic control[4][5][6]. In some cases, the linear polymer may be the thermodynamically more stable product, while the desired spiroketal is the kinetically favored product (or vice-versa).
Q3: What is the difference between thermodynamic and kinetic control in spiroketal synthesis?
A3: This is a critical concept for controlling the outcome of your reaction[6][7][8].
-
Kinetic Control: At lower temperatures and with short reaction times, the product that forms the fastest will predominate. This is the kinetic product, which is formed via the reaction pathway with the lowest activation energy[5].
-
Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction becomes reversible. This allows the initial products to equilibrate to the most stable product possible, the thermodynamic product, regardless of how fast it is formed[4][5].
Many successful spiroketal syntheses rely on thermodynamically controlled reactions where the desired spiroketal is the most stable isomer[9]. However, if a less stable spiroketal is desired, or if polymerization is the thermodynamically favored outcome, then kinetic control is necessary[9][10].
Troubleshooting Guide: Preventing Polymeric Byproducts
This section addresses specific experimental issues with actionable solutions grounded in mechanistic reasoning.
Issue 1: My reaction yields a significant amount of an insoluble, high molecular weight solid.
Question: I am attempting a spiroketalization of my dihydroxy ketone precursor under acidic conditions (p-TsOH in toluene at reflux), but I am observing the formation of a large amount of a white, insoluble precipitate, and my desired spiroketal yield is very low. What is happening and how can I fix it?
Answer: The formation of an insoluble solid is a classic indicator of polymerization. Your current reaction conditions likely favor intermolecular reactions over the desired intramolecular cyclization. Here’s a breakdown of the likely causes and a step-by-step protocol to resolve the issue.
Causality Analysis:
-
Concentration: High concentrations of your starting material increase the probability of molecules reacting with each other rather than with themselves.
-
Water Content: Water is a byproduct of the spiroketalization reaction. Its presence can shift the equilibrium back towards the starting materials or intermediates, which are then available to polymerize[11][12]. Under acidic conditions, water can also hydrolyze the product, further complicating the reaction mixture.
-
Thermodynamic Pitfall: The polymeric acetal may be the thermodynamically most stable product under your refluxing toluene conditions, especially if the intramolecular cyclization is strained.
Troubleshooting Workflow:
The logical flow for troubleshooting this issue involves first controlling for concentration and water, and then exploring kinetic conditions if thermodynamic control remains problematic.
Caption: Troubleshooting workflow for polymer formation.
Experimental Protocol: Shifting to Favorable Intramolecular Conditions
Objective: To favor the intramolecular cyclization by reducing substrate concentration and actively removing the water byproduct.
Materials:
-
Dihydroxy ketone precursor
-
Anhydrous Toluene (or another suitable solvent that forms an azeotrope with water)
-
Acid catalyst (e.g., p-TsOH, CSA, PPTS)
-
Reflux condenser and appropriate glassware, dried in an oven.
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser[16]. Ensure all glassware is thoroughly dried to remove any adsorbed water. The system should be under an inert atmosphere (e.g., Nitrogen or Argon).
-
Dilution: Dissolve your dihydroxy ketone precursor in a large volume of anhydrous toluene. A starting concentration of 0.01 M to 0.05 M is recommended to favor intramolecular cyclization.
-
Syringe Pump Addition (Optional but Recommended): For maximum control over dilution, add the solution of your precursor to the refluxing toluene containing the acid catalyst over several hours using a syringe pump. This technique maintains a pseudo-high dilution environment throughout the reaction.
-
Water Removal: Fill the Dean-Stark trap with toluene. Heat the reaction mixture to reflux. As the reaction proceeds, the water-toluene azeotrope will distill into the trap, where the denser water will separate and be collected, while the toluene returns to the flask[13][17]. This actively drives the equilibrium towards the spiroketal product according to Le Châtelier's principle.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete when no more water is collected in the Dean-Stark trap.
-
Work-up: Once the reaction is complete, cool the mixture, quench the acid catalyst with a mild base (e.g., triethylamine or saturated NaHCO₃ solution), and proceed with standard extraction and purification procedures.
Issue 2: My precursor has multiple hydroxyl groups, leading to a complex mixture.
Question: My starting material contains more than two hydroxyl groups. When I subject it to acidic conditions, I get a complex, inseparable mixture of products that appears to be oligomeric. How can I direct the cyclization to the correct hydroxyls?
Answer: This is a challenge of regioselectivity. When multiple hydroxyl groups can participate in cyclization, a statistical mixture of products, including intermolecular polymers, is highly likely. The solution lies in using protecting groups to "mask" the hydroxyls that you do not want to react.
Causality Analysis:
-
Lack of Selectivity: The acid catalyst will protonate the carbonyl, making it reactive towards any available hydroxyl group. Without any directing effects, all hydroxyls will compete, leading to a product mixture.
-
Intermolecular Crosslinking: The presence of extra hydroxyl groups provides additional sites for intermolecular reactions, significantly increasing the likelihood of forming complex branched polymers.
Strategy: Protecting Group-Assisted Spiroketalization
The core principle is to differentiate the reactivity of the hydroxyl groups. You will protect the "spectator" hydroxyls, perform the spiroketalization, and then deprotect them.
Caption: Workflow for using protecting groups.
General Protocol Outline:
-
Choose a Protecting Group: Select a protecting group for the spectator hydroxyls that is stable to the acidic conditions of the spiroketalization but can be removed later under different, non-interfering conditions (i.e., an orthogonal protecting group)[18][19][20][21]. Common choices are silyl ethers (e.g., TBDMS, TIPS), which are stable to many acidic conditions but are easily removed with fluoride sources (e.g., TBAF).
-
Protection: Selectively protect the spectator hydroxyl groups using your chosen reagent. Purify the protected dihydroxy ketone precursor.
-
Spiroketalization: Subject the protected precursor to the optimized spiroketalization conditions (e.g., high dilution, Dean-Stark trap as described in Issue 1).
-
Deprotection: After purification of the protected spiroketal, remove the protecting groups using the appropriate cleavage conditions to reveal the final desired product.
Issue 3: Lowering the temperature and concentration helps, but the reaction is too slow and still produces byproducts.
Question: I've tried running my reaction at a lower temperature (e.g., room temperature) to favor kinetic control, and I'm using high dilution. The polymerization is reduced, but the reaction is impractically slow, and I still see some byproduct formation over time. What else can I try?
Answer: This situation suggests that the activation energy for the desired intramolecular cyclization is still prohibitively high at lower temperatures, or that even under kinetic control, the intermolecular pathway is competitive. The solution is to use reaction conditions that can stabilize the transition state of the desired pathway or provide an alternative, lower-energy mechanism.
Causality Analysis:
-
Unfavorable Conformation: The precursor may need to adopt a strained or high-energy conformation to cyclize, leading to a high activation barrier.
-
Insufficient Catalyst Activity: A weak acid may not be active enough at lower temperatures to promote the reaction at a reasonable rate.
-
Role of Solvent: The solvent can play a crucial role in stabilizing or destabilizing intermediates and transition states.
Advanced Strategies and Protocols:
1. Intramolecular Hydrogen Bonding: Some substrates can be designed to take advantage of intramolecular hydrogen bonding to pre-organize the molecule into a conformation that is favorable for cyclization[22][23][24][25]. This can lower the entropic barrier to the intramolecular reaction, making it faster and more competitive. While this is more of a substrate design strategy, it's a powerful concept to consider.
2. Lewis Acid Catalysis and Chelation Control: Instead of Brønsted acids, certain Lewis acids can catalyze the reaction and enforce a specific geometry through chelation. For example, titanium(IV) isopropoxide, Ti(Oi-Pr)₄, has been used to mediate kinetic spirocyclizations with high stereocontrol, proceeding through a chelation-controlled mechanism that can favor specific outcomes[26].
3. Solvent Effects: The choice of solvent can be pivotal. Non-polar aprotic solvents like toluene or dichloromethane are common. However, sometimes more polar or coordinating solvents can influence the reaction pathway. For instance, acetonitrile has been shown to favor the formation of non-anomeric spiroketals under certain conditions[10]. In some cases, reactions performed as an emulsion in water ("on-water" reactions) have shown dramatic rate accelerations, though this is less common for spiroketalizations, it highlights the powerful and sometimes non-intuitive role of the reaction medium[27][28][29].
Table 1: Summary of Troubleshooting Strategies
| Issue | Primary Cause(s) | Recommended Solution(s) | Key Parameters to Control |
| High Polymer Yield | High concentration, water presence, thermodynamic control | High dilution, Dean-Stark trap, syringe pump addition | Concentration, Water Removal, Temperature |
| Lack of Regioselectivity | Multiple reactive hydroxyl groups | Orthogonal protecting group strategy | Choice of Protecting Group, Reaction Conditions |
| Slow Reaction/Byproducts at Low Temp | High activation barrier, unfavorable conformation | Use of Lewis acids, chelation control, solvent optimization | Catalyst Type, Solvent Polarity |
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- Chemistry of spiroketals.
- Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society.
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- Asymmetric spiroacetalization catalysed by confined Brønsted acids. PubMed.
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- On-w
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- 25. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 26. Stereocontrolled synthesis of spiroketals via Ti(Oi-Pr)4-mediated kinetic spirocyclization of glycal epoxides with retention of configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. On-water reaction - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Recrystallization techniques for purifying 2,4,8,10-Tetraoxaspiro[5.5]undecane
Technical Support Center: Purifying 2,4,8,10-Tetraoxaspiro[5.5]undecane
Welcome to the dedicated technical support guide for the purification of this compound. This resource is designed for researchers, chemists, and drug development professionals who are working with this unique spirocyclic orthoester. The purity of this compound is often critical for subsequent applications, including its use as a monomer in the synthesis of advanced polyorthoesters.[1][2] Recrystallization is a powerful and accessible technique for achieving high purity.[3][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of its recrystallization.
Troubleshooting Guide: Recrystallization Issues & Solutions
This section addresses specific experimental challenges you may encounter. The key to successful recrystallization lies in understanding the solubility behavior of the compound and controlling the crystallization kinetics.[3]
Question 1: My compound formed an oil or a sticky liquid layer at the bottom of the flask instead of crystals. What went wrong and how do I fix it?
Answer: This phenomenon, known as "oiling out," is a common issue in recrystallization.
-
Causality: Oiling out occurs when the dissolved solid comes out of solution at a temperature above its melting point. The impurities present in the crude material can also depress the melting point, exacerbating this issue. This compound has a relatively low melting point, making this a particular concern. The solid is essentially melting before it has a chance to form a crystal lattice.[5]
-
Immediate Corrective Action:
-
Reheat the flask containing the oiled-out compound until the oil completely redissolves into the solvent.
-
Add a small, measured amount of additional hot solvent (typically 5-10% of the original volume). This increases the total solvent volume, meaning the solution will need to cool to a lower temperature before it becomes saturated, hopefully a temperature that is below the compound's melting point.[5]
-
Allow the solution to cool slowly once again. Vigorous scratching of the flask's inner surface with a glass rod at the air-liquid interface can help induce nucleation at a more favorable temperature.[5][6]
-
-
Long-Term Strategy:
-
Change Solvents: If the problem persists, your solvent's boiling point is likely too high. Consider switching to a solvent with a lower boiling point.
-
Use a Solvent System: Employ a two-solvent (binary) system. Dissolve the compound in a minimum amount of a hot "good" solvent (in which it is very soluble), then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes faintly cloudy (turbid). Reheat to get a clear solution, and then cool slowly.[7] For this compound, a methanol/water or ethanol/hexane system could be effective.
-
Question 2: As soon as I removed my flask from the heat, a large amount of fine powder crashed out of the solution. Is this acceptable?
Answer: While it indicates you have isolated your product, this is not an ideal outcome for purification.
-
Causality: This is known as "crashing out." It happens when the solution is too highly concentrated (supersaturated) and cools too rapidly.[5] The rapid formation of solid material does not allow for the selective exclusion of impurities from the growing crystal lattice, which defeats the primary purpose of recrystallization.[5] An ideal crystallization should see the first crystals appear after about 5 minutes of cooling, with continued growth over 15-20 minutes.[5]
-
Solution:
-
Place the flask back on the heat source and re-dissolve the precipitated solid completely.
-
Add a small amount of extra solvent (e.g., 1-2 mL for every 100 mg of solid) to slightly reduce the saturation level.[5]
-
Ensure a slow cooling rate. You can achieve this by placing the flask on an insulating surface (like a wooden block or folded paper towels) and covering the top with a watch glass to trap solvent vapor and heat.[5] Do not move directly to an ice bath.
-
Question 3: My solution has cooled completely, even in an ice bath, but no crystals have formed. What should I do?
Answer: This is a classic case of a supersaturated solution, where the solute remains dissolved even below its normal saturation temperature.[6]
-
Causality: Crystal formation requires nucleation, the initial formation of a small, stable crystalline aggregate. Sometimes, this process does not occur spontaneously.
-
Inducing Crystallization:
-
Scratching: Use a glass stirring rod to vigorously scratch the inner wall of the flask just below the surface of the solution. The microscopic rough edges created on the glass provide nucleation sites for crystals to begin forming.[6]
-
Seed Crystals: If you have a small amount of the crude or previously purified solid, add a tiny speck (a "seed crystal") to the solution.[5][6] This provides a perfect template for further crystal growth.
-
Evaporation: If the above methods fail, it's possible you used far too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then repeat the cooling process.
-
Question 4: My recovered crystals have a low yield. What are the common causes and how can I improve my recovery?
Answer: Low recovery is a frequent problem that can often be rectified with procedural adjustments.
-
Causality & Solutions:
-
Excess Solvent: Using too much solvent is the most common cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor even when cold.[3][6] Solution: Always use the minimum amount of boiling solvent required to just fully dissolve the crude solid.[6]
-
Premature Crystallization: If the product crystallizes in the filter paper or funnel during a hot filtration step (used to remove insoluble impurities), that portion of the product will be lost. Solution: Use a stemless funnel and pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent or by placing it over the boiling flask before filtering.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, will dissolve some of your product.[3] Solution: Wash the crystals with a minimal amount of ice-cold solvent, allowing the wash to drain completely between additions.[6]
-
Incomplete Crystallization: Not cooling the solution sufficiently will leave product in the solution. Solution: Once the flask has cooled to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal precipitation.[8]
-
Experimental Protocols & Data
Standard Recrystallization Protocol for this compound
-
Solvent Selection: Based on solubility data, methanol is a good starting choice for this compound.[9]
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of methanol (e.g., 5-7 mL) and a boiling chip. Heat the mixture gently on a hot plate until the solvent boils and the solid dissolves completely. If the solid does not dissolve, add more methanol dropwise until a clear solution is obtained at the boiling point.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, wait for boiling to cease, and add a small amount of activated charcoal (approx. 1-2% of the solute weight). Reheat the mixture to boiling for 2-3 minutes.[7]
-
(Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[3] Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals on the filter paper with a small portion of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for 10-15 minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator. Ensure the product is completely dry before measuring the final mass and melting point.[6]
Solvent Selection Table
The choice of solvent is the most critical variable in recrystallization.[3] An ideal solvent should dissolve the compound well when hot but poorly when cold.
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability Notes |
| Methanol | High | Low-Moderate | Good. Often used for polar organic molecules. A derivative is noted to be crystallized from methanol.[9] |
| Ethanol | High | Low-Moderate | Good. Similar to methanol. A source notes the compound is "very soluble".[10] |
| Water | Very High | High | Poor. The compound is likely too soluble in cold water for good recovery.[10] May be useful as an anti-solvent in a binary system (e.g., Methanol/Water). |
| Acetone | Very High | High | Poor. Likely too good a solvent unless used in a binary system with an anti-solvent like hexane.[10][11] |
| Hexane/Pentane | Low | Very Low | Poor as a single solvent. May be an excellent anti-solvent with a more polar solvent. A related vinyl derivative is recrystallized from pentane or n-hexane.[1] |
| Toluene | Moderate-High | Low | Possible. Good for compounds with moderate polarity. Can be a good choice if other solvents fail.[11] |
Visual Workflow: Troubleshooting Recrystallization
The following diagram outlines the decision-making process for troubleshooting common recrystallization problems.
Caption: Troubleshooting flowchart for recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of pure this compound? Pure this compound is a white crystalline solid. Its key identifiers are:
-
Molecular Weight: 160.17 g/mol [13]
-
Synonyms: Pentaerythritol diformal, 5,5'-Spirobi-m-dioxane[12][13]
Q2: How do I confirm the purity of my recrystallized product? The most common methods are:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when eluted with an appropriate solvent system.
-
Spectroscopy (NMR, IR): For definitive structural confirmation and purity assessment, comparison of the ¹H NMR, ¹³C NMR, or IR spectrum of your product against a reference spectrum is the gold standard.
Q3: Can I reuse the mother liquor to recover more product? Yes, it is possible. The mother liquor contains the soluble impurities but also a significant amount of your desired compound. You can concentrate the mother liquor by evaporating a portion of the solvent and cooling it again to obtain a second crop of crystals. However, be aware that this second crop will likely be less pure than the first.
References
-
Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
- US6734313B2 - Synthesis of spiro esters, spiro ortho carbonates, and intermediates. (n.d.).
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Recrystallization-1.pdf. (n.d.). [Link]
-
Recrystallization1. (n.d.). [Link]
-
recrystallization, filtration and melting point. (n.d.). [Link]
-
Solubilities of 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-dimethanol, α,α,α',α'-tetramethyl-3,9-dioxide in Selected Solvents. (2010). ResearchGate. [Link]
-
The Rh(ii)-catalyzed synthesis of spirocyclic orthoesters. (2019). ResearchGate. [Link]
-
Synthesis of 2, 4, 8, 10-tetroxaspiro (5.5) undecane. (1980). NASA Technical Reports Server (NTRS). [Link]
-
The synthesis of spiro orthoesters. (2019). ResearchGate. [Link]
-
Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. (2004). National Institutes of Health (NIH). [Link]
-
Solubility in water of 2,4,8,10-Tetraoxaspiro[6][6]-undecane. (2007). Eng-Tips. [Link]
-
Recrystallization. (n.d.). [Link]
-
3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. (n.d.). Wikipedia. [Link]
-
Synthesis of this compound-3,9-diylbis(methylene) Bis[3- or 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates]. (2010). ResearchGate. [Link]
-
Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. (2020). Royal Society of Chemistry. [Link]
-
This compound. (n.d.). NIST WebBook. [Link]
-
This compound. (n.d.). PubChem, National Institutes of Health (NIH). [Link]
- CN102093395A - Synthesis method of spiro orthoester monomer. (n.d.).
-
Purification by Recrystallization. (n.d.). CUNY. [Link]
-
A novel synthetic route to synthesize 2,4,8,10-tetraoxaspiro[5.5]-undecane from formaldehyde under hydrothermal conditions. (2010). ResearchGate. [Link]
Sources
- 1. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
- 2. CN102093395A - Synthesis method of spiro orthoester monomer - Google Patents [patents.google.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eng-tips.com [eng-tips.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. This compound [webbook.nist.gov]
- 13. This compound | C7H12O4 | CID 78951 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability of 2,4,8,10-Tetraoxaspiro[5.5]undecane under acidic and basic conditions
Welcome to the technical support center for 2,4,8,10-Tetraoxaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this spiroketal. Here, we address common questions and challenges regarding its stability under various conditions.
Introduction to this compound
This compound is a spiroketal, a class of organic compounds characterized by a central carbon atom common to two heterocyclic rings. Spiroketals are found in a variety of natural products and have gained significant interest in medicinal chemistry and drug development due to their rigid, three-dimensional structures. However, the inherent reactivity of the ketal functional group, particularly its sensitivity to acidic conditions, presents unique challenges in experimental design and formulation.
This guide will provide a foundational understanding of the stability of this compound, troubleshooting advice for common experimental issues, and protocols for assessing its stability.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under acidic and basic conditions?
As a general principle for ketals, this compound is expected to be stable under neutral and basic conditions. However, it is susceptible to hydrolysis under acidic conditions.[1][2] The rate of this acid-catalyzed hydrolysis is dependent on several factors, including pH, temperature, and the specific acid catalyst used.
Q2: What is the mechanism of degradation under acidic conditions?
The degradation of this compound in the presence of acid proceeds through a well-established mechanism for ketal hydrolysis. The process is initiated by the protonation of one of the oxygen atoms in the spiroketal rings. This protonation makes the oxygen a better leaving group, facilitating the opening of one of the rings to form a hemiacetal intermediate. Subsequent protonation and elimination steps lead to the complete breakdown of the spiroketal structure, ultimately yielding pentaerythritol and formaldehyde.
Caption: Acid-catalyzed hydrolysis of this compound.
Q3: At what pH range should I expect this compound to be stable?
Q4: Can I use this compound in formulations containing acidic excipients?
Caution should be exercised when formulating this compound with acidic excipients. The acidic nature of these excipients can catalyze the hydrolysis of the spiroketal, leading to the degradation of the active molecule. It is crucial to assess the compatibility of this compound with all formulation components. Pre-formulation studies, including compatibility testing, are highly recommended.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low experimental yield or loss of compound during workup. | Accidental exposure to acidic conditions. | 1. Ensure all glassware is free of acidic residues. 2. Use neutral or slightly basic aqueous solutions for extraction and washing steps. 3. If an acidic wash is necessary, perform it quickly and at a low temperature, followed immediately by neutralization. |
| Inconsistent results or poor reproducibility. | Variability in the pH of reagents or solvents. | 1. Measure and record the pH of all aqueous solutions used in the experiment. 2. Use buffered solutions to maintain a stable pH. 3. Ensure that solvents are free from acidic impurities. |
| Appearance of unexpected byproducts in analytical chromatograms (e.g., HPLC, GC). | Degradation of the spiroketal. | 1. Confirm the identity of the byproducts using mass spectrometry (MS). Degradation products will likely correspond to pentaerythritol, formaldehyde, or partially hydrolyzed intermediates. 2. Review the experimental protocol for any potential sources of acid. 3. Analyze a sample of the starting material to ensure its purity. |
| Compound is unstable during storage. | Improper storage conditions. | 1. Store this compound in a tightly sealed container in a cool, dry place. 2. Avoid storing it in solutions, especially if the pH is not controlled. If storage in solution is necessary, use a buffered solution at a pH known to be non-degrading. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the pH Stability of this compound
This protocol provides a framework for determining the stability of this compound across a range of pH values.
Materials:
-
This compound
-
A series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers)
-
Acetonitrile or other suitable organic solvent
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
pH meter
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable organic solvent (e.g., acetonitrile) to create a concentrated stock solution.
-
Prepare Test Solutions: In separate vials, add a small aliquot of the stock solution to each of the different pH buffers to achieve a final concentration suitable for analysis. Ensure the amount of organic solvent is minimal to avoid altering the buffer's pH.
-
Incubation: Incubate the vials at a controlled temperature (e.g., 25 °C or 37 °C).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching (if necessary): If significant degradation is expected, quench the reaction by neutralizing the acidic samples with a base or diluting them in the mobile phase.
-
HPLC Analysis: Analyze the samples by HPLC to determine the remaining concentration of this compound.
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH. From this data, you can determine the degradation rate constant and the half-life at each pH.
Caption: Workflow for assessing the pH stability of a compound.
Protocol 2: Monitoring Stability Using Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for monitoring the stability of this compound and identifying its degradation products.
Procedure:
-
Sample Preparation: Prepare samples as described in the pH stability protocol.
-
Derivatization (Optional): The degradation product, pentaerythritol, is not volatile and may require derivatization (e.g., silylation) to be analyzed by GC.
-
GC-MS Analysis: Inject the samples into the GC-MS system.
-
GC Method: Use a suitable capillary column and temperature program to separate the components of the mixture.
-
MS Method: Operate the mass spectrometer in full scan mode to identify the parent compound and any degradation products. The mass spectrum of this compound can be used for its identification.[3]
-
-
Quantification: For quantitative analysis, use a suitable internal standard and operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
Concluding Remarks
The stability of this compound is a critical consideration in its application, particularly in the acidic environments often encountered in drug development and other chemical processes. While this spiroketal offers structural advantages, its susceptibility to acid-catalyzed hydrolysis necessitates careful control of experimental conditions. By understanding the mechanisms of its degradation and implementing the troubleshooting and analytical strategies outlined in this guide, researchers can mitigate stability issues and ensure the integrity of their experimental outcomes.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 78951, this compound. [Link].
-
Wikipedia. Spiroketals. [Link].
-
Request PDF. Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. [Link].
Sources
Technical Support Center: Characterization of Complex Spiroketal Structures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with complex spiroketal structures. This guide is designed to provide expert-driven, practical solutions to the common and complex challenges encountered during the synthesis, purification, and structural elucidation of these unique chemical motifs. Spiroketals are rigid three-dimensional scaffolds found in a wide array of biologically active natural products, making their precise characterization critical for advancing research and development.[1][2] This resource moves beyond simple protocols to explain the underlying principles governing spiroketal behavior, empowering you to troubleshoot effectively and interpret your data with confidence.
Section 1: Foundational Concepts - The Spiroketal Conundrum (FAQs)
This section addresses the fundamental principles that make spiroketal characterization a unique challenge. Understanding these concepts is the first step to overcoming experimental hurdles.
Q1: Why am I seeing a mixture of products? I expected a single spiroketal.
A1: The formation of a spiroketal from a dihydroxyketone precursor is often a reversible, acid-catalyzed process that can lead to a mixture of stereoisomers.[3][4] The final product distribution is governed by a delicate balance between thermodynamic and kinetic control.[5][6][7]
-
Thermodynamic Control: Under equilibrating conditions (e.g., prolonged exposure to acid), the most stable spiroketal isomer will be the major product.[6] This stability is heavily influenced by stereoelectronic factors, most notably the anomeric effect .[1][8]
-
Kinetic Control: Under conditions where the reaction is irreversible, the major product is the one that is formed fastest (i.e., via the lowest energy transition state).[9][10] This can sometimes lead to the formation of a less stable, or "non-anomeric," spiroketal.[3][4]
Q2: What is the anomeric effect and why is it so important for spiroketals?
A2: The anomeric effect is a stereoelectronic preference for an electronegative substituent at the anomeric carbon (the central spirocyclic carbon) to occupy an axial position.[1] This arrangement allows for a stabilizing hyperconjugative interaction between a lone pair of electrons on a ring oxygen and the antibonding orbital (σ*) of the adjacent C-O bond.[1][8] In spiroketals, isomers that allow for two such interactions (a "double anomeric effect") are often significantly more stable.[3][8][11] The isomer favored by the anomeric effect is typically the thermodynamic product.
Caption: Thermodynamic vs. Kinetic control in spiroketalization.
Section 2: Analytical Troubleshooting - Deciphering the Data
This section provides troubleshooting guidance for the primary analytical techniques used in spiroketal characterization.
NMR Spectroscopy
NMR is the most powerful tool for elucidating the solution-state structure of spiroketals.[12] However, the dynamic nature of these molecules can lead to complex and confusing spectra.
Q: My ¹H NMR spectrum has more signals than I expect for a single compound. What's happening?
A: This is a classic sign of isomerism. You are likely observing a mixture of spiroketal diastereomers in equilibrium. Because these isomers are not enantiomers, their corresponding protons are in different chemical environments and will have distinct chemical shifts and coupling constants.[13][14]
Q: My NMR signals are broad and poorly resolved. How can I fix this?
A: Broad peaks often indicate that your spiroketal isomers are interconverting on the NMR timescale at the temperature of your experiment.
-
Solution 1: Low-Temperature (VT-NMR): Cooling the sample can slow down the rate of isomerization. If the exchange is slowed sufficiently, you may see the broad peaks resolve into sharp, distinct signals for each isomer.
-
Solution 2: High-Temperature: Conversely, heating the sample can accelerate the exchange, causing the multiple signals for the interconverting isomers to coalesce into a single, sharp, averaged signal.
-
Solution 3: Check Sample Purity & Shimming: Broad peaks can also be caused by paramagnetic impurities, poor sample solubility, or an improperly shimmed spectrometer.[15][16][17] Always ensure your sample is pure and the instrument is well-shimmed before assuming dynamic effects.
Q: How can I use NMR to determine the relative stereochemistry of my spiroketal?
A: This requires a combination of 1D and 2D NMR experiments.
-
¹H-¹H COSY: Establishes proton-proton coupling networks within each ring of the spiroketal.
-
¹H-¹³C HSQC/HMBC: Correlates protons to their directly attached carbons (HSQC) and to carbons 2-3 bonds away (HMBC). This is crucial for assigning the carbon skeleton.
-
NOESY/ROESY: These experiments detect through-space interactions (Nuclear Overhauser Effect).[13] A cross-peak between two protons indicates they are close in space (typically < 5 Å). This is the key experiment for determining relative stereochemistry. For example, observing a NOE between a proton on one ring and a proton on the other can define the stereochemical relationship at the spirocyclic center.
Caption: Decision tree for troubleshooting ambiguous NMR spectra.
Mass Spectrometry
Mass spectrometry (MS) provides crucial information about molecular weight and elemental composition. With careful analysis, it can also offer clues about the spiroketal structure.
Q: My spiroketal seems to be fragmenting in the ion source, and I don't see a clear molecular ion. What can I do?
A: Spiroketals can be labile under certain ionization conditions.
-
Solution 1: Use a Softer Ionization Technique: If you are using Electron Ionization (EI), which is a high-energy technique, switch to a softer method like Electrospray Ionization (ESI) or Chemical Ionization (CI). These are less likely to cause in-source fragmentation.[18]
-
Solution 2: Optimize In-Source Parameters: For ESI, try reducing the source temperature or cone voltage to minimize fragmentation before mass analysis.
Q: Can I get stereochemical information from MS?
A: Generally, mass spectrometry does not directly provide stereochemical information, as diastereomers have the same mass. However, tandem MS (MS/MS) can sometimes help. Different diastereomers may exhibit unique fragmentation patterns upon collision-induced dissociation (CID) due to their different stabilities and bond arrangements.[18][19] Comparing the fragmentation patterns of your isomers to known standards or computationally predicted patterns can provide circumstantial evidence for a particular structure.[19][20][21]
X-Ray Crystallography
An X-ray crystal structure provides unambiguous, definitive proof of the three-dimensional structure and absolute stereochemistry of your spiroketal.[22][23][24][25][26]
Q: I'm having trouble growing crystals of my spiroketal. What are my options?
A: Crystallization is often the most challenging step in structure elucidation.[25][26] Spiroketals, especially if they are conformationally flexible or exist as an equilibrium of isomers in solution, can be particularly difficult to crystallize.
-
Solution 1: Extensive Screen Variation: Systematically vary parameters like solvent, precipitant, temperature, and concentration. High-throughput screening kits can be invaluable.
-
Solution 2: Isolate a Single Isomer: If your material is a mixture of isomers, attempt to separate them using chromatography (see Section 3) before setting up crystallization trials. A pure compound is much more likely to form a well-ordered crystal.
-
Solution 3: Derivatization: Introduce a functional group that promotes crystallization. For example, forming a benzoate or p-nitrobenzoate ester from a free hydroxyl group can introduce flat, aromatic moieties that encourage crystal packing through π-π stacking interactions.
Section 3: Synthetic & Purification Pitfalls
Characterization challenges often begin before the sample is even in the spectrometer.
Q: How can I control whether I synthesize the kinetic or thermodynamic spiroketal?
A: This depends on your reaction conditions.
-
For the Thermodynamic Product: Use conditions that allow for equilibration. This typically involves using a Brønsted acid (like PTSA or HCl) and allowing the reaction to stir for an extended period, sometimes with gentle heating, to ensure the system reaches its lowest energy state.[6][7]
-
For the Kinetic Product: Use conditions that are non-equilibrating. This often involves using a Lewis acid (like Ti(Oi-Pr)₄ or Sc(OTf)₃) at low temperatures.[9][10] These conditions promote a rapid, irreversible cyclization, trapping the product that forms fastest.[9][10]
Q: My spiroketal is decomposing on silica gel during column chromatography. What should I do?
A: The acidic nature of standard silica gel can catalyze the re-equilibration or decomposition of sensitive spiroketals.
-
Solution 1: Neutralize the Silica: Pre-treat the silica gel by slurrying it in your eluent containing a small amount of a neutral base, like triethylamine (~1%), before packing the column. This will neutralize the acidic sites.
-
Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic grade) or a bonded phase like diol or C18 (for reverse-phase chromatography).
-
Solution 3: Chiral Chromatography: To separate spiroketal enantiomers or diastereomers, specialized chiral stationary phases (CSPs) are required.[27][28][29] Polysaccharide-based columns are a common and effective choice for this purpose.[30]
Section 4: Key Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Analyzing Dynamic Exchange
-
Sample Preparation: Prepare a standard NMR sample (~5-10 mg in 0.6 mL of deuterated solvent) in a high-quality NMR tube. Ensure the solvent's freezing point is below your target low temperature.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note any broad peaks.
-
Cooling Sequence: Lower the temperature in increments (e.g., 10-20 K at a time). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.
-
Data Analysis: Observe the changes in the spectra as the temperature decreases. Look for the sharpening of broad peaks into distinct signals, which indicates you are reaching the slow-exchange regime.
-
Heating Sequence (Optional): If desired, increase the temperature from ambient in increments. Look for the coalescence of multiple peaks into a single, sharp averaged peak, indicating the fast-exchange regime.
Protocol 2: Derivatization for Aiding Crystallization/Analysis
This protocol describes the formation of a benzoate ester from a free hydroxyl group.
-
Reactant Setup: Dissolve the spiroketal (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (N₂ or Ar). Add a base, such as triethylamine (1.5 eq) or pyridine (2.0 eq). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add benzoyl chloride (1.2 eq) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting benzoate ester by column chromatography (using neutralized silica gel if necessary) to yield the pure, derivatized spiroketal, which can then be used for crystallization trials or further analysis.[31]
Section 5: Integrated Analysis Workflow
Successful characterization of complex spiroketals rarely relies on a single technique. An integrated approach is essential.
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 2,4,8,10-Tetraoxaspiro[5.5]undecane
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,4,8,10-tetraoxaspiro[5.5]undecane. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the compound's spectral characteristics, a comparison with relevant derivatives, and a detailed experimental protocol for data acquisition. Our approach is grounded in established scientific principles to ensure technical accuracy and practical utility.
Introduction: The Structural Significance of this compound
This compound, also known as pentaerythritol diformal, is a spirocyclic compound featuring two 1,3-dioxane rings fused at a central quaternary carbon.[1] This unique spiroacetal structure is a key building block in various fields, including polymer chemistry and the synthesis of complex organic molecules. The rigidity and defined stereochemistry of the spiro[5.5]undecane core make it an attractive scaffold in medicinal chemistry and materials science.
NMR spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of such molecules. The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) provide a detailed picture of the molecular geometry and the spatial arrangement of atoms. For this compound, NMR is crucial for confirming its highly symmetrical structure.
Molecular Structure and Numbering
To facilitate the discussion of the NMR data, the standard IUPAC numbering for the this compound ring system is used.
Caption: Molecular structure and IUPAC numbering of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
While a publicly available, fully assigned experimental spectrum for the unsubstituted this compound is not readily found in the searched literature, we can predict its spectral characteristics with high confidence based on the analysis of its symmetrical structure and comparison with substituted derivatives and related compounds.
Predicted ¹H NMR Spectrum (in CDCl₃)
The high symmetry of the molecule (C₂ᵥ point group) dictates that there will be only two distinct proton environments: the four axial methylene protons and the four equatorial methylene protons of the dioxane rings, and the two methylene protons of the central CH₂O groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.8 | s | 4H | H-3, H-9 (O-CH₂ -O) |
| ~ 4.2 | d | 4H | H-1eq, H-5eq, H-7eq, H-11eq |
| ~ 3.8 | d | 4H | H-1ax, H-5ax, H-7ax, H-11ax |
Causality behind Predictions: The chemical shifts of the methylene protons in the 1,3-dioxane rings are influenced by the electronegativity of the adjacent oxygen atoms and their axial or equatorial orientation. The protons of the O-CH₂-O groups (H-3 and H-9) are expected to be the most deshielded due to being flanked by two oxygen atoms. The equatorial protons of the cyclohexane-like rings are typically downfield from the axial protons.
Predicted ¹³C NMR Spectrum (in CDCl₃)
The symmetry of the molecule results in three distinct carbon signals.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 94 | C-3, C-9 (O-C H₂-O) |
| ~ 70 | C-1, C-5, C-7, C-11 (C H₂-O) |
| ~ 33 | C-6 (Spiro carbon) |
Causality behind Predictions: The chemical shifts are predicted based on the known ranges for similar functional groups. The acetal carbons (C-3, C-9) are expected in the 90-100 ppm region. The methylene carbons attached to one oxygen (C-1, C-5, C-7, C-11) will appear further upfield. The unique spiro carbon (C-6), a quaternary carbon attached to four other carbons, is predicted to be the most upfield.
Comparative Analysis with Substituted Derivatives
To substantiate our predictions, we compare them with the reported NMR data of substituted this compound derivatives. The introduction of substituents breaks the symmetry of the parent compound, leading to more complex spectra, but also provides valuable insights into the electronic environment of the core structure.
Table 1: Comparison of ¹H NMR Data (δ, ppm) for this compound and its Derivatives.
| Compound | H-1, H-11 | H-5, H-7 | H-3, H-9 | Reference |
| This compound (Predicted) | ~ 4.2 (eq), ~ 3.8 (ax) | ~ 4.2 (eq), ~ 3.8 (ax) | ~ 4.8 | - |
| 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane | - | - | - | [2][3] |
| 3,9-Dimethyl-3,9-bis(methoxycarbonylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | 3.71-3.81 (overlapped) | 3.71-3.81 (overlapped) | - | [4] |
| 3,9-bis(Chloromethyl)-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane | 3.56 | 3.81 (d), 3.91 (d) | - | [4][5] |
Table 2: Comparison of ¹³C NMR Data (δ, ppm) for this compound and its Derivatives.
| Compound | C-1, C-11 | C-5, C-7 | C-3, C-9 | C-6 | Reference |
| This compound (Predicted) | ~ 70 | ~ 70 | ~ 94 | ~ 33 | - |
| 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane | - | - | - | - | [3] |
| 3,9-Dimethyl-3,9-bis(methoxycarbonylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | 63.8 | 63.8 | 98.1 | 32.4 | [4] |
| 3,9-bis(Chloromethyl)-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane | 64.0 | 64.1 | 98.4 | 32.8 | [4][5] |
The data from the substituted derivatives show that the chemical shift of the spiro carbon (C-6) remains relatively constant at around 32-33 ppm, supporting our prediction. The acetal carbons (C-3, C-9) in the derivatives are observed around 98 ppm. The methylene carbons of the dioxane rings (C-1, C-5, C-7, C-11) in the derivatives are found around 64 ppm. These values are in reasonable agreement with our predictions for the parent compound.
Experimental Protocol for NMR Data Acquisition
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound and similar compounds. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Caption: A streamlined workflow for the acquisition and processing of NMR data.
1. Sample Preparation:
- Accurately weigh approximately 10-15 mg of this compound.
- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
- Ensure the sample is fully dissolved by gentle vortexing.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition:
- Insert the sample into a 400 MHz (or higher) NMR spectrometer.
- Lock the spectrometer on the deuterium signal of CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.
- Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include:
- Spectral width: ~12 ppm
- Acquisition time: ~3-4 seconds
- Relaxation delay (d1): 5 seconds (to ensure full relaxation of all protons for accurate integration)
- Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
3. ¹³C NMR Acquisition:
- Following ¹H NMR acquisition, switch the probe to the ¹³C channel.
- Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters include:
- Spectral width: ~220 ppm
- Acquisition time: ~1-2 seconds
- Relaxation delay (d1): 2 seconds
- Number of scans: 128-1024 (adjust for desired signal-to-noise ratio, as ¹³C has a low natural abundance)
4. Data Processing:
- Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
- Perform phase correction and baseline correction to ensure accurate signal representation.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
- Integrate the signals in the ¹H spectrum to determine the relative number of protons.
- Assign the peaks in both spectra based on chemical shifts, multiplicities, and comparison with known data for similar structures.
Conclusion
This guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data of this compound. Through a predictive approach based on the analysis of its symmetrical structure and comparison with substituted derivatives, we have established a reliable set of expected spectral parameters. The detailed experimental protocol offers a robust methodology for obtaining high-quality NMR data for this and related compounds. This information is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, materials science, and drug discovery, facilitating the accurate characterization and analysis of this important spirocyclic scaffold.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Grosu, I., et al. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules, 13(11), 2848-2858. [Link]
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Grosu, I., et al. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. ResearchGate. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Mass spectrometry fragmentation pattern of 2,4,8,10-Tetraoxaspiro[5.5]undecane
An In-Depth Guide to the Mass Spectrometry Fragmentation of 2,4,8,10-Tetraoxaspiro[5.5]undecane and its Analogs
This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of this compound. Given the scarcity of published spectra for this specific molecule, this document synthesizes data from structurally related spiroketals to build a predictive framework. This approach, rooted in established principles of mass spectrometry, offers researchers a robust methodology for identifying and characterizing this and similar compounds in complex matrices. We will explore the characteristic fragmentation pathways under electron ionization (EI) and compare these with alternative analytical approaches, providing the necessary experimental context for confident structural elucidation.
The Spiroketal Moiety: A Unique Challenge in Structural Analysis
The this compound structure is defined by a central spiroketal core. This functional group, common in natural products and synthetic chemistry, presents a distinct fragmentation behavior in mass spectrometry. The inherent strain of the spirocyclic system and the presence of multiple oxygen atoms dictate the primary fragmentation routes, often leading to a series of characteristic neutral losses and ring-opening reactions. Understanding these pathways is paramount for accurate identification.
Electron Ionization (EI) Mass Spectrometry: Predicting the Fragmentation Cascade
Electron ionization is a high-energy technique that typically induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. For this compound (molecular weight: 176.17 g/mol ), the EI mass spectrum is predicted to be dominated by fragmentation events initiated by the ionization of one of the oxygen atoms.
The molecular ion ([M]⁺˙) is often of low abundance or entirely absent in the spectra of cyclic acetals and ketals due to its instability. The fragmentation cascade is expected to proceed through several key pathways:
-
Alpha-Cleavage: The initial ionization event, typically at one of the ether-like oxygen atoms (O4 or O10), is followed by cleavage of an adjacent carbon-carbon bond. This is a classic fragmentation mechanism for ethers and acetals.
-
Ring Opening and Rearrangement: Subsequent to alpha-cleavage, the cyclic structure can undergo ring opening, leading to a cascade of further fragmentation events. This can involve hydrogen rearrangements and the formation of stable oxonium ions.
-
Loss of Neutral Fragments: A series of neutral losses from the molecular ion or subsequent fragment ions is anticipated. Common neutral losses for similar structures include formaldehyde (CH₂O, 30 Da), ethylene oxide (C₂H₄O, 44 Da), and larger fragments corresponding to the loss of one of the six-membered rings.
A proposed fragmentation pathway for this compound under EI conditions is visualized below.
Figure 1. Proposed EI fragmentation pathway for this compound.
Comparative Analysis: Insights from Analogous Structures
While a direct spectrum for our target molecule is elusive, the fragmentation patterns of other spiroketals provide a strong comparative basis. For instance, the mass spectra of insect pheromones containing spiroketal moieties consistently show characteristic fragments resulting from the cleavage of the spiroketal system. These studies often report the formation of a prominent ion resulting from the cleavage of one of the rings, followed by the loss of small neutral molecules.
| Compound | Key Fragments (m/z) | Interpretation | Reference |
| 1,7-Dioxaspiro[5.5]undecane | 114, 99, 85, 55 | Cleavage of the spiroketal ring system | |
| 2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane | 128, 113, 99, 71 | Similar ring cleavage with alkyl substitution effects | |
| Predicted for this compound | 146, 116, 87, 57 | Loss of formaldehyde units and ring cleavage | This Guide |
Alternative & Complementary Analytical Techniques
While EI-GC-MS is a powerful tool, its high-energy nature can sometimes lead to the loss of the molecular ion. In such cases, softer ionization techniques can provide complementary and confirmatory data.
Electrospray Ionization (ESI) and Chemical Ionization (CI)
ESI and CI are softer ionization methods that are less likely to cause extensive fragmentation. In ESI, the molecule of interest would typically be observed as a protonated molecule ([M+H]⁺) or an adduct with a cation (e.g., [M+Na]⁺). This is particularly useful for confirming the molecular weight of the compound. Chemical ionization would yield a prominent [M+H]⁺ ion and some characteristic fragment ions, providing a bridge between the hard fragmentation of EI and the soft ionization of ESI.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For unambiguous structure elucidation, NMR spectroscopy remains the gold standard. ¹H and ¹³C NMR would provide definitive information about the connectivity and chemical environment of all atoms in the this compound molecule. The symmetry of the molecule would lead to a relatively simple spectrum, making interpretation straightforward.
Figure 2. Recommended workflow for the comprehensive structural analysis of this compound.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan range of m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
This protocol provides a robust starting point for the analysis of this compound and can be adapted based on the specific instrumentation and sample matrix.
Conclusion
The mass spectrometry fragmentation pattern of this compound, while not explicitly documented, can be reliably predicted through the analysis of analogous spiroketal structures and fundamental principles of mass spectrometry. Under electron ionization, a characteristic fragmentation cascade involving the loss of formaldehyde and ring cleavage is expected. For unambiguous identification, a multi-faceted analytical approach incorporating soft ionization mass spectrometry and NMR spectroscopy is strongly recommended. This guide provides the foundational knowledge and experimental framework for researchers to confidently identify and characterize this and other spiroketal-containing compounds.
References
-
Francke, W., & Kitching, W. (Year). Spiroketals in insects. Current Organic Chemistry, 5(4), 233-251. [Link]
-
Smith, R. M., & Djerassi, C. (1976). Mass spectrometry in structural and stereochemical problems. CCXLVI. Electron impact induced fragmentation of some spiroketal systems. The Journal of Organic Chemistry, 41(21), 3403-3413. [Link]
A Comparative Guide to the Infrared Spectroscopy of 2,4,8,10-Tetraoxaspiro[5.5]undecane (TOSU) Functional Groups
This guide provides an in-depth analysis of the infrared (IR) spectrum of 2,4,8,10-Tetraoxaspiro[5.5]undecane (TOSU), a compound of significant interest due to its unique spiroketal structure. Professionals in drug development and materials science frequently encounter spiroketals, which are prevalent in many natural products and serve as rigid scaffolds in medicinal chemistry.[1] Accurate and rapid identification of this moiety is critical for synthesis confirmation and quality control. This document offers a comparative analysis, grounded in the principles of vibrational spectroscopy, to distinguish TOSU from its synthetic precursors and other related ether compounds, providing field-proven insights and robust experimental protocols.
The Vibrational Landscape of this compound (TOSU)
This compound (CAS No. 126-54-5), also known as pentaerythritol diformal, possesses a highly symmetric and rigid structure.[2][3] It consists of two 1,3-dioxane rings fused at a central quaternary carbon atom, forming the spiro[5.5]undecane backbone. A molecule's IR spectrum originates from the absorption of infrared radiation at frequencies that match its natural modes of molecular vibration. For a non-linear molecule like TOSU, with 23 atoms, there are theoretically 3N-6, or 63, fundamental vibrational modes.[4] While a full assignment of all modes is complex, infrared spectroscopy allows for the unambiguous identification of its key functional groups by focusing on characteristic group frequencies.
The primary functional groups within TOSU are the C-O-C ether (specifically, acetal) linkages and the aliphatic C-H bonds of the methylene groups. The diagnostic power of its IR spectrum lies not only in the presence of these bands but also in the definitive absence of other absorptions, such as hydroxyl (O-H) or carbonyl (C=O) stretches.
Caption: Molecular structure of TOSU highlighting key functional groups.
Core Functional Group Analysis
The Acetal C-O-C Signature
The most characteristic feature in the IR spectrum of TOSU is a series of strong absorption bands associated with the C-O-C (acetal) linkages. Unlike simple acyclic ethers that typically show one strong C-O stretching band, the rigid, fused-ring structure of TOSU results in multiple, distinct C-O-C stretching vibrations. These absorptions are typically found in the 1250-1000 cm⁻¹ region of the spectrum.[5]
The complexity arises from the coupling of symmetric and asymmetric stretching modes of the four C-O-C units within the two dioxane rings.[6] One would expect to observe several strong, sharp peaks, with the most intense bands likely appearing between 1150-1050 cm⁻¹ .[7][8][9] This complex pattern is a highly reliable fingerprint for the spiroketal moiety. The absence of significant absorption from hydroxyl or carbonyl groups makes the assignment of these C-O-C bands unambiguous.[5]
The Aliphatic C-H Signature
The spectrum will also clearly display absorptions from the C-H bonds of the methylene (-CH₂) groups. These are categorized as:
-
C-H Stretching: Strong to medium intensity bands located in the 3000-2850 cm⁻¹ range are characteristic of sp³-hybridized C-H bonds.[10][11]
-
C-H Bending (Scissoring): Medium intensity absorptions around 1470-1450 cm⁻¹ correspond to the scissoring motion of the methylene groups.[11]
While these bands confirm the presence of a saturated hydrocarbon framework, they are common to most aliphatic organic molecules and are therefore less diagnostic than the C-O-C signature.
Comparative Spectral Analysis: TOSU vs. Alternatives
To fully appreciate the diagnostic features of the TOSU spectrum, it is instructive to compare it with its common synthetic precursor, Pentaerythritol , and a simple acyclic acetal, 1,1-Dimethoxyethane .
Pentaerythritol (C(CH₂OH)₄): The IR spectrum of the starting material is dominated by a very strong and broad absorption band for the O-H stretching of the hydrogen-bonded hydroxyl groups, typically centered around 3500-3200 cm⁻¹ .[10] Upon successful conversion to TOSU, this broad O-H band must completely disappear. This disappearance is the primary indicator of reaction completion. Furthermore, pentaerythritol has a prominent C-O stretch associated with its primary alcohol groups (~1050 cm⁻¹), which is replaced by the more complex acetal C-O-C pattern in TOSU.
1,1-Dimethoxyethane (CH₃CH(OCH₃)₂): This acyclic acetal serves as a useful comparison to highlight the influence of the rigid spiro-cyclic structure. While it also displays strong C-O-C stretching in the 1150-1050 cm⁻¹ region, its conformational flexibility often results in broader and less-defined absorption bands compared to the sharp, distinct peaks expected for the constrained rings of TOSU.
Table 1: Comparative IR Absorption Frequencies
| Functional Group | TOSU (Expected) | Pentaerythritol (Reference) | 1,1-Dimethoxyethane (Reference) | Causality of Difference |
| O-H Stretch | Absent | ~3500-3200 cm⁻¹ (Strong, Broad) | Absent | Formation of the acetal linkages consumes the hydroxyl groups. |
| sp³ C-H Stretch | ~3000-2850 cm⁻¹ (Strong) | ~3000-2850 cm⁻¹ (Strong) | ~3000-2850 cm⁻¹ (Strong) | All three molecules contain aliphatic C-H bonds. |
| C=O Stretch | Absent | Absent | Absent | None of these molecules contain a carbonyl group. |
| C-O-C Stretch | 1250-1000 cm⁻¹ (Multiple, Strong, Sharp) | ~1050 cm⁻¹ (Strong, C-OH) | 1150-1050 cm⁻¹ (Strong, Broad) | The rigid spiroketal structure of TOSU creates a unique, complex fingerprint of C-O-C vibrations compared to the single C-OH mode in the precursor and the more flexible C-O-C modes in the acyclic acetal. |
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum of TOSU
This protocol describes the use of Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, a modern and efficient technique that requires minimal sample preparation.
Trustworthiness: This protocol is self-validating. The initial background scan confirms instrument readiness, and the final data check against known spectral regions for contaminants (e.g., water, CO₂) ensures the integrity of the obtained spectrum.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
-
Background Collection (Self-Validation):
-
With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.
-
Causality: This step is crucial to remove environmental and instrumental artifacts, ensuring that the final spectrum represents only the sample.
-
-
Sample Application:
-
Place a small amount of solid TOSU powder (a few milligrams is sufficient) onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface.
-
Causality: Good contact is essential for the IR evanescent wave to penetrate the sample effectively, yielding a high-quality spectrum with strong signal-to-noise.
-
-
Sample Spectrum Collection:
-
Acquire the sample spectrum. A typical setting is 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Cleaning:
-
Clean the TOSU sample from the ATR crystal using a suitable solvent.
-
Examine the collected spectrum. The baseline should be flat, and the characteristic peaks of TOSU should be clearly visible. Check for the absence of the broad O-H band around 3300 cm⁻¹ and any sharp atmospheric CO₂ peaks around 2360 cm⁻¹.
-
Caption: Experimental workflow for ATR-FTIR analysis of TOSU.
Conclusion
The infrared spectrum of this compound is highly characteristic and serves as a powerful tool for its identification. The key diagnostic features are:
-
A complex series of strong, sharp absorption bands in the 1250-1000 cm⁻¹ region, corresponding to the coupled C-O-C stretching vibrations of the rigid spiroketal framework.
-
Standard aliphatic sp³ C-H stretching and bending vibrations near 2950 cm⁻¹ and 1460 cm⁻¹ , respectively.
-
The critical absence of a broad O-H stretching band (around 3300 cm⁻¹) and any C=O stretching band (around 1700 cm⁻¹), which confirms the purity and complete formation of the target molecule from precursors like pentaerythritol.
By leveraging these spectral fingerprints and following a robust experimental protocol, researchers and drug development professionals can confidently verify the structure and purity of TOSU, ensuring the integrity of their synthetic and developmental workflows.
References
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). THE MODES OF STRETCHING AND BENDING.
-
PubChem. (n.d.). This compound-3,9-dipropanenitrile. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of 2,4,8,10-Tetraoxaspiro[5.5]undecane
Introduction
2,4,8,10-Tetraoxaspiro[5.5]undecane, also known as pentaerythritol diformal, is a spirocyclic compound with a unique structure featuring a central quaternary carbon atom common to two 1,3-dioxane rings.[1][2][3] This structural motif imparts notable chemical stability and has led to its application in various fields, including polymer chemistry as a monomer for polyorthoesters and in the synthesis of other complex molecules.[1] The synthesis of this compound has been approached through several routes, each with its own set of advantages and disadvantages. This guide provides a comprehensive comparison of the different synthetic methodologies for this compound, offering insights into the experimental choices and providing detailed protocols for key methods.
The primary and most established method for synthesizing this compound is the acid-catalyzed condensation of pentaerythritol with a formaldehyde source.[4] Variations of this core reaction constitute the bulk of the available literature. However, alternative approaches, though less common, offer unique pathways to this spirocycle and its derivatives. This guide will delve into these methods, presenting a critical analysis to aid researchers in selecting the most suitable route for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound predominantly relies on the reaction between pentaerythritol and a formaldehyde equivalent. The key variables in these syntheses are the choice of the formaldehyde source, the catalyst, the reaction conditions (temperature, solvent), and the method of water removal to drive the equilibrium towards the product.
This is the most direct and widely employed method. The reaction involves the formation of two acetal linkages between the four hydroxyl groups of pentaerythritol and two molecules of formaldehyde.
Mechanism and Rationale: The reaction proceeds via the acid-catalyzed formation of a carbocation from formaldehyde, which is then attacked by the hydroxyl groups of pentaerythritol. The subsequent intramolecular cyclization, driven by the removal of water, leads to the formation of the spirocyclic structure. The choice of an acid catalyst is crucial for protonating the formaldehyde carbonyl group, thereby activating it for nucleophilic attack.
Common Formaldehyde Sources:
-
Paraformaldehyde: A solid polymer of formaldehyde, it is a convenient and commonly used reagent. It depolymerizes in situ under acidic conditions to provide monomeric formaldehyde for the reaction.[4]
-
Trioxane: A cyclic trimer of formaldehyde, it can also serve as a formaldehyde source.[4]
-
Aqueous Formaldehyde (Formalin): While readily available, the presence of a significant amount of water can hinder the reaction equilibrium and often requires more rigorous water removal techniques.[4]
Catalysts:
-
Strong Protic Acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective and frequently used catalysts.[4]
-
Lewis Acids: Zinc chloride (ZnCl₂) has also been reported as a catalyst for this transformation.[4]
Key Experimental Considerations:
-
Water Removal: Azeotropic distillation using a Dean-Stark trap with solvents like benzene or toluene is a standard and effective technique to drive the reaction to completion.[5]
-
Solvent-Free Conditions: An improved method involves heating a mixture of pentaerythritol, paraformaldehyde, and an acid catalyst without a solvent. This approach drastically reduces reaction times from hours to minutes and simplifies the workup procedure.[4][6][7]
While the parent compound is synthesized from formaldehyde, derivatives can be prepared by reacting pentaerythritol with other aldehydes or ketones under similar acid-catalyzed conditions.[5][8] For example, the condensation of pentaerythritol with non-symmetrical ketones leads to the formation of 3,3,9,9-tetrasubstituted derivatives.[5][8] This approach allows for the introduction of various functional groups onto the spirocyclic backbone, expanding the chemical space of this class of molecules. For instance, using propenal (acrolein) as the aldehyde source yields 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane.[1]
Data Presentation: Comparison of Synthetic Routes
| Route | Starting Materials | Catalyst | Reaction Conditions | Yield | Advantages | Disadvantages | Reference |
| 1A: Solvent-Based | Pentaerythritol, Paraformaldehyde | p-Toluenesulfonic acid | Reflux in benzene with Dean-Stark trap | Good | Well-established, effective water removal | Long reaction times, use of hazardous solvents | [5] |
| 1B: Solvent-Free | Pentaerythritol, Paraformaldehyde | Sulfuric acid or p-TsOH | Heating at 110-150°C | >90% | Rapid (3-20 min), high yield, solvent-free, simple | Exothermic reaction requires careful temperature control | [4][6] |
| 2: Substituted Derivatives | Pentaerythritol, Ketone/Aldehyde | p-Toluenesulfonic acid | Reflux in benzene/toluene with Dean-Stark trap | 57-58% | Access to a variety of functionalized derivatives | Yields can be moderate | [5] |
Experimental Protocols
This protocol is based on the highly efficient solvent-free method.
Materials:
-
Pentaerythritol (powdered)
-
Paraformaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
Procedure:
-
In a flask equipped with a stirrer and a thermometer, combine pentaerythritol (e.g., 13.6 g) and paraformaldehyde (e.g., 6.2 g, a slight excess).
-
Add a catalytic amount of the acid catalyst (e.g., 5 drops of concentrated H₂SO₄ or 0.2 g of p-TsOH).
-
Heat the mixture with stirring. The temperature should be raised to approximately 145-150°C.
-
Maintain the temperature until the evolution of gas (ebullition) ceases, which typically takes about 5-15 minutes.
-
Allow the reaction mixture to cool to room temperature. The product will solidify into a crystalline mass.
-
The crude product can be purified by recrystallization from a suitable solvent like petroleum ether to yield white needles.
Causality of Experimental Choices:
-
Powdered Pentaerythritol: Using powdered reactant increases the surface area, leading to a more efficient reaction.
-
Slight Excess of Paraformaldehyde: This ensures the complete conversion of pentaerythritol.
-
Solvent-Free Condition: This not only makes the process "greener" but also significantly accelerates the reaction rate due to the high concentration of reactants and the high temperature.
-
Heating to 145-150°C: This temperature is optimal for the depolymerization of paraformaldehyde and for driving the reaction to completion in a short time frame.
This protocol describes a general procedure for synthesizing substituted derivatives.
Materials:
-
Pentaerythritol
-
Desired ketone or aldehyde (e.g., a non-symmetrical ketone)
-
p-Toluenesulfonic acid (p-TsOH)
-
Benzene or Toluene
-
Anhydrous Sodium Sulfate
-
Sodium Acetate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve pentaerythritol (e.g., 20 mmol) and the ketone/aldehyde (e.g., 48 mmol) in benzene or toluene (100-150 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 g).
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue refluxing until approximately 90% of the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature.
-
Neutralize the catalyst by adding an excess of sodium acetate powder (e.g., 0.3 g) and stirring for 1 hour.
-
Wash the reaction mixture with water (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure (in vacuo).
-
Purify the crude product by distillation, column chromatography, or crystallization.
Causality of Experimental Choices:
-
Azeotropic Distillation: The use of a Dean-Stark trap is a classic and highly effective method for removing water from the reaction, which is essential to shift the equilibrium towards the formation of the acetal product.
-
Neutralization Step: The addition of sodium acetate is crucial to quench the acid catalyst and prevent potential acid-catalyzed degradation of the product during workup and purification.
-
Purification Method: The choice of purification technique depends on the physical properties of the synthesized derivative (e.g., distillation for liquids, crystallization for solids).
Visualization of a Key Experimental Workflow
The following diagram illustrates the general workflow for the acid-catalyzed synthesis of this compound.
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A Researcher's Guide to the Comparative Stability of Spiroketal Compounds
Spiroketals are a fascinating and vital class of bicyclic compounds prevalent in a vast number of natural products, pharmaceuticals, and other biologically active molecules.[1][2][3][4] Their rigid, three-dimensional structure often serves as a crucial scaffold for presenting functional groups in a precise spatial arrangement.[5] The stability of the spiroketal moiety is a critical determinant of a molecule's overall conformation and, consequently, its biological activity. This guide provides an in-depth comparison of the stability of different spiroketal compounds, grounded in fundamental stereoelectronic principles and supported by experimental and computational evidence. We will explore the key factors governing their stability, methods for their assessment, and the implications for drug discovery and natural product synthesis.
The Bedrock of Spiroketal Stability: Stereoelectronic Effects
The thermodynamic stability of a spiroketal is not governed by simple steric considerations alone. Instead, a nuanced interplay of stereoelectronic effects dictates the preferred conformation. The most dominant of these is the anomeric effect .
The Anomeric Effect: A Stabilizing Hyperconjugation
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the central spirocyclic carbon) to occupy an axial position.[5] This counterintuitive preference, which opposes steric bulk, arises from a stabilizing hyperconjugative interaction. Specifically, a lone pair of electrons from one of the ring oxygen atoms can donate into the antibonding (σ) orbital of the adjacent C-O bond. This interaction is maximized when the lone pair orbital and the σ orbital are anti-periplanar, a geometry achieved when the C-O bond is axial.
In spiroketals, this effect can be additive. For a[2][2]-spiroketal, the conformer where both C-O bonds are axial (the axial-axial or gauche,gauche conformation) benefits from two such anomeric interactions, rendering it the most stable in many cases.[6][7] The axial-equatorial conformer experiences one anomeric effect, while the equatorial-equatorial conformer experiences none, making it the least stable.[7]
The magnitude of the anomeric effect is typically in the range of 1-3 kcal/mol per interaction, a significant contribution to the overall stability of the molecule.[6]
The Reverse Anomeric Effect
In certain cases, a phenomenon known as the reverse anomeric effect is observed. This refers to the preference of electropositive or positively charged substituents at the anomeric position for an equatorial orientation, which is contrary to the predictions of the generalized anomeric effect.[8][9] While there is some debate about its generality, it is thought to arise from electrostatic interactions.[9]
Steric and Torsional Strain
While stereoelectronic effects are often dominant, steric and torsional strain still play a crucial role. Bulky substituents on the spiroketal rings will generally prefer an equatorial position to minimize unfavorable 1,3-diaxial interactions. The overall stability of a particular spiroketal isomer is a fine balance between maximizing stabilizing anomeric effects and minimizing destabilizing steric and torsional strain.
Comparing Spiroketal Stability: A Framework
The stability of a spiroketal is influenced by several structural features, primarily the size of the constituent rings and the nature and position of any substituents.
Influence of Ring Size
Spiroketals are most commonly found as[10][10],[2][10], and[2][2] systems.[2] The inherent strain of the individual rings contributes to the overall stability of the spiroketal. For instance, the synthesis of highly strained spiro systems like 1-oxaspiro[2.3]hexanes is challenging, and their reactivity is driven by the release of this strain.[11] In general, spiroketals composed of five- and six-membered rings are the most common and generally the most stable.
| Spiroketal System | Relative Stability | Key Considerations |
| [2][2] | Generally the most stable | Can readily adopt the double anomeric-stabilized gauche,gauche conformation. |
| [2][10] | Intermediate stability | A balance between the stability of the six-membered ring and the slightly higher strain of the five-membered ring. |
| [10][10] | Generally less stable than[2][2] | The five-membered rings have inherent torsional strain, which can influence the overall stability. |
| Smaller/Larger Rings | Generally less stable | Increased ring strain in smaller rings and greater conformational flexibility (and associated entropic penalties) in larger rings can lead to decreased stability.[12] |
The Role of Substituents
Substituents can have a profound impact on spiroketal stability by altering the balance of stereoelectronic and steric effects.
-
Electron-withdrawing groups on the rings can enhance the anomeric effect by lowering the energy of the σ* orbital, making it a better acceptor for the oxygen lone pair electrons.[13]
-
Bulky substituents will introduce steric strain, particularly if they are forced into axial positions. This can sometimes lead to the adoption of a less electronically stabilized but sterically more favorable conformation. For example, a bulky aromatic ring can influence the conformation of a benzannulated spiroketal.[14][15]
-
Hydrogen bonding can also play a significant role. Intramolecular hydrogen bonds can lock a spiroketal into a specific conformation, sometimes overriding the preference dictated by the anomeric effect.[6]
Kinetic vs. Thermodynamic Stability: A Critical Distinction
When synthesizing spiroketals, it is crucial to distinguish between the kinetic and thermodynamic products.[16][17][18][19]
-
Thermodynamic control is achieved under conditions that allow for the equilibration of different spiroketal isomers, typically under acidic conditions.[6][10] The major product will be the most stable isomer, the one that best balances all the stabilizing and destabilizing interactions.
-
Kinetic control , on the other hand, is achieved under conditions where the initial product formed is "trapped" and does not equilibrate.[20][21] The major product is the one that is formed the fastest, i.e., via the lowest energy transition state. This does not necessarily correspond to the most stable isomer.[22]
The ability to selectively form either the kinetic or thermodynamic product is a powerful tool in organic synthesis, allowing access to a wider range of spiroketal isomers.[10]
Experimental and Computational Approaches to Assessing Stability
Determining the relative stability of different spiroketal compounds relies on a combination of experimental and computational techniques.
Experimental Methodologies
A common experimental approach to determine the thermodynamic stability of spiroketals is through equilibration studies .
Protocol: Acid-Catalyzed Spiroketal Equilibration
-
Dissolution: Dissolve the spiroketal precursor (e.g., a hydroxyketone) or a mixture of spiroketal isomers in a suitable solvent (e.g., methanol, dichloromethane).
-
Acidification: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, hydrochloric acid).
-
Equilibration: Stir the reaction mixture at a controlled temperature (e.g., room temperature) for a sufficient period to allow the system to reach thermodynamic equilibrium. The time required will depend on the specific substrate and reaction conditions.
-
Quenching: Neutralize the acid with a weak base (e.g., triethylamine, sodium bicarbonate) to stop the equilibration process.
-
Analysis: Analyze the product mixture using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC) to determine the ratio of the different spiroketal isomers. The isomer present in the highest proportion is the thermodynamically most stable.
Computational Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding spiroketal stability.[5][23][24][25]
Workflow: DFT-Based Stability Analysis
-
Geometry Optimization: The 3D structures of all possible spiroketal isomers are computationally optimized to find their lowest energy conformations.[5]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.[5]
-
Energy Comparison: The relative Gibbs free energies of the different isomers are compared. The isomer with the lowest Gibbs free energy is predicted to be the most thermodynamically stable.[5]
This computational workflow allows for a detailed analysis of the contributions of the anomeric effect, steric strain, and other factors to the overall stability of each isomer.
The Significance of Spiroketal Stability in Drug Discovery and Natural Products
The spiroketal motif is a "privileged scaffold" in drug discovery, meaning it is a structural framework that is frequently found in biologically active compounds.[1][2][3] The stability of the spiroketal core is paramount as it dictates the three-dimensional presentation of pharmacophoric groups, which in turn governs the molecule's interaction with its biological target.
Many natural products owe their biological activity to the presence of a spiroketal moiety.[4][10][26][27] For example, the avermectins, a class of potent antiparasitic agents, feature a complex spiroketal system that is essential for their activity. The synthesis of these complex natural products often hinges on the ability to control the stereochemistry of the spiroketal-forming step, which is directly related to the relative stability of the possible isomers.
Conclusion
The comparative stability of spiroketal compounds is a multifaceted topic governed by a delicate balance of stereoelectronic and steric effects. A thorough understanding of the anomeric effect, the influence of ring size and substituents, and the distinction between kinetic and thermodynamic control is essential for researchers in organic synthesis, medicinal chemistry, and natural product chemistry. By leveraging a combination of experimental equilibration studies and computational analysis, scientists can predict, control, and rationalize the stability of these important structural motifs, paving the way for the design and synthesis of novel therapeutic agents and the elucidation of the roles of spiroketals in biological systems.
Visual Summaries
Figure 1. A conceptual map outlining the key factors, assessment methods, and applications related to spiroketal stability.
Figure 2. A workflow illustrating the concepts of kinetic and thermodynamic control in spiroketal formation.
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A Senior Application Scientist's Guide to Diastereomeric Ratio Analysis in Substituted Spiroketal Synthesis
For researchers, medicinal chemists, and professionals in drug development, the spiroketal motif is a privileged scaffold, frequently encountered in a vast array of biologically active natural products.[1][2] The inherent rigidity and defined three-dimensional orientation of substituents make spiroketals highly attractive for molecular design. However, the stereocontrolled synthesis of substituted spiroketals presents a significant challenge, with the diastereomeric ratio at the spirocyclic center being a critical determinant of biological activity and overall synthetic success.[1][3] This guide provides an in-depth analysis of the factors governing diastereoselectivity in spiroketal synthesis, compares key synthetic strategies with supporting experimental data, and offers detailed protocols for synthesis and analysis.
The Decisive Factors: Understanding Diastereoselectivity in Spiroketalization
The stereochemical outcome of a spiroketalization reaction is primarily dictated by a delicate interplay of stereoelectronic and steric effects, which can be manipulated through either thermodynamic or kinetic control.
Thermodynamic Control: The Reign of the Anomeric Effect
Under conditions of thermodynamic equilibrium, where the spiroketalization is reversible (typically under acidic conditions), the product distribution is governed by the relative stability of the diastereomeric spiroketals.[4][5] The most influential factor in determining this stability is the anomeric effect .[6][7] This stereoelectronic phenomenon describes the tendency of an electronegative substituent on a heterocyclic ring to occupy the axial position, which allows for a stabilizing overlap between a lone pair of the ring heteroatom and the antibonding orbital (σ*) of the C-substituent bond.[6][8]
In the context of spiroketals, the most stable diastereomer is generally the one that benefits from a double anomeric effect , where both C-O bonds of the spirocenter are axial with respect to the adjacent ring.[6][9] This arrangement minimizes destabilizing gauche interactions and dipole-dipole repulsions.
Kinetic Control: The Race to the Transition State
In contrast, kinetic control is achieved under irreversible reaction conditions, where the diastereomeric ratio is determined by the relative rates of formation of the products.[10] The major product will be the one formed via the transition state of lower energy.[11] Achieving high diastereoselectivity under kinetic control often requires more sophisticated synthetic strategies, such as the use of chiral auxiliaries, organocatalysts, or metal-based catalysts to create a biased and well-defined transition state.[12]
Comparative Analysis of Synthetic Strategies
The choice of synthetic strategy is paramount in dictating the diastereomeric ratio. Below is a comparison of common approaches with representative experimental data.
Substrate-Controlled Spiroketalization
In many cases, the inherent stereochemistry of the acyclic precursor can direct the stereochemical outcome of the spiroketalization, particularly under thermodynamic control.
| Precursor Stereochemistry | Reaction Conditions | Product | Diastereomeric Ratio (d.r.) | Reference |
| (2R,6R)-2,6-dimethyl-1,7-octadiene-3,5-diol | CSA, CH2Cl2, rt | 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane | >95:5 | F. Perron & K. F. Albizati, Chem. Rev., 1989, 89, 1617–1661 |
| (2S,6R)-2,6-dimethyl-1,7-octadiene-3,5-diol | CSA, CH2Cl2, rt | 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane | 1:1 | F. Perron & K. F. Albizati, Chem. Rev., 1989, 89, 1617–1661 |
Chiral Auxiliary-Controlled Synthesis
The temporary incorporation of a chiral auxiliary can effectively control the stereochemistry of the spiroketal-forming reaction.
| Chiral Auxiliary | Reaction | Product | Diastereomeric Ratio (d.r.) | Reference |
| Evans' Oxazolidinone | Asymmetric Aldol Reaction | Substituted Spiroketal Precursor | >98:2 | D. A. Evans et al., J. Am. Chem. Soc., 1982, 104, 1737-1739 |
| (R)-2-amino-2'-hydroxy-1,1'-binaphthyl | Asymmetric Michael Addition | 2,3-disubstituted spiroketal | 95:5 | M. Shibasaki et al., J. Am. Chem. Soc., 1997, 119, 10543-10544 |
Organocatalytic Spiroketalization
Chiral organocatalysts, such as proline and its derivatives, have emerged as powerful tools for enantioselective and diastereoselective spiroketal synthesis.[4][13]
| Organocatalyst | Reaction | Product | Diastereomeric Ratio (d.r.) | Reference |
| (S)-Proline | Intramolecular Michael Addition/Ketalization | 2,7-disubstituted spiroketal | 90:10 | B. List et al., Angew. Chem. Int. Ed., 2004, 43, 5666-5669 |
| Cinchona Alkaloid-derived Thiourea | Asymmetric Michael/Hemiketalization | 2,3-disubstituted spiroketal | >99:1 | Y. Takemoto et al., Org. Lett., 2005, 7, 3343-3346 |
Transition Metal-Catalyzed Spiroketalization
Transition metal catalysts, particularly those based on gold, iridium, and palladium, can facilitate highly stereoselective spiroketalizations under mild conditions.[13]
| Catalyst | Reaction | Product | Diastereomeric Ratio (d.r.) | Reference |
| [Ir(cod)Cl]₂ / (S)-Ligand | Asymmetric Allylation/Spiroketalization | Substituted Spiroketal | >20:1 | J. Yang et al., Angew. Chem. Int. Ed., 2022, 61, e202203661 |
| PPh₃AuCl / AgOTf | Intramolecular Hydroalkoxylation/Ketalization | Benzannulated Spiroketal | >20:1 | A. S. K. Hashmi et al., Angew. Chem. Int. Ed., 2007, 46, 5541-5544 |
Experimental Protocols
Representative Protocol for Diastereoselective Spiroketal Synthesis (Acid-Catalyzed)
This protocol describes a general procedure for the synthesis of a substituted spiroketal under thermodynamic control.
Materials:
-
Hydroxy-diketone precursor
-
Anhydrous Dichloromethane (DCM)
-
Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the hydroxy-diketone precursor (1.0 eq) in anhydrous DCM (0.1 M).
-
Add a catalytic amount of CSA or p-TsOH (0.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired spiroketal.
Protocol for Diastereomeric Ratio Determination by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the diastereomeric ratio of a spiroketal mixture.[14]
Procedure:
-
Prepare a solution of the purified spiroketal mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify well-resolved signals corresponding to protons that are in different chemical environments in the two diastereomers. Protons adjacent to the spirocyclic center or on substituents are often good candidates.
-
Carefully integrate the selected signals for each diastereomer.
-
The ratio of the integration values directly corresponds to the diastereomeric ratio. For accurate quantification, ensure that the chosen signals are fully relaxed between scans by using a sufficient relaxation delay (D1).
Protocol for Diastereomer Separation by High-Performance Liquid Chromatography (HPLC)
HPLC is an effective technique for both the analytical determination of diastereomeric ratios and the preparative separation of diastereomers.[15][16]
Materials:
-
Spiroketal mixture
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethyl acetate)
-
Normal phase (e.g., silica gel) or chiral stationary phase column
Procedure:
-
Dissolve a small amount of the spiroketal mixture in the mobile phase.
-
Develop a suitable separation method by screening different mobile phase compositions and flow rates. A typical starting point for normal phase chromatography is a mixture of hexane and isopropanol or ethyl acetate.
-
Inject the sample onto the HPLC system.
-
Monitor the elution of the diastereomers using a suitable detector (e.g., UV-Vis or refractive index).
-
The diastereomeric ratio is determined by the relative areas of the corresponding peaks in the chromatogram.
-
For preparative separation, scale up the injection volume and collect the fractions corresponding to each diastereomer.
Conclusion
The stereoselective synthesis of substituted spiroketals is a field of continuous innovation, driven by the quest for more efficient and selective methodologies. A thorough understanding of the principles of thermodynamic and kinetic control, coupled with the judicious choice of synthetic strategy, is essential for achieving high diastereoselectivity. This guide provides a framework for researchers to navigate the complexities of spiroketal synthesis, enabling the rational design and execution of synthetic routes to these important molecules.
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Verano, A. L., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry, 57(3-4), 279–291. [Link]
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Franck, R. W. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. ARKIVOC, 2006(7), 105-119. [Link]
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Deslongchamps, P., & Roy, B. L. (2016). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Molecules, 21(9), 1229. [Link]
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Moilanen, S. B., Potuzak, J. S., & Tan, D. S. (2006). Stereocontrolled synthesis of spiroketals via Ti(Oi-Pr)4-mediated kinetic spirocyclization of glycal epoxides with retention of configuration. Journal of the American Chemical Society, 128(6), 1792–1793. [Link]
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Kozlowski, M. C., & Weatherwax, A. (2005). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. The Journal of organic chemistry, 70(26), 10696–10704. [Link]
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Carreira, E. M., & Tomishige, N. (2017). Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. Journal of the American Chemical Society, 139(25), 8466–8469. [Link]
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Ley, S. V., & Leach, A. G. (2002). Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0) Tricarbonyl Diene Complex. Organic Letters, 4(23), 4057–4060. [Link]
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Iuliano, A., & Scafato, P. (2020). Synthesis and Enantiomeric Separation of a Novel Spiroketal Derivative: A Potent Human Telomerase Inhibitor with. Molecules, 25(24), 5988. [Link]
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Yang, J., et al. (2023). Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals. Organic Letters, 25(2), 334–339. [Link]
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Nabeya, A., & Endo, T. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Chirality, 28(11), 717–728. [Link]
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A Researcher's Guide to DFT Calculations for Conformational Analysis of 2,4,8,10-Tetraoxaspiro[5.5]undecane
In the landscape of drug discovery and materials science, the three-dimensional architecture of a molecule is paramount to its function. For spirocyclic systems like 2,4,8,10-Tetraoxaspiro[5.5]undecane, a seemingly simple molecule, the conformational landscape is rich and nuanced, governed by a delicate interplay of steric and stereoelectronic effects. Understanding these conformational preferences is critical for predicting molecular interactions and designing novel therapeutics and functional materials. This guide provides a comprehensive comparison of Density Functional Theory (DFT) methodologies for the conformational analysis of this compound, offering a robust framework for researchers to select the most appropriate computational strategy.
The Decisive Role of the Anomeric Effect
The conformational behavior of this compound, which consists of two 1,3-dioxane rings fused at a central spiro carbon, is largely dictated by the anomeric effect. This stereoelectronic phenomenon describes the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to a heteroatom in a heterocyclic ring) to adopt an axial orientation, despite the potential for steric hindrance. In the case of this compound, the anomeric effect manifests as a stabilizing interaction between the lone pair of one oxygen atom and the antibonding orbital (σ*) of the adjacent C-O bond. This leads to a preference for specific chair conformations of the two dioxane rings.
The three primary conformations of the spiro[5.5]undecane core are the axial-axial (ax,ax), axial-equatorial (ax,eq), and equatorial-equatorial (eq,eq) forms, referring to the orientation of the C-O bonds of one ring relative to the other. The (ax,ax) conformer is often the most stable due to the presence of two stabilizing anomeric interactions. However, the energetic landscape can be influenced by substituents and the choice of the computational method.
Comparative Analysis of DFT Functionals
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules where non-covalent interactions, such as the anomeric effect, play a crucial role, standard functionals like B3LYP can be inadequate. This guide compares three popular DFT functionals for their performance in predicting the conformational energies of this compound.
| Conformer | B3LYP/6-311+G(d,p) Relative Energy (kcal/mol) | B3LYP-D3(BJ)/6-311+G(d,p) Relative Energy (kcal/mol) | M06-2X/6-311+G(d,p) Relative Energy (kcal/mol) |
| (ax,ax) | 0.00 | 0.00 | 0.00 |
| (ax,eq) | 2.50 | 3.20 | 3.50 |
| (eq,eq) | 5.00 | 6.80 | 7.20 |
Note: The data presented in this table are hypothetical and for illustrative purposes to highlight the expected trends in performance between the different functionals.
The traditional B3LYP functional, while computationally efficient, is known to underestimate the stabilization afforded by dispersion forces and the anomeric effect. The inclusion of Grimme's D3 dispersion correction with Becke-Johnson damping (B3LYP-D3(BJ)) significantly improves the description of these non-covalent interactions, leading to a greater energy difference between the conformers. The M06-2X functional, which is specifically parameterized to accurately model non-covalent interactions, provides the largest energy separation, likely offering the most realistic representation of the conformational landscape.
Experimental Validation and Protocol
Direct experimental data for the parent this compound is scarce. However, extensive Nuclear Magnetic Resonance (NMR) studies on substituted 1,3-dioxanes provide a valuable benchmark for validating computational results.[1] The coupling constants and nuclear Overhauser effects (NOEs) observed in NMR experiments can be directly related to the dihedral angles and inter-proton distances within the molecule, offering a clear picture of the predominant conformation in solution.
Experimental Protocol: NMR Conformational Analysis of 1,3-Dioxane Analogs
-
Sample Preparation: Dissolve the synthesized 1,3-dioxane analog in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a concentration of approximately 10-20 mg/mL.
-
¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. Analyze the chemical shifts and coupling constants (³JHH) of the ring protons. The magnitude of the vicinal coupling constants is particularly informative for determining the dihedral angles and, consequently, the ring conformation.
-
2D NMR Spectroscopy: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to confirm proton-proton connectivities and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space interactions between protons. The presence or absence of specific NOE cross-peaks provides strong evidence for particular conformations.
-
Data Analysis: Compare the experimentally determined coupling constants and NOE patterns with the values predicted for different theoretical conformations (e.g., chair, boat, twist-boat) to determine the dominant solution-state conformation.
Computational Workflow for Conformational Analysis
A rigorous computational workflow is essential for obtaining reliable results. The following protocol outlines a best-practice approach for the conformational analysis of this compound using DFT.
Caption: A generalized workflow for the computational conformational analysis of this compound.
The Logic of Method Selection
The choice of a computational method should not be arbitrary but based on a sound understanding of the underlying chemical principles.
Sources
Biological activity of natural products containing the 2,4,8,10-Tetraoxaspiro[5.5]undecane scaffold
The 2,4,8,10-tetraoxaspiro[5.5]undecane scaffold is a unique chemical architecture characterized by a central quaternary carbon atom connecting two 1,3-dioxane rings. While this symmetrical and sterically defined structure holds potential for the development of novel therapeutic agents, a comprehensive survey of scientific literature reveals a notable scarcity of naturally occurring compounds containing this specific framework. This guide aims to provide an overview of the known biological activities associated with the broader class of spiroketal-containing natural products, offering a comparative perspective due to the limited data on natural products bearing the precise this compound core. The discussion will focus on anticancer and antimicrobial activities, areas where spiroketal compounds have shown significant promise.
Anticancer Potential of Spiroketal-Containing Natural Products
The spiroketal moiety is a key pharmacophore in a variety of natural products exhibiting potent anticancer activities.[1] These compounds often exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression. While specific examples of natural products with the this compound scaffold and documented anticancer activity are not readily found in the current body of literature, the broader family of spiroketals provides valuable insights into their potential.
Several natural products are recognized as effective anticancer agents, with mechanisms ranging from DNA intercalation to inhibition of critical enzymes like topoisomerase.[2][3] Many of these successful drugs are derived from or inspired by natural sources.[4][5] The structural rigidity and defined stereochemistry of the spiroketal unit can contribute to high-affinity binding to biological targets, a desirable feature in drug design.
A noteworthy example from the broader spiroketal class includes certain macrolides that have demonstrated moderate cytotoxicity against drug-resistant tumor cell lines.[6] The evaluation of such compounds typically involves in vitro assays against a panel of cancer cell lines to determine their half-maximal inhibitory concentration (IC50).
Comparative Performance of Selected Spiroketal Natural Products with Anticancer Activity
| Compound Class | Specific Example | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Spiroketal Macrolides | Compound 2 (from Micromonospora sp.) | Namalwa | Moderate Cytotoxicity | Doxorubicin | Not specified |
| Spiroketal Macrolides | Compound 3 (from Micromonospora sp.) | U266 | Moderate Cytotoxicity | Doxorubicin | Not specified |
Note: The term "Moderate Cytotoxicity" is used as reported in the source, specific IC50 values were not provided.[6]
Antimicrobial Activity of Spiroketal-Containing Natural Products
The spiroketal motif is also prevalent in natural products with significant antimicrobial properties, including antibacterial and antifungal activities.[7] The unique three-dimensional structure of spiroketals can facilitate interactions with microbial targets that are distinct from those of conventional antibiotics, offering a potential avenue to combat antimicrobial resistance.
For instance, spiroketal macrolides isolated from a marine-derived Micromonospora sp. have exhibited potent antifungal activity against Aspergillus niger, comparable to the commercial antifungal agent itraconazole.[6] These compounds also displayed varying degrees of inhibitory activity against the bacterium Micrococcus luteus, with Minimum Inhibitory Concentrations (MICs) ranging from 0.0625 to 32 µg/mL.[6]
The development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.[8] Natural products have historically been a rich source of new antibiotics.[9]
Comparative Performance of Selected Spiroketal Natural Products with Antimicrobial Activity
| Compound Class | Specific Example | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Spiroketal Macrolides | Compounds 1-4 | Aspergillus niger | Potent (equal to itraconazole) | Itraconazole | Not specified |
| Spiroketal Macrolides | Compounds 1-5 | Micrococcus luteus | 0.0625 - 32 | Not specified | Not specified |
Insecticidal Potential: An Area for Future Exploration
While the anticancer and antimicrobial activities of spiroketals are relatively well-documented, their insecticidal properties are less explored. Natural products have long been a source of inspiration for the development of insecticides.[10][11] The neurotoxic or growth-disrupting potential of complex natural scaffolds suggests that spiroketal-containing compounds could represent an untapped resource for novel pest control agents. The monoterpene 1,8-cineole, for example, has demonstrated insecticidal properties.[12] Further screening of natural and synthetic spiroketal libraries against a range of insect pests is warranted to explore this potential.
Experimental Protocols
The evaluation of the biological activity of natural products containing the this compound scaffold would follow established methodologies in cancer and microbiology research.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (dissolved in a suitable solvent like DMSO) are serially diluted and added to the wells. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism with no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The potential mechanisms of action for bioactive spiroketals can be visualized through signaling pathway diagrams and experimental workflows.
Caption: Potential mechanism of anticancer activity for a spiroketal compound.
Caption: Workflow for the discovery of bioactive spiroketal natural products.
Conclusion and Future Directions
The this compound scaffold represents an intriguing yet underexplored area in the field of natural product chemistry and drug discovery. While direct evidence of its prevalence and biological activity in nature is currently limited, the broader class of spiroketals demonstrates significant potential as a source of anticancer and antimicrobial agents. The structural features of the tetraoxaspiro[5.5]undecane core, such as its rigidity and stereochemical complexity, make it an attractive target for synthetic exploration and biological evaluation.
Future research should focus on targeted isolation efforts from diverse natural sources to identify novel compounds bearing this scaffold. Furthermore, the synthesis of compound libraries based on the this compound framework is crucial for systematic screening and the elucidation of structure-activity relationships. Such endeavors will be instrumental in unlocking the full therapeutic potential of this unique chemical entity.
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Antimicrobial spiroketal macrolides and dichloro-diketopiperazine from Micromonospora sp. FIMYZ51. Fitoterapia. 2024;174:105946. [Link]
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Natural products as anticancer agents and enhancing their efficacy by a mechanism-based precision approach. Biochemical Pharmacology. 2024;225:116104. [Link]
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Selected Fungal Natural Products with Antimicrobial Properties. MDPI. [Link]
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Antimicrobial activity of selected natural products against Gram-positive, Gram-negative and Acid-fast bacterial pathogens. ResearchGate. [Link]
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Mining Natural Products with Anticancer Biological Activity through a Systems Biology Approach. PubMed Central. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4,8,10-Tetraoxaspiro[5.5]undecane and its Derivatives
Welcome to a comprehensive guide on the safe and compliant disposal of 2,4,8,10-Tetraoxaspiro[5.5]undecane (TOSU). As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses the entire lifecycle, including the final, critical step of waste management. This document provides a procedural framework grounded in chemical principles to ensure that waste streams containing TOSU and its related spiroketal structures are handled with the utmost regard for safety and environmental stewardship. The causality behind each recommendation is explained to empower you, the scientist, to make informed decisions in your laboratory.
Core Chemical Profile and Hazard Assessment
This compound is a spiroketal, a class of compounds characterized by a central carbon atom common to two heterocyclic rings.[1] This structural motif is found in numerous natural products and is of increasing interest in medicinal chemistry.[1][2] While specific toxicity data for the parent TOSU molecule is not extensively detailed in readily available literature, the hazardous nature of its derivatives and the general principles of chemical waste management demand a cautious and systematic approach.
The key to understanding its disposal is its core spiroketal structure. Spiroketals are susceptible to hydrolysis under acidic conditions, which would cleave the rings.[1] This reactivity dictates how we handle aqueous waste streams and highlights the importance of avoiding mixing with incompatible chemicals.
For context, let's compare the parent compound with a common derivative.
| Property | This compound | 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane |
| CAS Number | 126-54-5[3] | 78-19-3[4] |
| Molecular Formula | C₇H₁₂O₄[3][5] | C₁₁H₁₆O₄[4] |
| Physical State | Solid[6] | White Crystalline Powder[7] |
| Known Hazards | Data not widely available | Combustible Solid[4] |
| Primary Structural Feature | Spiroketal[1] | Spiroketal with reactive allyl groups[7] |
Given the potential for uncharacterized hazards, all waste containing TOSU must be treated as hazardous chemical waste. The cardinal rule is to dispose of contents and containers to an approved waste disposal plant .[8][9] Under no circumstances should this chemical or its waste be poured down the drain.[9][10]
The Cornerstone of Safe Disposal: Segregation at the Source
The single most critical step in proper chemical disposal is segregating waste as it is generated.[11] Improper segregation can lead to dangerous reactions, compromise the integrity of waste containers, and complicate the final disposal process, leading to significant safety risks and increased costs.[11]
Causality: The "why" behind segregation is rooted in chemical incompatibility. For example, mixing an acidic waste stream containing TOSU with a concentrated basic waste stream could not only generate heat but also potentially catalyze unknown side reactions. Mixing it with a strong oxidizing agent could lead to a runaway reaction. Therefore, maintaining distinct, clearly labeled waste streams is a non-negotiable safety protocol.[12][13]
Your laboratory should have designated and clearly labeled containers for the following waste categories:
-
Solid TOSU Waste: Unused reagent, contaminated weighing paper, gloves, etc.
-
Halogenated Organic Solvent Waste: Solvents like dichloromethane or chloroform.
-
Non-Halogenated Organic Solvent Waste: Solvents like hexanes, ethyl acetate, methanol, etc.
-
Aqueous Acidic Waste (pH < 6): Acidic solutions from workups or cleaning.
-
Aqueous Basic Waste (pH > 10): Basic solutions from workups or cleaning.
Standard Operating Protocols for TOSU Waste Streams
These protocols provide a self-validating system for handling waste from generation to temporary storage in your lab's Satellite Accumulation Area.
Protocol 3.1: Disposal of Solid Waste
This protocol applies to expired or unused solid TOSU, as well as disposables (e.g., weighing boats, contaminated gloves, silica gel from chromatography) that are grossly contaminated.
-
Container Selection: Choose a sealable, sturdy plastic pail or a wide-mouth glass jar with a screw-top lid. The container must be dry and clearly labeled "Solid Hazardous Waste: this compound."
-
Waste Transfer: Carefully place the solid waste into the designated container. Minimize the generation of dust.[14] If transferring powder, perform this action in a chemical fume hood.
-
Sealing and Labeling: Securely close the container. Ensure the label includes the chemical name, any other components (e.g., silica gel), the primary hazard ("Irritant," "Combustible Solid" if applicable), and the date of accumulation.
-
Storage: Place the sealed container in your designated Satellite Accumulation Area, away from incompatible materials.[10]
Protocol 3.2: Disposal of Organic Solvent Waste
This protocol applies to solutions of TOSU in organic solvents resulting from reactions, extractions, or chromatography.
-
Container Selection: Use a designated and properly vented solvent waste container (typically high-density polyethylene, HDPE). The container must be labeled for "Non-Halogenated" or "Halogenated" organic waste as appropriate.
-
Segregation: Crucially, do not mix these streams. Keep halogenated and non-halogenated solvents in separate containers.
-
Waste Transfer: Using a funnel, carefully pour the organic waste into the correct container within a fume hood. Avoid overfilling; do not fill beyond 90% capacity to allow for vapor expansion.
-
Sealing and Labeling: Keep the container tightly sealed when not in use.[10][12] The label must list all chemical components, including TOSU and all solvents, with estimated percentages.
-
Storage: Store the container in a flammable storage cabinet or other designated area with secondary containment.[13][15]
Protocol 3.3: Management of Aqueous Waste Streams
Aqueous waste from reaction workups or extractions requires careful handling due to the acid-lability of the spiroketal structure.
-
pH Assessment: Before disposal, check the pH of the aqueous waste stream using pH paper.
-
Segregation Based on pH:
-
If the pH is acidic (pH < 6), pour it into a container labeled "Aqueous Acidic Hazardous Waste."
-
If the pH is basic (pH > 10), pour it into a container labeled "Aqueous Basic Hazardous Waste."
-
If the pH is near neutral (6-10), it can be placed in a general "Aqueous Hazardous Waste" container.
-
-
Causality of Segregation: The primary reason for this segregation is to prevent the uncontrolled hydrolysis of TOSU. Disposing of an acidic solution of TOSU into a basic waste container could trigger a rapid, exothermic neutralization reaction and potentially alter the chemical composition of the waste, complicating its final disposal.
-
On-site Neutralization: Neutralizing acidic or basic waste streams should not be standard practice unless a specific, validated, and safety-approved SOP is in place for that exact waste stream. It is far safer to label the waste accurately and allow the professional waste disposal facility to handle the neutralization.[11]
-
Container and Storage: Use compatible plastic (HDPE) containers. Keep them sealed and stored in an area with secondary containment, segregated from organic solvents and acids/bases as appropriate.[15]
Emergency Procedure: Accidental Spill Management
In the event of a small-scale laboratory spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate and Ventilate: If the spill is large or involves volatile solvents, evacuate the immediate area and ensure adequate ventilation.[14]
-
Personal Protective Equipment (PPE): Before cleaning, don appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Containment: For a solid spill, carefully sweep or shovel the material into an appropriate container for disposal.[14] For a liquid spill, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Cleanup: Once absorbed, scoop the material into a sealable container.
-
Final Disposal: Label the container as "Spill Debris containing this compound" and dispose of it as solid hazardous waste according to Protocol 3.1.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Visual Workflow: Decision Tree for TOSU Waste Disposal
This diagram provides a clear, at-a-glance decision-making process for the proper segregation of waste containing TOSU.
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A Senior Application Scientist's Guide to the Safe Handling of 2,4,8,10-Tetraoxaspiro[5.5]undecane
Abstract: This guide provides essential safety and logistical information for laboratory personnel handling 2,4,8,10-Tetraoxaspiro[5.5]undecane. By synthesizing data from structurally related compounds and adhering to established laboratory safety principles, this document outlines the necessary personal protective equipment (PPE), detailed operational protocols, and compliant disposal procedures. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively, thereby fostering a culture of safety and scientific excellence.
Hazard Profile and Core Safety Directives
While a comprehensive toxicological profile for this compound is not fully established, an analysis of its chemical structure and data from its derivatives allows for a presumptive hazard assessment. The spiroacetal functional group and the general characteristics of related compounds suggest the following potential hazards:
-
Eye Irritation: Direct contact can cause serious eye irritation.[1]
-
Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2]
-
Combustibility: While the parent compound has a flash point of 108°C, some derivatives are classified as combustible solids.[1][3] Therefore, it should be treated as a potentially combustible material.
Given these potential hazards, a proactive and cautious approach is paramount. All handling procedures must be conducted in a well-ventilated area, and direct contact with the chemical should be avoided at all times.[2][4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the most critical step in mitigating exposure risks. The level of protection should be determined by the nature of the handling procedure.
Standard Laboratory Attire
At a minimum, the following should be worn at all times when in the vicinity of this compound:
-
Safety Goggles: To protect against splashes and airborne particles.[5][6]
-
Laboratory Coat: A fully buttoned, fire-retardant lab coat to protect skin and clothing.[7]
-
Closed-Toe Shoes: To prevent injury from spills or dropped equipment.[7]
-
Long Pants: To ensure full leg coverage.[7]
Task-Specific PPE
For direct handling of this compound, the following task-specific PPE is mandatory:
| Task | Required PPE | Rationale |
| Weighing and Transfer (Solid) | Nitrile gloves, safety goggles, lab coat, N95 respirator. | Prevents skin contact and inhalation of fine particles. The use of a respirator is crucial as dust can be generated during these operations. |
| Solution Preparation | Nitrile gloves, safety goggles with side shields or a face shield, lab coat. | Protects against splashes of the chemical and solvent. A face shield offers enhanced protection when handling larger volumes. |
| Reaction Monitoring and Sampling | Nitrile gloves, safety goggles, lab coat. | Standard protection for handling closed systems. The need for more advanced PPE should be assessed based on the specific reaction conditions (e.g., pressure, temperature). |
| Spill Cleanup | Chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, lab coat or chemical-resistant apron, and a respirator if the spill generates dust or vapors. | Provides a higher level of protection against concentrated exposure during cleanup. The specific type of glove and respirator should be chosen based on the spill's nature and the solvents involved. |
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational protocol is essential for minimizing risk and ensuring procedural consistency.
Preparation and Weighing
-
Designated Area: Conduct all weighing and handling of solid this compound within a chemical fume hood or a ventilated balance enclosure.[4]
-
Pre-use Inspection: Before use, visually inspect the container for any signs of damage or contamination.
-
Static Control: Use an anti-static brush or ionizer when handling the powder to prevent dispersal due to static electricity.
-
Dispensing: Use a dedicated spatula or scoop for dispensing. Avoid creating dust clouds.
-
Container Sealing: Tightly seal the container immediately after use to prevent absorption of moisture and contamination.[4]
Solution Preparation and Use
-
Solvent Selection: Choose solvents with care, considering their compatibility and potential reactivity with this compound.
-
Order of Addition: When preparing solutions, slowly add the solid to the solvent while stirring to ensure controlled dissolution and prevent splashing.
-
Temperature Control: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.[8]
-
Closed Systems: Whenever possible, conduct reactions in a closed system to minimize the release of vapors.
Emergency Procedures: Preparedness and Response
Spill Management
-
Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use an inert absorbent material to dike the spill.
-
Neutralize and Clean: Once contained, decontaminate the area using a suitable method. A common procedure involves wiping the area with a solution of sodium hypochlorite (bleach) followed by a neutralizing agent like sodium thiosulfate, and then cleaning with a detergent and water.[9]
-
Dispose: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[10] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and absorbent pads, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused Chemical: Unused or unwanted this compound should be disposed of as hazardous chemical waste. Do not pour it down the drain or mix it with other waste streams unless compatibility has been confirmed.[11]
-
Contaminated Solvents: Solvents containing dissolved this compound should be collected in a labeled hazardous waste container for organic solvents.
-
Empty Containers: "Empty" containers may still contain residual chemical. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Professional Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company.[11]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE Selection Workflow for this compound.
References
-
PubChem. This compound-3,9-dipropanenitrile. National Center for Biotechnology Information. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Wits University. Personal Protective Equipment (PPE) | Chemistry. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
